molecular formula C21H17NO3S B1600384 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole CAS No. 79315-62-1

4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole

Cat. No.: B1600384
CAS No.: 79315-62-1
M. Wt: 363.4 g/mol
InChI Key: PJQIKOUOYALITN-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole (CAS 79315-62-1) is a protected indole derivative of high value in organic synthesis and medicinal chemistry research. The compound features two key protective groups: a benzyloxy group at the 4-position and a phenylsulfonyl group at the 1-position of the indole ring. This specific substitution pattern makes it a versatile and crucial synthetic intermediate for constructing more complex molecules . The phenylsulfonyl group acts as a protecting group for the indole nitrogen, enhancing its stability and directing subsequent electrophilic substitution reactions . Simultaneously, the benzyloxy group serves as a protected hydroxyl function, which can be selectively deprotected under controlled conditions to reveal a hydroxyindole, a common pharmacophore in active compounds . With a molecular formula of C21H17NO3S and a molecular weight of 363.43 g/mol, this building block is particularly useful for researchers developing novel cannabinoid mimetics and aminoalkyl indole (AAI) derivatives, as explored in related scientific literature . As a solid, it should be stored sealed in a dry environment at room temperature . This product is intended for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)-4-phenylmethoxyindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3S/c23-26(24,18-10-5-2-6-11-18)22-15-14-19-20(22)12-7-13-21(19)25-16-17-8-3-1-4-9-17/h1-15H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQIKOUOYALITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN3S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439086
Record name 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79315-62-1
Record name 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Strategic Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole

This compound is a synthetic organic compound built upon the indole scaffold, a core structural motif in numerous biologically active natural products and pharmaceutical agents.[1][2] Its significance in modern drug discovery lies not in its own terminal bioactivity, but as a crucial and versatile intermediate. The strategic placement of the benzyloxy group at the 4-position and the phenylsulfonyl group on the indole nitrogen provides a stable, yet reactive, platform for the synthesis of more complex molecules with tailored pharmacological profiles.[3]

The phenylsulfonyl group serves as a robust protecting group for the indole nitrogen, preventing unwanted side reactions while enabling specific modifications at other positions of the indole ring.[1][4] This guide provides an in-depth examination of its chemical properties, a detailed protocol for its synthesis, and a discussion of its application in the development of advanced therapeutic agents, particularly multifunctional ligands for neurodegenerative diseases.

Physicochemical and Structural Properties

This compound is characterized by a unique combination of an indole core, a benzyloxy ether, and a phenylsulfonyl group, which collectively define its chemical behavior and utility.

Chemical Identity
  • IUPAC Name: 1-(benzenesulfonyl)-4-(phenylmethoxy)indole[5]

  • CAS Number: 79315-62-1[5][6][7][8]

  • Molecular Formula: C₂₁H₁₇NO₃S[5][6]

  • Synonyms: 1-(Benzenesulfonyl)-4-(benzyloxy)-1H-indole, 4-(Benzyloxy)-1-(phenylsulfonyl)indole[5]

Structural Representation

The molecule consists of a central indole ring system. A benzyloxy group (a benzyl group linked via an oxygen atom) is attached at position 4 of the indole ring, and a phenylsulfonyl group is attached to the nitrogen atom (position 1).

Chemical structure of this compound

Figure 1: Chemical Structure of this compound.

Physicochemical Data

The following table summarizes key computed and experimental properties of the compound.

PropertyValueSource
Molecular Weight 363.43 g/mol [5][6]
Boiling Point 571.1°C at 760 mmHg (Predicted)[8]
Purity Typically ≥95%[6]
Appearance White to off-white solid/powder[4]
Storage Sealed in a dry environment at room temperature[7]

Synthesis Protocol and Workflow

The preparation of this compound is typically achieved through the N-sulfonylation of a 4-substituted indole precursor. This reaction leverages the nucleophilicity of the indole nitrogen to attack the electrophilic sulfur atom of a sulfonyl chloride.

Synthetic Rationale

The core of the synthesis is the reaction between 4-benzyloxyindole and benzenesulfonyl chloride.[4] The indole nitrogen is deprotonated by a strong base to form a highly nucleophilic indolide anion. This anion then readily attacks the benzenesulfonyl chloride in a nucleophilic substitution reaction to form the N-S bond. The use of a crown ether, such as 18-crown-6, is a key procedural choice to sequester the potassium cation from the base (potassium tert-butoxide), thereby increasing the reactivity of the tert-butoxide anion and facilitating a more efficient reaction.[9]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis protocol.

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification cluster_analysis Final Product Analysis reagents Prepare Reagents: - 4-Benzyloxyindole - Potassium tert-butoxide - 18-Crown-6 Ether - THF (Anhydrous) dissolve Dissolve 4-Benzyloxyindole, Potassium tert-butoxide, and 18-Crown-6 in THF reagents->dissolve glassware Assemble Glassware: - Round-bottom flask - Magnetic stirrer - Ice bath cool Cool solution to 0°C (Ice Bath) dissolve->cool add_sulfonyl Add Benzenesulfonyl Chloride (Dissolved in THF) cool->add_sulfonyl stir Stir at Room Temperature (Monitor by TLC) add_sulfonyl->stir quench Quench with Saturated Ammonium Chloride stir->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry organic layer (Na₂SO₄) & Concentrate in vacuo extract->dry_concentrate purify Purify by Column Chromatography (Silica Gel) dry_concentrate->purify characterize Characterize Product: - NMR - LC-MS - HPLC purify->characterize final_product 4-(Benzyloxy)-1-(phenylsulfonyl) -1H-indole characterize->final_product

A typical workflow for the synthesis and purification of the title compound.

Detailed Synthesis Methodology

This protocol is adapted from established procedures for the N-sulfonylation of indoles.[9]

Reagents & Equipment:

  • 4-Benzyloxyindole (1.0 equiv.)[10]

  • Potassium tert-butoxide (1.2 equiv.)

  • 18-Crown-6 Ether (0.2 equiv.)

  • Benzenesulfonyl chloride (1.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate, Hexanes

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Round-bottom flask, magnetic stirrer, ice bath, TLC plates

Procedure:

  • Preparation: To a solution of potassium tert-butoxide (1.2 equiv.) and 18-crown-6 ether (0.2 equiv.) in anhydrous THF in a round-bottom flask, add 4-benzyloxyindole (1.0 equiv.).

  • Reaction Initiation: Cool the resulting mixture to 0°C using an ice bath.

  • Addition: Slowly add a solution of benzenesulfonyl chloride (1.2 equiv.) in anhydrous THF to the cooled reaction mixture.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product, this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR, LC-MS, and HPLC.[6]

Applications in Drug Discovery and Development

The primary value of this compound is its role as a sophisticated building block for creating high-value pharmaceutical candidates.[3] The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in drugs for cancer, inflammation, and neurological disorders.[1][11]

Intermediate for Multifunctional Ligands

Research has demonstrated the utility of this compound in the synthesis of multifunctional ligands, particularly for Alzheimer's disease.[9] The strategy involves using the this compound core and subsequently modifying it to produce molecules that can interact with multiple biological targets simultaneously.

The typical synthetic pathway involves:

  • Starting Material: this compound serves as the protected and activated indole core.

  • Debenzylation: The benzyloxy group is removed to reveal a hydroxyl group at the 4-position, yielding 1-(phenylsulfonyl)-1H-indol-4-ol.[9]

  • Linker Attachment: The hydroxyl group is then used as an anchor point to attach various linker chains, which are subsequently connected to other pharmacologically active moieties.

Targeting Alzheimer's Disease Pathways

Derivatives synthesized from this intermediate have been designed to target key proteins implicated in Alzheimer's disease, including cholinesterases (AChE and BuChE) and the serotonin 5-HT₆ receptor.[9] This multi-target approach is a leading strategy in developing more effective treatments for complex multifactorial diseases.

G cluster_targets Biological Targets in Alzheimer's Disease start 4-(Benzyloxy)-1- (phenylsulfonyl)-1H-indole intermediate 1-(Phenylsulfonyl)-1H-indol-4-ol (Debenzylated Intermediate) start->intermediate Debenzylation derivative Multifunctional Ligand (Derivative) intermediate->derivative Linker & Moiety Attachment AChE Acetylcholinesterase (AChE) derivative->AChE Inhibition BuChE Butyrylcholinesterase (BuChE) derivative->BuChE Inhibition HT6R 5-HT6 Receptor derivative->HT6R Antagonism

Synthetic utility in creating multi-target Alzheimer's disease ligands.

This strategic design allows a single molecule to modulate cognitive function (via cholinesterase inhibition) and neuropsychiatric symptoms (via 5-HT₆ receptor antagonism), offering a potentially synergistic therapeutic effect.[9]

Conclusion

This compound is a compound of significant interest to medicinal chemists and drug development professionals. While it does not possess notable biological activity on its own, its true value is realized as a highly strategic synthetic intermediate. Its stable, protected structure allows for precise and controlled chemical modifications, enabling the construction of complex, multi-target ligands for challenging diseases like Alzheimer's. The protocols and applications detailed in this guide underscore its importance as a tool for advancing modern therapeutic research.

References

4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its core structure, physicochemical properties, established synthesis protocols, and its application as a critical intermediate in the creation of complex, biologically active molecules. This document is intended for researchers, chemists, and professionals in the field of drug discovery.

Introduction and Strategic Importance

This compound is a synthetic organic compound built upon a core indole scaffold. The indole ring system is a privileged structure in medicinal chemistry, found in a vast array of natural products and pharmaceuticals. This particular derivative is distinguished by two key functional groups:

  • A benzyloxy group at the 4-position of the indole ring. This group not only serves as a protecting group for the 4-hydroxyindole but also enhances lipophilicity and can be a key interacting element with biological targets.[1][2]

  • A phenylsulfonyl group attached to the indole nitrogen (N1 position). This "sulfonamide" modification serves multiple critical functions. It acts as a robust protecting group for the indole nitrogen, preventing unwanted side reactions. Furthermore, it modulates the electronic properties of the indole ring and can act as a hydrogen bond acceptor, influencing how the molecule binds to target proteins.[3]

The strategic combination of these features makes this compound a valuable intermediate, particularly in the synthesis of multi-functional ligands targeting complex diseases like Alzheimer's.[4]

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its handling, reaction planning, and purification.

Key Properties Summary
PropertyValueSource(s)
Molecular Formula C₂₁H₁₇NO₃S[5][6]
Molecular Weight 363.4 g/mol [5][6]
CAS Number 79315-62-1[5][6]
IUPAC Name 1-(benzenesulfonyl)-4-(phenylmethoxy)indole[5]
Synonyms This compound, 1-(Benzenesulfonyl)-4-(benzyloxy)-1H-indole[5][6]
Boiling Point 571.1°C at 760 mmHg (Predicted)[6]
Purity Typically ≥95%[7]
Chemical Structure

The molecule's architecture is central to its reactivity and function. The phenylsulfonyl group at the N1 position withdraws electron density from the indole ring, influencing its aromaticity and the reactivity of the C2 and C3 positions. The benzyloxy group at C4 introduces steric bulk and potential for π-π stacking interactions.

Caption: 2D structure of this compound.

Spectral Information

While comprehensive spectral data is proprietary to individual suppliers, mass spectrometry information is publicly available.

  • Mass Spectrometry: GC-MS data has been recorded, confirming the molecular weight of the compound.[5] The exact mass is 363.09300 Da.[6] This data is essential for reaction monitoring (e.g., via LC-MS) and final product confirmation.

Synthesis Protocol and Mechanistic Rationale

The most direct synthesis of this compound involves the N-sulfonylation of its precursor, 4-(benzyloxy)-1H-indole.[4] This reaction is a cornerstone of indole chemistry.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step Indole 4-(Benzyloxy)-1H-indole (Precursor) Deprotonation Deprotonation of Indole N-H Indole->Deprotonation 1. Formation of Indole Anion Base Potassium tert-butoxide (Base) Base->Deprotonation 1. Formation of Indole Anion Catalyst 18-Crown-6 Ether (Catalyst) Catalyst->Deprotonation 1. Formation of Indole Anion Sulfonyl Benzenesulfonyl chloride (Reagent) Sulfonylation Nucleophilic Attack on Sulfonyl Chloride Sulfonyl->Sulfonylation 3. Addition Solvent THF (Solvent) Solvent->Deprotonation 1. Formation of Indole Anion Product This compound (Final Product) Deprotonation->Sulfonylation 2. Intermediate Sulfonylation->Product 4. Final Product Formation

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4]

  • Inert Atmosphere Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF, 150 mL).

  • Base and Catalyst Addition: Cool the THF to 0°C using an ice bath. Add potassium tert-butoxide (1.2 equivalents) and 18-crown-6 ether (0.2 equivalents).

    • Expert Insight: Potassium tert-butoxide is a strong, non-nucleophilic base ideal for deprotonating the indole nitrogen. 18-crown-6 ether is used to sequester the potassium cation (K⁺), which increases the reactivity ("nakedness") of the tert-butoxide anion, facilitating a more efficient and complete deprotonation.

  • Precursor Addition: Dissolve 4-(benzyloxy)-1H-indole (1.0 equivalent) in anhydrous THF (65 mL) and add it dropwise to the cooled base/catalyst mixture. Stir for 30 minutes at 0°C.

    • Expert Insight: A faint color change is often observed as the highly reactive indole anion is formed.

  • Sulfonylation: Add benzenesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product, this compound.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a sophisticated building block for pharmacologically active agents.

Intermediate for Multifunctional Ligands

A significant application is in the synthesis of multifunctional ligands for Alzheimer's disease (AD). The N-phenylsulfonyl indole core serves as an effective scaffold for targeting the 5-HT₆ serotonin receptor. The benzyloxy group at the 4-position can be deprotected (debenzylated) to reveal a phenol, which then serves as a handle for attaching other pharmacophores. For instance, this phenol can be linked to fragments that inhibit cholinesterases, another key target in AD therapy. This strategy allows for the creation of single molecules that can modulate multiple disease-relevant targets simultaneously.

Precursor to Bioactive Indole Derivatives

The precursor, 4-benzyloxyindole, is widely used in the synthesis of compounds with diverse biological activities, including:

  • Cancer Research: As a starting material for potential anti-cancer agents.[1][2]

  • Neurotransmitter Research: In studies involving serotonin receptors, relevant to mood disorders.[1]

  • Antiviral Agents: For the preparation of Hepatitis C Virus (HCV) inhibitors.[8][9]

  • Immunomodulators: As a reactant for preparing ligands for the CB2 cannabinoid receptor.[8][9]

The N-phenylsulfonyl derivative represents a stabilized and controllably reactive version of this valuable precursor, enabling more complex and selective synthetic transformations.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. The safety information for its precursors, 4-benzyloxyindole and 1-(phenylsulfonyl)indole, provides a useful guide.[10][11]

  • General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[10][13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][13]

    • Ingestion: Clean mouth with water and seek medical attention.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[11][12]

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole (CAS 79315-62-1)

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole, identified by CAS number 79315-62-1. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering insights into the molecule's chemical identity, structural features, and key physicochemical parameters that influence its behavior in experimental and biological systems. Where experimental data is not publicly available, this guide furnishes predicted values and outlines detailed experimental protocols for their empirical determination. Furthermore, it explores the potential biological significance of this compound class, providing context for its application in modern medicinal chemistry.

Chemical Identity and Structure

The compound with CAS number 79315-62-1 is chemically identified as this compound.[1][2][3] This nomenclature delineates a core indole scaffold, substituted at the 4-position with a benzyloxy group and at the 1-position of the indole nitrogen with a phenylsulfonyl group.

Table 1: Chemical Identifiers and Descriptors

IdentifierValueSource
CAS Number 79315-62-1[1][2][3]
IUPAC Name 1-(benzenesulfonyl)-4-(phenylmethoxy)indole[4]
Synonyms This compound, 1-(Benzenesulfonyl)-4-(benzyloxy)-1H-indole[1][4]
Molecular Formula C₂₁H₁₇NO₃S[1][4]
Molecular Weight 363.43 g/mol [1][2][4]
Canonical SMILES C1=CC=C(C=C1)COC2=C3C(=CN(C3=CC=C2)S(=O)(=O)C4=CC=CC=C4)C[4]
InChIKey PJQIKOUOYALITN-UHFFFAOYSA-N[4]

The molecular structure, depicted below, reveals a tricyclic system with two appended phenyl rings. The presence of the electron-withdrawing phenylsulfonyl group on the indole nitrogen significantly influences the electronic properties of the indole ring system, a feature that has profound implications for its reactivity and biological activity.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following section details the available and predicted properties for CAS 79315-62-1.

Table 2: Summary of Physicochemical Properties

PropertyValueRemarksSource
Physical State White solidBased on synthesis reports of similar compounds[2]
Melting Point Not availableThe related compound 2-Benzyl-1-(phenylsulfonyl)-1H-indole has a melting point of 125-127 °C.[5]
Boiling Point 571.1 °C at 760 mmHgCalculated value[1]
Solubility Poorly soluble in waterPredicted[6][7]
LogP (Octanol/Water) 5.538Calculated value, indicating high lipophilicity[1]
pKa Not availableThe indole NH is weakly acidic; N-sulfonylation significantly increases this acidity.
Polar Surface Area (PSA) 56.68 ŲCalculated value[1]
Melting Point

The rationale behind determining the melting point is to assess the purity of the compound. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting) are recorded as the melting range.

Solubility

The calculated LogP of 5.538 suggests that this compound is a highly lipophilic molecule with poor aqueous solubility.[1] This is a critical parameter for drug development, as it directly impacts dissolution and absorption.

This protocol aims to determine the equilibrium solubility of the compound in various solvent systems, which is crucial for formulation development.

  • Solvent Selection: A panel of pharmaceutically relevant solvents is chosen (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, dimethyl sulfoxide (DMSO)).

  • Equilibration: An excess amount of the compound is added to a known volume of each solvent in separate vials. The vials are sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: The resulting saturated solutions are filtered (e.g., using a 0.22 µm syringe filter) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is reported in units of mg/mL or µg/mL.

G cluster_0 Solubility Testing Workflow Start Weigh excess compound AddSolvent Add known volume of solvent Start->AddSolvent Equilibrate Agitate at constant temperature (24-48h) AddSolvent->Equilibrate Filter Filter to remove undissolved solid Equilibrate->Filter Analyze Quantify concentration by HPLC Filter->Analyze End Report solubility (mg/mL) Analyze->End

Caption: A generalized workflow for determining thermodynamic solubility.

Lipophilicity (LogP)

The partition coefficient (LogP) between n-octanol and water is a key indicator of a molecule's lipophilicity. The calculated LogP of 5.538 suggests a strong preference for lipid environments over aqueous ones.[1] This high lipophilicity can influence membrane permeability, protein binding, and metabolic clearance.

This classic method directly measures the partitioning of the compound between two immiscible phases.

  • Phase Preparation: Equal volumes of n-octanol and water (or buffer) are pre-saturated with each other.

  • Compound Addition: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Acidity/Basicity (pKa)

An experimental pKa value for this compound is not available. The indole nitrogen in the parent indole is very weakly acidic (pKa ≈ 17 in water). The attachment of the strongly electron-withdrawing phenylsulfonyl group is expected to significantly increase the acidity of the N-H proton, making it more susceptible to deprotonation under basic conditions. However, in this specific molecule, the nitrogen is fully substituted, and thus there is no ionizable proton directly on the indole nitrogen. The molecule as a whole is expected to be a neutral, non-ionizable compound within the physiological pH range.

Synthesis and Spectroscopic Data

A reported synthesis of this compound involves the reaction of 4-(benzyloxy)-1H-indole with benzenesulfonyl chloride in the presence of a base.[2]

G Reactant1 4-(Benzyloxy)-1H-indole Product This compound Reactant1->Product + Reactant2 Benzenesulfonyl chloride Reactant2->Product + Base Potassium tert-butoxide Base->Product in THF

Caption: A simplified synthetic scheme for this compound.

Spectroscopic data from this synthesis confirms the structure of the compound.[2]

  • ¹H NMR (300 MHz, CDCl₃): δ 7.85-7.91 (m, 2H), 7.62 (d, J = 8.46 Hz, 1H), 7.50-7.56 (m, 1H), 7.48 (d, J = 3.59 Hz, 1H), 7.29-7.47 (m, 7H), 7.22 (t, J = 8.21 Hz, 1H), 6.84 (dd, J = 0.77, 3.85 Hz, 1H), 6.72 (d, J = 7.95 Hz, 1H), 5.15 (s, 2H).[2]

  • Mass Spectrometry (MS): m/z 364 (M+H)⁺.[2]

Potential Biological Significance

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The N-phenylsulfonyl indole moiety, in particular, has been explored for a variety of therapeutic applications.

Derivatives of 1-(phenylsulfonyl)-1H-indole have been investigated as:

  • Multifunctional ligands for neurodegenerative diseases: The title compound has been specifically identified as a multifunctional ligand targeting cholinesterases and the 5-HT₆ receptor, both of which are implicated in the pathophysiology of Alzheimer's disease.[2]

  • Kinase inhibitors: The indole nucleus is a common feature in many kinase inhibitors, and N-phenylsulfonyl indole derivatives have been explored for their potential to inhibit various kinases involved in cancer cell proliferation and signaling.

  • GPCR ligands: The structural similarity of the indole core to endogenous neurotransmitters like serotonin makes it a promising scaffold for the development of ligands for G-protein coupled receptors (GPCRs), which are major drug targets.

The high lipophilicity of this compound suggests it may readily cross the blood-brain barrier, a desirable property for drugs targeting the central nervous system.

G Ligand This compound Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Binds to G_Protein G Protein Activation Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Production Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Neuronal_Function Modulation of Neuronal Function Gene_Expression->Neuronal_Function

Caption: A plausible signaling pathway involving a 5-HT₆ receptor, a potential target for this compound class.

Conclusion

References

4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole

Abstract: This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis with mechanistic insights, and discuss its strategic application in the development of multifunctional ligands for neurodegenerative diseases. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their work.

Core Compound Identification and Properties

This compound is a heterocyclic compound featuring an indole core, a protective benzyloxy group at the C4 position, and a phenylsulfonyl group on the indole nitrogen. The phenylsulfonyl moiety acts as a robust electron-withdrawing group, which modifies the reactivity of the indole ring and is a common pharmacophore in its own right. The benzyloxy group serves as a stable protecting group for the 4-hydroxy functionality, allowing for selective reactions elsewhere on the molecule before its eventual removal.

This strategic combination of functional groups makes it a valuable precursor in multi-step syntheses. Its molecular structure and fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C21H17NO3S[1][2][3]
Molecular Weight 363.4 g/mol [1]
CAS Number 79315-62-1[1][2][3]
IUPAC Name 1-(benzenesulfonyl)-4-(phenylmethoxy)indole[1]
Boiling Point 571.1°C at 760 mmHg[2]
Synonyms This compound, 1-(benzenesulfonyl)-4-benzyloxy-indole[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved via the N-sulfonylation of its precursor, 4-benzyloxyindole. This precursor is a widely available research chemical, making it a logical and cost-effective starting point for this synthetic route.[4][5][6] The reaction involves the deprotonation of the indole nitrogen followed by nucleophilic attack on benzenesulfonyl chloride.

Retrosynthetic Analysis

A logical disconnection approach identifies 4-benzyloxyindole and benzenesulfonyl chloride as the primary starting materials. The N-S bond is the key disconnection.

G target This compound intermediate Indole Anion Intermediate target->intermediate N-S Disconnection reagents Benzenesulfonyl Chloride precursor 4-Benzyloxyindole intermediate->precursor base Strong Base (e.g., KOtBu) intermediate->base G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification prep 1. Cool Anhydrous THF to 0°C add_base 2. Add KOtBu and 18-Crown-6 prep->add_base add_indole 3. Add 4-Benzyloxyindole Solution add_base->add_indole add_sulfonyl 4. Add Benzenesulfonyl Chloride add_indole->add_sulfonyl stir 5. Stir at RT for 4-6h (Monitor by TLC) add_sulfonyl->stir quench 6. Quench with aq. NH4Cl stir->quench extract 7. Extract with Ethyl Acetate quench->extract wash 8. Wash with Water & Brine extract->wash dry 9. Dry, Concentrate, & Purify via Column wash->dry final Final Product dry->final G cluster_targets Alzheimer's Disease Targets start 4-(Benzyloxy)-1-(phenylsulfonyl) -1H-indole deprotection Deprotection (H₂, Pd/C) start->deprotection intermediate 1-(Phenylsulfonyl) -1H-indol-4-ol deprotection->intermediate linker Linker Chemistry (Alkylation) intermediate->linker final_ligand Multifunctional Ligand (e.g., Compound 17) linker->final_ligand AChE AChE / BuChE final_ligand->AChE Inhibition HT6R 5-HT6 Receptor final_ligand->HT6R Antagonism

References

The Ascendance of Phenylsulfonylindoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." This guide delves into a specific and increasingly significant class of indole-containing compounds: the phenylsulfonylindole derivatives. We will explore their discovery, detail their synthesis, elucidate their mechanisms of action across various therapeutic areas, and provide insights into their structure-activity relationships, offering a comprehensive resource for researchers and drug development professionals.

Core Synthesis Strategies: Building the Phenylsulfonylindole Scaffold

The construction of the phenylsulfonylindole core relies on established yet versatile synthetic methodologies. The two primary approaches involve the Fischer indole synthesis and subsequent functionalization, or the direct sulfonylation of a pre-formed indole ring.

Fischer Indole Synthesis: A Classic Route to Substituted Indoles

Discovered in 1883 by Emil Fischer, this reaction remains a robust and widely used method for constructing the indole nucleus from a (substituted) phenylhydrazine and a carbonyl compound under acidic conditions.[2]

Conceptual Workflow of the Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Phenylhydrazine Phenylhydrazine Derivative Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone Condensation Carbonyl Aldehyde or Ketone Carbonyl->Phenylhydrazone Enamine Enamine ('Ene-hydrazine') Phenylhydrazone->Enamine Tautomerization Diimine Diimine Enamine->Diimine [3,3]-Sigmatropic Rearrangement Indole Phenylsulfonylindole Diimine->Indole Cyclization & -NH3 COX2_Pathway AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Catalyzed by PGs Prostaglandins (PGE2, etc.) PGH2->PGs Isomerases Inflammation Inflammation & Pain PGs->Inflammation Mediate COX2 COX-2 Enzyme Inhibitor Phenylsulfonylindole Derivative Inhibitor->COX2 Inhibits Hedgehog_Pathway Shh Sonic Hedgehog (Shh) PTCH1 Patched1 (PTCH1) Shh->PTCH1 Binds & Inactivates SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Proteins SMO->GLI Activates SUFU SUFU TargetGenes Target Gene Expression (Cell Proliferation, Survival) GLI->TargetGenes Promotes TumorGrowth Tumor Growth TargetGenes->TumorGrowth Inhibitor Phenylsulfonylindole Derivative Inhibitor->SMO Inhibits

References

The Biological Importance of N-Phenylsulfonylindoles in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fusion of the indole nucleus with a phenylsulfonyl moiety creates the N-phenylsulfonylindole scaffold, a structure of profound interest in medicinal chemistry. This scaffold has emerged as a "privileged" framework, demonstrating remarkable versatility and potent biological activity across a spectrum of therapeutic areas. Its unique three-dimensional conformation and electronic properties allow for precise interactions with a variety of biological targets, leading to the development of novel drug candidates for cancer, inflammation, metabolic disorders, and neurodegenerative diseases. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological importance, and structure-activity relationships of N-phenylsulfonylindoles, offering researchers and drug development professionals a comprehensive overview of this promising class of compounds.

The N-Phenylsulfonylindole Scaffold: A Union of Privileged Structures

The remarkable therapeutic potential of N-phenylsulfonylindoles stems from the synergistic combination of two independently significant pharmacophores: the indole ring and the phenylsulfonyl group.

1.1. The Privileged Indole Nucleus

The indole ring is a cornerstone of medicinal chemistry, present in a vast number of natural products and synthetic drugs. Its bicyclic, aromatic structure is rich in electrons and capable of engaging in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This versatility allows it to bind to a wide array of biological targets, forming the basis for drugs ranging from the anti-inflammatory indomethacin to the anti-migraine sumatriptan.

1.2. The Phenylsulfonyl Moiety: A Key Modulator

The phenylsulfonyl group (Ph-SO₂-) is a powerful modulator of a molecule's physicochemical properties. The sulfonyl group is a strong hydrogen bond acceptor and can participate in critical interactions with enzyme active sites.[1] Attaching it to a phenyl ring provides a large, rigid, and hydrophobic component that can be substituted to fine-tune binding affinity, selectivity, and pharmacokinetic properties. The sulfonamide linkage (-SO₂-N-) is a key feature in many successful drugs, including diuretics, antibiotics, and celecoxib, a selective COX-2 inhibitor.

1.3. Synergy and Versatility

When the phenylsulfonyl group is attached to the indole nitrogen (N-1 position), it significantly alters the indole's electronic properties and steric profile. This modification not only opens up new interaction possibilities but also directs the substitution patterns on the indole ring, allowing for the systematic exploration of structure-activity relationships (SAR). The resulting N-phenylsulfonylindole scaffold is a conformationally restricted, three-dimensional structure that has proven to be a highly effective platform for designing potent and selective modulators of enzymes and receptors.

Synthetic Strategies for N-Phenylsulfonylindoles

The construction of the N-phenylsulfonylindole core is typically straightforward, allowing for the rapid generation of diverse compound libraries for screening and optimization.

2.1. Core Synthesis: N-Sulfonylation of Indoles

The most prevalent and efficient method for synthesizing the core scaffold is the direct N-sulfonylation of a pre-existing indole or indoline derivative.[2] This reaction involves the nucleophilic attack of the indole nitrogen on the sulfur atom of a substituted phenylsulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2] The choice of base, solvent, and reaction conditions can be optimized to accommodate various substituents on both the indole and phenylsulfonyl rings.

G Indole Indole Derivative Product N-Phenylsulfonylindole Indole->Product Nucleophilic Attack SulfonylChloride Phenylsulfonyl Chloride SulfonylChloride->Product Base Base (e.g., Pyridine, TEA) Base->Product Neutralizes HCl Byproduct HCl

Caption: General synthetic scheme for N-Phenylsulfonylindoles.

2.2. Experimental Protocol: General Procedure for N-Sulfonylation

The following protocol describes a representative method for the synthesis of N-phenylsulfonylindole derivatives.

  • Dissolution: Dissolve the starting indole derivative (1.0 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile, or Pyridine) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base (e.g., Pyridine or Triethylamine, 1.5-2.0 equivalents) to the solution and stir at room temperature.

  • Sulfonyl Chloride Addition: Slowly add the desired phenylsulfonyl chloride (1.1 equivalents), either neat or as a solution in the reaction solvent, to the reaction mixture. The addition is often performed at 0 °C to control any exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure N-phenylsulfonylindole derivative.

Anticancer Applications: A Multifaceted Approach

N-phenylsulfonylindoles have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action to inhibit tumor growth and induce cancer cell death.

3.1. Mechanism 1: Microtubule Disruption

A primary anticancer mechanism for this scaffold is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to programmed cell death (apoptosis).

A notable example is J30 , an N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide.[3] J30 potently inhibits the assembly of purified tubulin by binding to the colchicine-binding site.[3] This disruption of microtubule formation in cancer cells leads to G2/M phase arrest, upregulation of cyclin B1, and ultimately triggers the mitochondrial apoptotic pathway, characterized by Bcl-2 phosphorylation and activation of caspases 9 and 3.[3] Similarly, other derivatives have been developed as mimics of the natural tubulin inhibitor Combretastatin A-4.[4]

G Compound N-Phenylsulfonylindole (e.g., J30) Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Required for Disruption Microtubule Disruption G2M G2/M Phase Arrest Disruption->G2M Bcl2 Bcl-2 Phosphorylation G2M->Bcl2 Caspase9 Caspase-9 Activation Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anticancer mechanism via tubulin polymerization inhibition.

3.2. Mechanism 2: Enzyme Inhibition in Oncology

  • Indoleamine 2,3-dioxygenase (IDO) Inhibition: IDO is an enzyme that plays a crucial role in immune evasion by tumors. By catabolizing the essential amino acid tryptophan, it suppresses the activity of T-cells. A novel class of phenyl benzenesulfonylhydrazides has been identified as potent IDO inhibitors, with compound 3i exhibiting an IC₅₀ of 61 nM.[1] The sulfonyl group is proposed to coordinate with the heme iron in the enzyme's active site, providing a new avenue for cancer immunotherapy.[1]

  • Telomerase Inhibition: Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. N-phenylacetyl (sulfonyl) 4,5-dihydropyrazole derivatives have been synthesized as potential telomerase inhibitors.[5] Compound 4a from this series was found to inhibit telomerase with an IC₅₀ value of 4.0 µM and showed activity against various cancer cell lines.[5]

3.3. Antiproliferative Activity Data

Compound ClassTarget/Cell LineActivity (IC₅₀)Reference
ArylsulfonylhydrazidesMCF-7 (Breast Cancer)8.2 - 13.2 µM[6]
Indazolyl-benzenesulfonamidesA2780 (Ovarian Carcinoma)0.50 - 1.83 µM[7]
Ursodeoxycholic Acid DerivativesHCT-116 (Colon Cancer)2.39 - 9.34 µM[8]
PhenylsulfonylhydrazidesIndoleamine 2,3-dioxygenase61 nM[1]
Dihydropyrazole DerivativesTelomerase4.0 µM[5]

Anti-inflammatory Properties

Chronic inflammation is a key factor in numerous diseases, including arthritis, cardiovascular disease, and cancer. N-phenylsulfonylindoles have been developed as potent anti-inflammatory agents, primarily by targeting enzymes in the arachidonic acid pathway.

4.1. Dual COX/LOX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit cyclooxygenase (COX) enzymes, which can lead to gastrointestinal side effects. The lipoxygenase (LOX) pathway also produces pro-inflammatory mediators. Dual inhibition of both COX and LOX pathways offers the potential for broader anti-inflammatory efficacy with an improved safety profile. Novel N-methylsulfonyl-indole derivatives have been synthesized that exhibit dual COX-2/5-LOX inhibitory activity, demonstrating a significant anti-inflammatory effect with a reduced risk of cardiovascular and gastric issues.[9]

4.2. Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

mPGES-1 is a terminal synthase that specifically catalyzes the conversion of PGH₂ to prostaglandin E₂ (PGE₂), a key mediator of inflammation and pain. Selective inhibition of mPGES-1 is a desirable therapeutic strategy as it does not affect the production of other important prostaglandins. N-amido-phenylsulfonamide derivatives have been identified as novel and potent mPGES-1 inhibitors, with compound MPO-0186 showing an IC₅₀ of 0.49 µM in a cell-free assay.[10]

Expanding Therapeutic Horizons

The chemical tractability and biological versatility of the N-phenylsulfonylindole scaffold have led to its exploration in a wide range of other diseases.

  • Metabolic Disorders: A series of N-arylsulfonyl-indole-2-carboxamide derivatives were discovered to be potent and selective inhibitors of liver fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[11] The lead compound, Cpd118 , showed a human FBPase IC₅₀ of 0.029 µM and demonstrated significant glucose-lowering effects in diabetic animal models with excellent oral bioavailability (99.1%).[11]

  • Neurodegenerative Diseases: N-phenylsulfonamide derivatives have been investigated for their ability to inhibit enzymes implicated in Alzheimer's disease. Certain compounds showed potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Kᵢ values as low as 24.4 nM.[12] Additionally, N-arylsulfonyl morpholine derivatives have been designed as γ-secretase inhibitors, which could potentially reduce the production of amyloid-β plaques.[13]

  • Autoimmune Diseases: The retinoic acid receptor-related orphan receptor γt (RORγt) is a key transcription factor for Th17 cells, which are implicated in autoimmune diseases like rheumatoid arthritis and psoriasis. Recently, 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivatives have been developed as orally bioavailable RORγt inverse agonists, showing promising efficacy in animal models of these diseases.[14]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the N-phenylsulfonylindole scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity.

  • Substituents on the Phenylsulfonyl Ring: The nature and position of substituents on the phenyl ring of the sulfonyl group are critical. For FBPase inhibitors, a 4-methoxy group on the phenylsulfonyl moiety was found to be optimal for high inhibitory activity.[11] In the case of IDO inhibitors, electron-withdrawing groups on the phenyl ring were generally favored.[1]

  • Substituents on the Indole Ring: Modifications to the indole core significantly impact activity. For antitubulin agents, substitutions at the 4, 5, 6, and 7-positions of the indole ring have been explored to enhance potency and improve the pharmacokinetic profile.[3] For FBPase inhibitors, a chloro group at the 7-position and a substituted amino group at the 4-position of the indole were key for achieving high potency.[11]

  • The Linker and Appended Groups: For many derivatives, the indole core serves as a scaffold to which other functional groups are attached. In the case of dual COX-2/5-LOX inhibitors, the attachment of thiosemicarbazide and thiazolidinone moieties at the 3-position of the indole was essential for their biological activity.[9]

Conclusion and Future Perspectives

The N-phenylsulfonylindole scaffold represents a highly successful and versatile platform in modern drug discovery. Its straightforward synthesis and amenability to chemical modification have allowed for the development of potent and selective inhibitors for a diverse array of biological targets. The demonstrated success in oncology, inflammation, and metabolic diseases underscores its "privileged" status.

Future research will likely focus on further refining the scaffold to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability. The application of computational modeling and structure-based drug design will continue to guide the rational design of next-generation N-phenylsulfonylindole-based therapeutics. As our understanding of complex disease pathways grows, this remarkable scaffold is poised to deliver novel and effective treatments for some of the most challenging medical conditions.

References

Literature review on the chemistry of 4-benzyloxyindole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemistry of 4-Benzyloxyindole Derivatives

Authored by a Senior Application Scientist

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, and agrochemicals. Among its many substituted variants, the 4-benzyloxyindole core represents a particularly valuable and versatile building block. The presence of the benzyloxy group at the 4-position not only modifies the electronic properties of the indole ring but also serves as a protected hydroxyl group, which can be unveiled in later synthetic stages to reveal a crucial pharmacophore or a handle for further functionalization. This guide provides a comprehensive exploration of the synthesis, reactivity, and application of 4-benzyloxyindole derivatives, offering both foundational knowledge and field-proven insights for researchers in drug discovery and organic synthesis.

The 4-Benzyloxyindole Scaffold: Structure and Significance

4-Benzyloxyindole (also known as 4-phenylmethoxy-1H-indole) is an organic compound featuring an indole ring system substituted with a benzyloxy group (-OCH₂Ph) at the C4 position.[1] This structural motif is of significant interest for several reasons:

  • Synthetic Versatility : The benzyl group is a robust and reliable protecting group for the C4-hydroxyl functionality, stable to a wide range of reaction conditions yet readily removable via catalytic hydrogenation. This allows for extensive manipulation of other positions on the indole core.

  • Modulation of Physicochemical Properties : The benzyloxy moiety enhances the lipophilicity of the indole scaffold, which can improve solubility in organic solvents and influence membrane permeability—a critical factor in drug design.[1][2]

  • Bioisostere and Pharmacophore : The 4-oxy-substituted indole core is a key feature in many biologically active molecules, including neurotransmitters like serotonin. The benzyloxy group acts as a masked phenol, a common hydrogen bond donor/acceptor in ligand-receptor interactions.

Physicochemical Properties

A summary of the key physical and chemical properties of the parent compound, 4-benzyloxyindole, is provided below.

PropertyValueSource(s)
CAS Number 20289-26-3[1][3]
Molecular Formula C₁₅H₁₃NO[1][3]
Molecular Weight 223.27 g/mol [1][3]
Appearance White to off-white or yellowish crystalline powder[1][3]
Melting Point 56-62 °C[1][3]
Boiling Point 411.6°C at 760 mmHg[3]
Purity ≥ 98% (by HPLC)[3]

Synthesis of the 4-Benzyloxyindole Core

The construction of the 4-benzyloxyindole scaffold is a critical first step for any subsequent medicinal chemistry campaign. While numerous indole syntheses exist, scalability, purity, and overall yield are paramount in a drug development setting. A well-documented and scalable multi-step synthesis starting from commercially available precursors is often preferred.

A Scalable Four-Step Synthetic Protocol

One effective and scalable synthesis of 4-benzyloxyindole has been reported with a high overall yield.[4] This pathway demonstrates a logical progression from simple starting materials to the desired scaffold.

SynthesisWorkflow

Experimental Protocol: Synthesis of 4-Benzyloxyindole

This protocol is based on established literature methods and is designed for robustness and scalability.[4]

Step 1: Benzylation of 3-Nitrophenol

  • To a stirred solution of 3-nitrophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Heat the mixture to reflux.

  • Add benzyl bromide (BnBr, 1.1 eq) dropwise over 30 minutes.

  • Maintain the reaction at reflux for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting crude 1-benzyloxy-3-nitrobenzene can be purified by recrystallization or used directly in the next step.

    • Causality : The use of a polar aprotic solvent (acetone) and a mild base (K₂CO₃) facilitates the Sₙ2 reaction between the phenoxide and benzyl bromide, minimizing side reactions.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude 1-benzyloxy-3-nitrobenzene from the previous step in ethanol (EtOH).

  • Transfer the solution to a hydrogenation vessel and add Palladium on carbon (10% Pd/C, 5 mol%).

  • Pressurize the vessel with hydrogen gas (H₂, 50 psi) and stir vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash with ethanol.

  • Concentrate the filtrate to yield 3-(benzyloxy)aniline, which is often pure enough for the subsequent step.

    • Causality : Catalytic hydrogenation is a clean and efficient method for nitro group reduction, producing water as the only byproduct and avoiding the use of stoichiometric metal reductants which can complicate purification.

Step 3: Bartoli Indole Synthesis

  • Cool a solution of vinylmagnesium bromide (3.0 eq) in tetrahydrofuran (THF) to 0°C under a nitrogen atmosphere.

  • Add a solution of 3-(benzyloxy)aniline (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 5°C.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • The reaction proceeds through a cyclization cascade to form the indole ring.

  • Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 4-benzyloxyindole.

    • Causality : The Bartoli indole synthesis is particularly effective for constructing indoles from ortho-substituted anilines, but it can be adapted. It involves the reaction of a nitroaromatic with a vinyl Grignard reagent. The aniline variant described provides a reliable route to the 4-substituted indole.

Reactivity and Key Chemical Transformations

The 4-benzyloxyindole core offers several sites for chemical modification. Understanding the inherent reactivity of the indole nucleus is key to designing successful synthetic strategies for analog generation.

ReactivityMap

A. Electrophilic Substitution at C3

The C3 position is the most electron-rich and nucleophilic carbon, making it the primary site for electrophilic attack.

  • Friedel-Crafts Alkylation : Metal-free Friedel-Crafts reactions can be performed at the C3 position.[5]

  • Alkenylation : Regio- and stereoselective direct C3-alkenylation can be achieved using α,β-unsaturated aldehydes with morpholine catalysis.[5]

B. Functionalization at the N1 Position

The indole nitrogen is acidic and can be readily deprotonated to form an indolyl anion, which is a potent nucleophile.

  • N-Alkylation/Arylation : Reaction with alkyl halides or arylboronic acids (under Chan-Lam conditions) allows for the introduction of diverse substituents. N-protection is also a common strategy to prevent side reactions during C2/C3 functionalization.

C. Deprotection of the O-Benzyl Group

A pivotal transformation in many synthetic campaigns is the debenzylation to unmask the 4-hydroxyl group.

  • Catalytic Hydrogenolysis : The most common and reliable method is catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate). This reaction is typically clean, high-yielding, and proceeds under mild conditions.[5]

Applications in Medicinal Chemistry and Drug Discovery

4-Benzyloxyindole is a valuable starting material for the synthesis of a wide range of biologically active compounds.[1][6] Its derivatives have shown promise in several therapeutic areas.

Therapeutic AreaTarget / ApplicationExample Derivative ClassSource(s)
Oncology Apoptosis Induction4-Aryl-4H-chromenes[7]
PET Imaging AgentsCarbon-11-labeled 4-aryl-4H-chromenes[3][7]
HIV TreatmentReverse Transcriptase Inhibitors[8]
Neurological Disorders Serotonin Receptor Modulation4-Alkyloxy-aminoalkyl indoles[1][3]
Neuroprotective AgentsModulators of enzymes in neurodegeneration[6]
Immunology/Inflammation CB2 Cannabinoid Receptor LigandsIndol-3-yl tetramethylcyclopropyl ketones[7]
Infectious Diseases Hepatitis C Virus (HCV) InhibitorsComplex indole derivatives[3][7]
Case Study: Synthesis of CB2 Receptor Ligands

The cannabinoid receptor 2 (CB2) is a G-protein coupled receptor primarily expressed on immune cells, making it an attractive target for treating inflammatory and neuropathic pain without the psychoactive effects associated with CB1 receptor activation. 4-Benzyloxyindole serves as a key precursor for potent CB2 ligands.[7]

CB2_Workflow

The synthesis begins with a Friedel-Crafts acylation at the C3 position of 4-benzyloxyindole to install a ketone moiety. This ketone then serves as a handle for further chemical elaboration to build the complex side chain required for high-affinity binding to the CB2 receptor. The benzyloxy group is often retained in the final molecule or deprotected to the hydroxyl group to explore structure-activity relationships (SAR) related to hydrogen bonding in the receptor's binding pocket.

Conclusion

The chemistry of 4-benzyloxyindole derivatives is a rich and expanding field. As a synthetic platform, it offers a robust and versatile entry point to a diverse chemical space. The strategic placement of the benzyloxy group provides both a means to modulate molecular properties and a latent hydroxyl group that is critical for biological activity in many contexts. For researchers and drug development professionals, a deep understanding of the synthesis, reactivity, and derivatization of this scaffold is essential for the successful design and execution of medicinal chemistry programs targeting a wide range of human diseases.[6]

References

An In-Depth Technical Guide to 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

Correctly identifying a compound is the cornerstone of all scientific research. This section provides the standardized nomenclature and identifiers for 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole.

IUPAC Name

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 1-(benzenesulfonyl)-4-(phenylmethoxy)-1H-indole .[1] This name precisely describes the molecular structure, indicating a phenylsulfonyl group attached to the nitrogen of the indole ring at position 1, and a benzyloxy (phenylmethoxy) group at position 4.

Synonyms and Common Identifiers

In scientific literature and commercial catalogs, this compound may be referred to by several names. Recognizing these is crucial for exhaustive literature searches and procurement.

Identifier TypeValueSource
CAS Number 79315-62-1PubChem[1], Moldb[2]
Depositor-Supplied Synonym This compoundPubChem[1]
Other Synonym 1-(benzenesulfonyl)-4-phenylmethoxyindoleChemSrc[3]
PubChem CID 10384101PubChem[1]
MDL Number MFCD11558894BLDpharm[4]

It is noteworthy that the precursor, 4-benzyloxyindole, is also known as 4-phenylmethoxy-1H-indole.[5] This highlights the importance of understanding the nomenclature of related synthetic intermediates.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in experimental settings, from reaction setup to formulation development.

Molecular and Physical Data

The key physicochemical properties of this compound are summarized below. This data is essential for calculating molar equivalents, predicting solubility, and interpreting analytical results.

PropertyValueUnitSource
Molecular Formula C₂₁H₁₇NO₃SPubChem[1], ChemSrc[3]
Molecular Weight 363.43 g/mol PubChem[1], ChemSrc[3], Moldb[2]
Exact Mass 363.09300DaChemSrc[3]
Boiling Point 571.1°C at 760 mmHgChemSrc[3]
PSA (Polar Surface Area) 56.68ŲChemSrc[3]
Spectroscopic Data and Structural Elucidation

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process. A logical synthetic pathway would start from a commercially available indole precursor.

Conceptual Synthetic Workflow

A plausible synthetic route involves the protection of the indole nitrogen with a phenylsulfonyl group and the introduction of the benzyloxy group at the C4 position. The order of these steps can be critical to the overall yield and purity. A common precursor is 4-benzyloxyindole.[3][8]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_step Final Product Formation 4-Hydroxyindole 4-Hydroxyindole 4-Benzyloxyindole 4-Benzyloxyindole 4-Hydroxyindole->4-Benzyloxyindole Benzylation Benzyl_bromide Benzyl bromide Benzyl_bromide->4-Benzyloxyindole Final_Product This compound 4-Benzyloxyindole->Final_Product Sulfonylation Benzenesulfonyl_chloride Benzenesulfonyl chloride Benzenesulfonyl_chloride->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

Key Precursors

The synthesis of the title compound relies on the availability of key starting materials. Commercially available precursors include:

  • 4-Benzyloxyindole (CAS: 20289-26-3) [3][5][8]

  • Benzenesulfonyl chloride (CAS: 98-09-9) [3]

The synthesis of 4-benzyloxyindole itself can be achieved from 4-hydroxyindole and benzyl bromide.[3]

Applications in Research and Development

Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities and are frequently utilized as key intermediates in the synthesis of pharmaceuticals.

Role as a Synthetic Intermediate

This compound serves as a versatile building block in organic synthesis. The phenylsulfonyl group acts as a robust protecting group for the indole nitrogen, which can be removed under specific conditions to allow for further functionalization. The benzyloxy group can also be deprotected to yield the corresponding 4-hydroxyindole derivative, a common pharmacophore in many biologically active molecules.

Potential in Medicinal Chemistry

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of substituted indoles is of significant interest in drug discovery. For instance, 4-benzyloxyindole and its derivatives have been investigated for their potential in:

  • Cancer Research: As lead compounds for anti-cancer agents.[5]

  • Neuroscience: In the development of drugs targeting neurological disorders, particularly in studies related to serotonin receptors.[5]

  • Antiviral and Antimicrobial Research: Some 4-benzyloxyindole derivatives have shown potent antiviral activity against HIV.[9]

The structural motifs present in the title compound are found in numerous pharmacologically active agents, suggesting its potential as a scaffold for the design and synthesis of novel therapeutic candidates.

Handling, Storage, and Safety

For laboratory use, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to store the compound in a tightly sealed container in a dry, cool place.[4] While specific GHS classifications for this compound are not provided, related aromatic amines and ethers can be skin and eye irritants.[10]

Conclusion

This compound is a well-defined chemical entity with significant potential as an intermediate in organic synthesis and medicinal chemistry. Its robust chemical nature, owing to the phenylsulfonyl and benzyloxy protecting groups, makes it a valuable tool for the construction of more complex indole-based molecules. Further investigation into the biological activities of this compound and its derivatives could unveil novel therapeutic applications.

References

An In-Depth Technical Guide to the Spectroscopic Properties of N-Phenylsulfonyl Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the core spectroscopic properties of N-phenylsulfonyl substituted indoles. Moving beyond a simple recitation of data, this document delves into the causal relationships between the molecular structure of these compounds and their spectral signatures, offering field-proven insights into their analysis and characterization.

Introduction: The Significance of the N-Phenylsulfonyl Moiety

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The nitrogen atom of the indole ring is a frequent site for substitution, both to serve as a protecting group during synthesis and to modulate the final compound's biological and physicochemical properties. The introduction of a phenylsulfonyl group at the N-1 position dramatically alters the indole's electronic landscape.

The phenylsulfonyl group is a potent electron-withdrawing group. This has several critical consequences that are directly reflected in the molecule's spectroscopic behavior:

  • It reduces the electron density of the indole ring system.

  • It alters the energy levels of the π-molecular orbitals involved in electronic transitions.

  • It influences the magnetic environment of the indole's protons and carbons.

  • It introduces a predictable fragmentation site for mass spectrometry.

Understanding these effects is paramount for the unambiguous structural elucidation and characterization of this important class of molecules. This guide will explore these consequences through the lenses of UV-Vis Absorption, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

cluster_properties Resulting Properties Indole Indole Core (Electron-Rich π System) N_Substituted_Indole N-Phenylsulfonyl Indole Indole->N_Substituted_Indole N-Sulfonylation Sulfonyl Phenylsulfonyl Group (R-SO₂-Ph) (Strongly Electron-Withdrawing) Sulfonyl->N_Substituted_Indole P1 Altered UV-Vis Absorption N_Substituted_Indole->P1 Impacts P2 Modified Fluorescence N_Substituted_Indole->P2 P3 Downfield NMR Shifts N_Substituted_Indole->P3 P4 Specific MS Fragmentation N_Substituted_Indole->P4

Caption: The influence of the N-phenylsulfonyl group on the indole core.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For the indole nucleus, the key absorptions are due to π-π* transitions within the aromatic system. The two lowest energy transitions are referred to as the ¹Lₐ and ¹Lₑ states[1].

Causality of the Phenylsulfonyl Group's Influence:

The strongly electron-withdrawing nature of the N-phenylsulfonyl group extends the conjugation of the π-system and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-LUMO energy gap results in a shift of the absorption maximum (λₘₐₓ) to longer wavelengths, an effect known as a bathochromic shift or red shift.

While specific λₘₐₓ values vary based on substitution and solvent, N-phenylsulfonyl indoles generally absorb at longer wavelengths compared to their N-H or N-alkyl counterparts. The absorption spectra typically show two main bands, corresponding to the indole chromophore, with the phenylsulfonyl group itself also contributing to absorption at shorter wavelengths[2][3].

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. Indole and its simple derivatives are naturally fluorescent, a property famously exploited in the study of proteins through the amino acid tryptophan[4].

Expected Impact of N-Phenylsulfonyl Substitution:

The fluorescence of the indole core is highly sensitive to its electronic environment. Electron-withdrawing groups attached to the indole nitrogen are known to quench fluorescence, leading to a lower fluorescence quantum yield (Φꜰ). This quenching occurs because the sulfonyl group provides a non-radiative pathway for the excited state to return to the ground state, competing with the radiative process of fluorescence.

Therefore, while N-phenylsulfonyl indoles will still absorb UV light, they are expected to be significantly less fluorescent than unsubstituted indoles. The emission maximum (λₑₘ) would also be expected to show a bathochromic shift, similar to the absorption profile. The difference between the absorption and emission maxima (the Stokes shift) provides further information about the structural and electronic differences between the ground and excited states[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of N-phenylsulfonyl indoles. The substitution at N-1 has highly predictable and informative effects on the chemical shifts of the remaining indole protons and carbons.

Expertise in Spectral Interpretation:

The phenylsulfonyl group exerts two primary effects on the NMR spectrum:

  • Electron-Withdrawing Effect: By pulling electron density away from the indole ring, the group "deshields" the nearby protons and carbons. This causes their resonance signals to appear at a higher chemical shift (further downfield) compared to unsubstituted indole.

  • Anisotropic Effect: The π-systems of the phenyl ring create a magnetic field that can either shield or deshield nearby nuclei depending on their spatial orientation relative to the ring.

The most dramatic effect is observed for the H-2 proton , which is significantly shifted downfield. The protons on the benzo portion of the indole ring (H-4 to H-7) are also shifted downfield, with the H-7 proton often experiencing the largest shift due to its proximity to the N-1 position. The protons of the phenylsulfonyl group itself typically appear as a complex multiplet system in the aromatic region of the ¹H NMR spectrum[6].

Similarly, in the ¹³C NMR spectrum, all carbons of the indole ring are shifted downfield. The influence of various substituents at the 2-position on the carbon atoms of the indole moiety has been systematically studied, providing a reliable dataset for structural confirmation[7].

Table 1: Typical ¹H NMR Chemical Shift Ranges for N-Phenylsulfonyl Indoles

ProtonTypical Chemical Shift (δ, ppm in CDCl₃)Key Observations
H-27.5 - 8.0Significantly deshielded. Often a doublet or singlet depending on C3 substitution.
H-36.5 - 7.0Less affected than H-2 but still downfield from indole (~6.5 ppm).
H-47.5 - 7.9Deshielded.
H-57.2 - 7.5Aromatic region.
H-67.2 - 7.5Aromatic region.
H-77.9 - 8.2Strongly deshielded due to proximity to the sulfonyl group. Often the most downfield indole proton.
Phenyl (SO₂)7.3 - 7.9Multiplet pattern characteristic of the phenyl substitution.

Note: These are approximate ranges. Actual values are highly dependent on other substituents and the solvent used.[5][7][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and offering clues to its structure. For N-phenylsulfonyl indoles, high-resolution mass spectrometry (HRMS) is routinely used to confirm the elemental composition with high accuracy[5][6].

Trustworthy Fragmentation Pathways:

Under ionization conditions (e.g., Electron Impact or Electrospray Ionization), the molecular ion (M⁺˙) of an N-phenylsulfonyl indole is formed. The most characteristic fragmentation pathway involves the cleavage of the relatively weak Nitrogen-Sulfur bond. This leads to two primary fragmentation patterns:

  • Loss of the Phenylsulfonyl Radical (•SO₂Ph): This results in a fragment corresponding to the indole cation.

  • Loss of Sulfur Dioxide (SO₂): Cleavage can also lead to the loss of a neutral SO₂ molecule, followed by further fragmentation.

The phenyl group itself can fragment, but the cleavage of the N-S bond is often the most diagnostic fragmentation pathway for this class of compounds[8].

cluster_path1 Pathway 1: N-S Cleavage cluster_path2 Pathway 2: SO₂ Loss cluster_path3 Pathway 3: Phenyl Fragmentation M [N-Phenylsulfonyl Indole]⁺˙ Molecular Ion (M⁺˙) F1 [Indole]⁺ (m/z = M - 141) M->F1 - •SO₂Ph F2 [Ph]⁺ (m/z = 77) M->F2 - •N(SO₂)Indole F3 [M - SO₂]⁺˙ (m/z = M - 64) M->F3 - SO₂

Caption: Key fragmentation pathways for N-phenylsulfonyl indoles in MS.

Experimental Protocols: A Self-Validating System

The following protocols represent standardized workflows for the spectroscopic analysis of N-phenylsulfonyl substituted indoles.

cluster_workflow General Spectroscopic Workflow A Sample Preparation (Dissolution in appropriate solvent) B Instrument Calibration & Blank Measurement A->B C Data Acquisition (UV-Vis, Fluorescence, NMR, or MS) B->C D Data Processing (Baseline correction, peak picking, integration) C->D E Spectral Interpretation & Structural Confirmation D->E

Caption: A generalized workflow for spectroscopic analysis.

Protocol 6.1: UV-Vis Absorption Spectroscopy
  • Sample Preparation: Prepare a stock solution of the N-phenylsulfonyl indole in a UV-grade solvent (e.g., acetonitrile, methanol, or dichloromethane) at a concentration of ~1 mM. From this, prepare a dilute solution (e.g., 10-50 µM) in the same solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be automatically subtracted from the sample spectrum.

  • Measurement: Rinse the cuvette with the sample solution, then fill it. Place the cuvette in the spectrophotometer.

  • Acquisition: Scan a suitable wavelength range (e.g., 200-500 nm).

  • Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each peak. If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Protocol 6.2: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Tuning and Shimming: Tune the probe to the appropriate frequencies and shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to unequivocally assign all proton and carbon signals, especially for complex structures[7].

  • Processing: Fourier transform the raw data. Phase and baseline correct the spectra. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Analysis: Integrate the ¹H signals and identify the multiplicity (singlet, doublet, etc.) and coupling constants (J values). Assign all peaks to the corresponding nuclei in the molecule.

Protocol 6.3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). The solution may be further diluted by the instrument's autosampler.

  • Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled to an appropriate ionization source (e.g., ESI for polar molecules).

  • Calibration: Calibrate the instrument using a known calibration standard to ensure high mass accuracy.

  • Infusion/Injection: Introduce the sample into the ion source via direct infusion or through an LC system.

  • Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated [M+H]⁺ or deprotonated [M-H]⁻. Scan a mass range appropriate for the expected molecular weight.

  • Analysis: Identify the peak corresponding to the molecular ion. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement (typically within 5 ppm error). Analyze the fragmentation pattern to support the proposed structure.

Conclusion

The N-phenylsulfonyl group imparts a distinct and predictable set of characteristics upon the indole scaffold. Its strong electron-withdrawing nature creates a downfield shift in NMR spectra, particularly for the H-2 and H-7 protons, providing a clear diagnostic marker. In mass spectrometry, it introduces a labile N-S bond, leading to characteristic fragmentation patterns. While it shifts UV-Vis absorption to longer wavelengths, it generally quenches the natural fluorescence of the indole core. By understanding the fundamental chemical principles behind these spectroscopic properties, researchers can confidently synthesize, characterize, and utilize these versatile compounds in drug discovery and materials science.

References

Methodological & Application

Application Note: A High-Yield, Two-Step Synthetic Protocol for 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole, a key intermediate in medicinal chemistry. The synthesis is presented as a robust two-part procedure. Part A details the preparation of the precursor, 4-benzyloxyindole, via the highly efficient Leimgruber-Batcho indole synthesis. Part B describes the subsequent N-phenylsulfonylation of this precursor to yield the final product. This guide emphasizes the causality behind experimental choices, provides detailed step-by-step instructions, and includes integrated safety protocols to ensure both high yield and operational safety.

Introduction

Indole derivatives are foundational scaffolds in a vast array of natural products and pharmaceuticals. The strategic functionalization of the indole nucleus is paramount in drug discovery. Specifically, 4-oxygenated indoles are crucial building blocks for compounds targeting various biological pathways. The precursor, 4-benzyloxyindole, is a versatile intermediate used in the synthesis of apoptosis inducers, cannabinoid receptor ligands, and Hepatitis C inhibitors.

Protecting the indole nitrogen is often a critical step to modulate reactivity and enable selective functionalization at other positions. The phenylsulfonyl group serves as an excellent electron-withdrawing protecting group, which enhances the acidity of the C-2 proton, facilitating regioselective lithiation and subsequent elaboration. This guide details a reliable, scalable synthesis of this compound, providing researchers with a validated pathway to this valuable synthetic intermediate.

Overall Synthetic Workflow

The synthesis is achieved in two main stages: the formation of the indole core followed by the protection of the indole nitrogen.

G cluster_0 PART A: Leimgruber-Batcho Indole Synthesis cluster_1 PART B: N-Phenylsulfonylation A 2-Methyl-3-nitrophenol B 6-Benzyloxy-2-nitrotoluene A->B Benzylation C (E)-6-Benzyloxy-2-nitro- β-pyrrolidinostyrene B->C Enamine Formation D 4-Benzyloxyindole C->D Reductive Cyclization E 4-(benzyloxy)-1-(phenylsulfonyl) -1H-indole D->E Benzenesulfonyl Chloride, Base

Caption: Overall two-step synthetic workflow.

PART A: Synthesis of 4-Benzyloxyindole (Precursor)

This synthesis utilizes the Leimgruber-Batcho method, a powerful and versatile strategy for constructing the indole ring system from o-nitrotoluene precursors.[1][2] This method is advantageous due to its mild conditions, high yields, and the commercial availability of starting materials.[2]

A1. Step 1: Benzylation of 2-Methyl-3-nitrophenol
  • Objective: To protect the phenolic hydroxyl group as a benzyl ether. This is a standard Williamson ether synthesis. Potassium carbonate serves as a mild base to deprotonate the phenol, and DMF is an excellent polar aprotic solvent for this SN2 reaction.

Reaction Scheme: (Self-generated image, chemical structures for illustration)

A2. Step 2: Enamine Formation
  • Objective: To form a vinylogous nitro compound (an enamine), which is the key intermediate for cyclization. The methyl group of 6-benzyloxy-2-nitrotoluene is sufficiently acidic due to the electron-withdrawing nitro group. It condenses with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form the highly conjugated, intensely colored enamine.[1] Pyrrolidine is used to form a more reactive enamine intermediate compared to using only DMF-DMA.[1]

Reaction Scheme: (Self-generated image, chemical structures for illustration)

A3. Step 3: Reductive Cyclization
  • Objective: To reduce the nitro group to an amine, which then spontaneously cyclizes onto the enamine moiety to form the indole ring, eliminating pyrrolidine in the process.[3] Raney nickel is an effective catalyst for the reduction, and hydrazine hydrate serves as the in-situ source of hydrogen.[1][4]

Reaction Scheme: (Self-generated image, chemical structures for illustration)

Experimental Protocol for 4-Benzyloxyindole

This protocol is adapted from the validated procedure published in Organic Syntheses. [4] Materials and Reagents:

Reagent/MaterialMW ( g/mol )Amount (g)Moles (mol)Equiv.
Step 1: Benzylation
2-Methyl-3-nitrophenol153.14124.70.811.0
Benzyl chloride126.58113.20.901.1
Anhydrous Potassium Carbonate138.21112.20.811.0
Dimethylformamide (DMF)-800 mL--
Step 2: Enamine Formation
6-Benzyloxy-2-nitrotoluene243.26175.40.721.0
N,N-Dimethylformamide dimethyl acetal119.16102.50.841.17
Pyrrolidine71.1259.80.841.17
Dimethylformamide (DMF)-400 mL--
Step 3: Reductive Cyclization
(E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene324.38162.20.501.0
Raney Nickel (50% slurry in water)-~20 mL-Cat.
85% Hydrazine hydrate50.06~132 mL~2.254.5
Tetrahydrofuran (THF)-1 L--
Methanol-1 L--

Step-by-Step Procedure:

  • Benzylation:

    • Combine 2-methyl-3-nitrophenol (124.7 g), benzyl chloride (113.2 g), and anhydrous potassium carbonate (112.2 g) in DMF (800 mL) in a 2L round-bottom flask.

    • Heat the stirred mixture to 90°C for 3 hours.

    • Cool the mixture and remove the bulk of the DMF via rotary evaporation.

    • Pour the oily residue into 1 N NaOH (400 mL) and extract with diethyl ether (3 x 800 mL).

    • Dry the combined organic extracts over Na₂SO₄, filter, and evaporate to yield crude 6-benzyloxy-2-nitrotoluene. Recrystallize from methanol to obtain pale-yellow crystals (Typical yield: ~90%). [4]

  • Enamine Formation:

    • Dissolve 6-benzyloxy-2-nitrotoluene (175.4 g) in DMF (400 mL) under a nitrogen atmosphere.

    • Add N,N-dimethylformamide dimethyl acetal (102.5 g) and pyrrolidine (59.8 g).

    • Heat the solution at reflux (110°C) for 3 hours.

    • Cool to room temperature and remove volatile components via rotary evaporation.

    • Dissolve the red residue in methylene chloride (200 mL) and methanol (1.6 L), then concentrate the volume to ~1.4 L and cool to 5°C to crystallize the product.

    • Filter the red crystals of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (Typical yield: ~95%). [4]

  • Reductive Cyclization:

    • CAUTION: Raney Nickel is pyrophoric when dry and hydrazine is highly toxic and corrosive. [5][6][7]Handle both in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • In a 3L flask under nitrogen, dissolve the enamine (162.2 g) in THF (1 L) and methanol (1 L).

    • Carefully add the Raney Nickel slurry (~10 mL), followed by the dropwise addition of 85% hydrazine hydrate (44 mL). Vigorous gas evolution (N₂, H₂) will be observed, and the reaction is exothermic.

    • Maintain the temperature between 45-50°C using a water bath. Add two more portions of hydrazine hydrate (44 mL each) after 30 and 60 minutes.

    • Stir for an additional 2 hours after the final addition.

    • Cool the mixture and carefully filter through a pad of Celite® to remove the Raney Nickel catalyst. Do not allow the filter cake to dry. Keep it wet with solvent (methanol or water) and dispose of it according to institutional safety guidelines.

    • Evaporate the filtrate and purify the residue by silica gel column chromatography (eluent: toluene-cyclohexane) to afford 4-benzyloxyindole as a white solid (Typical yield: ~96%). [4] * Expected Characterization: mp 60–62°C. [4]

PART B: Synthesis of this compound

This procedure involves the deprotonation of the indole nitrogen with a strong base, followed by quenching the resulting nucleophilic indolide anion with benzenesulfonyl chloride.

Mechanism: N-Phenylsulfonylation

The reaction proceeds via a nucleophilic substitution pathway. The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO) and requires a strong base for efficient deprotonation. Potassium tert-butoxide, a non-nucleophilic strong base, generates the indolide anion. This anion then acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride to form the N-S bond and displace the chloride leaving group.

G cluster_legend Legend Indole\n(R-NH) Indole (R-NH) Indolide Anion\n(R-N⁻ K⁺) Indolide Anion (R-N⁻ K⁺) Indole\n(R-NH)->Indolide Anion\n(R-N⁻ K⁺) + t-BuO⁻K⁺ - t-BuOH Product\n(R-N-SO₂Ph) Product (R-N-SO₂Ph) Indolide Anion\n(R-N⁻ K⁺)->Product\n(R-N-SO₂Ph) + PhSO₂Cl - KCl R_node R = 4-Benzyloxyindole moiety

Caption: Simplified N-Sulfonylation Mechanism.

Experimental Protocol for N-Phenylsulfonylation

This protocol is adapted from a reported literature procedure. [8] Materials and Reagents:

Reagent/MaterialMW ( g/mol )Amount (g)Moles (mmol)Equiv.
4-Benzyloxyindole223.275.0022.41.0
Potassium tert-butoxide112.213.0226.91.2
18-Crown-6264.321.184.480.2
Benzenesulfonyl chloride176.625.93 (4.31 mL)33.61.5
Anhydrous THF-~215 mL--

Step-by-Step Procedure:

  • Setup and Deprotonation:

    • In an oven-dried, 500 mL round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide (3.02 g) and 18-crown-6 (1.18 g) to anhydrous THF (150 mL).

    • Rationale: 18-crown-6 sequesters the K⁺ ion, increasing the basicity of the "naked" tert-butoxide anion for more efficient deprotonation.

    • Cool the suspension in an ice bath (0°C).

    • In a separate flask, dissolve 4-benzyloxyindole (5.00 g) in anhydrous THF (65 mL) and add this solution dropwise to the cooled base suspension over 15-20 minutes.

    • Stir the resulting mixture at 0°C for 30 minutes.

  • Sulfonylation:

    • Add benzenesulfonyl chloride (4.31 mL) dropwise to the reaction mixture at 0°C.

    • CAUTION: Benzenesulfonyl chloride is corrosive and lachrymatory. [9]Handle in a fume hood.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature.

    • Stir for 18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting indole is consumed.

  • Workup and Purification:

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Expected Characterization
  • Molecular Formula: C₂₁H₁₇NO₃S [10]* Molecular Weight: 363.43 g/mol [10]* ¹H NMR (CDCl₃, Predicted): Chemical shifts (δ) for the aromatic protons of the indole, benzyloxy, and phenylsulfonyl groups are expected in the range of 6.5-8.0 ppm. A characteristic singlet for the benzylic CH₂ protons should appear around 5.1-5.2 ppm. [11]* ¹³C NMR (CDCl₃, Predicted): Resonances for the 21 carbon atoms are expected, with aromatic carbons appearing between 100-155 ppm and the benzylic CH₂ carbon around 70 ppm. [12]

References

Application Notes and Protocols for the N-Sulfonylation of 4-Benzyloxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed experimental protocols and theoretical insights for the N-sulfonylation of 4-benzyloxyindole, a key transformation for synthesizing scaffolds relevant to pharmaceutical and materials science research. N-sulfonylated indoles are prevalent in numerous biologically active molecules.[1][2] This document explores two robust methodologies: a classical approach utilizing a strong base (sodium hydride) in an anhydrous environment and a milder, operationally simpler method employing phase-transfer catalysis (PTC). We delve into the critical parameters governing the reaction's success, including the choice of base, solvent, and sulfonylating agent, providing a framework for rational optimization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both practical, step-by-step instructions and a deeper understanding of the underlying chemical principles.

Introduction and Strategic Overview

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many natural products and pharmaceutical agents.[1] Functionalization of the indole nitrogen, specifically through sulfonylation, provides access to a class of compounds known as N-sulfonylindoles. These derivatives often exhibit enhanced or modified biological activity and serve as versatile synthetic intermediates. The sulfonyl group acts as a robust protecting group, an activator for further functionalization, and a modulator of the electronic properties of the indole ring.

4-Benzyloxyindole is a particularly valuable starting material, as the benzyl ether at the 4-position serves as a stable protecting group for the hydroxyl functionality, which can be removed at a later synthetic stage to reveal a handle for further diversification.[3][4][5][6][7] The N-sulfonylation of this substrate, therefore, is a critical step in the synthesis of complex, polyfunctionalized indole derivatives.

The core of this transformation involves the deprotonation of the indole N-H, which has a pKa of approximately 16-17, to form a nucleophilic indolide anion.[8] This anion then undergoes a nucleophilic attack on an electrophilic sulfonylating agent, typically a sulfonyl chloride. The choice of conditions to effect this transformation is critical and depends on factors such as substrate stability, reaction scale, and available laboratory infrastructure. This guide presents two validated protocols to provide researchers with flexibility and a high probability of success.

Reaction Principles and Mechanistic Pathway

The N-sulfonylation of an indole proceeds via a two-step mechanism: deprotonation followed by nucleophilic substitution.

  • Deprotonation: A base removes the acidic proton from the indole nitrogen, generating a resonance-stabilized indolide anion. The strength of the base required is a key consideration. Strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation.[8][9][10] Milder bases, such as hydroxides or carbonates, can be used effectively under phase-transfer conditions where the equilibrium is driven forward.

  • Nucleophilic Attack: The resulting indolide anion is a potent nucleophile that attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. This step forms the new N-S bond and yields the desired N-sulfonylated indole product.

G cluster_0 Indole 4-Benzyloxyindole Anion Indolide Anion (Nucleophile) Indole->Anion Deprotonation (Step 1) Product N-Sulfonyl-4-benzyloxyindole Anion->Product Nucleophilic Attack (Step 2) Base Base (e.g., NaH) Base->Indole + SulfonylChloride R-SO₂Cl (Electrophile) SulfonylChloride->Product +

Caption: General mechanism for the N-sulfonylation of 4-benzyloxyindole.

Optimization of Reaction Conditions: A Chemist's Guide

The success of the N-sulfonylation reaction hinges on the careful selection of four key parameters: the base, the sulfonylating agent, the solvent, and the temperature.

  • Choice of Base:

    • Sodium Hydride (NaH): A powerful, non-nucleophilic base that provides rapid and irreversible deprotonation. It requires strict anhydrous conditions and an inert atmosphere (N₂ or Ar) as it reacts violently with water.[9] NaH is typically used as a dispersion in mineral oil, which must be washed away with a dry, non-reactive solvent (e.g., hexanes) before use for optimal reactivity.

    • Alkali Metal Hydroxides (NaOH, KOH): These are inexpensive and easy to handle but have limited solubility in common organic solvents. Their use is made highly effective by employing a phase-transfer catalyst (PTC), which shuttles the hydroxide anion into the organic phase to perform the deprotonation at the interface.[11]

    • Organic Bases (e.g., Triethylamine, Pyridine): Generally not strong enough to deprotonate the indole N-H efficiently for sulfonylation, though they may be used as acid scavengers in some protocols.[12]

  • Choice of Sulfonylating Agent:

    • p-Toluenesulfonyl Chloride (TsCl): Commonly known as tosyl chloride, this is a crystalline, stable, and commercially available solid, making it easy to handle. It is a workhorse reagent for installing the tosyl group.[13][14]

    • Benzenesulfonyl Chloride (BsCl): A liquid reagent that functions similarly to TsCl.

    • Methanesulfonyl Chloride (MsCl): Used to install the mesyl group. It is highly reactive and should be handled with care.

  • Solvent Selection:

    • Aprotic Polar Solvents (DMF, THF): N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are excellent choices when using NaH.[10][15] They are polar enough to solvate the intermediate ions but do not have acidic protons that would quench the base. Anhydrous grades of these solvents are essential.

    • Two-Phase Systems (e.g., Toluene/Water, DCM/Water): These are employed for phase-transfer catalysis. The organic solvent dissolves the indole substrate and product, while the aqueous phase contains the inorganic base.[11]

  • Temperature and Reaction Time:

    • Deprotonation with NaH is often initiated at 0 °C to control the initial exothermic reaction and hydrogen gas evolution, then allowed to warm to room temperature.[15]

    • The subsequent sulfonylation step is typically run at room temperature and monitored by Thin Layer Chromatography (TLC) until completion, usually within a few hours.

    • PTC reactions may require gentle heating (40-60 °C) to achieve a reasonable reaction rate.

Detailed Experimental Protocols

G Start Start: N-Sulfonylation of 4-Benzyloxyindole Check_Conditions Assess Requirements: Scale, Safety, Substrate Sensitivity Start->Check_Conditions Protocol_A Protocol A: Strong Base (NaH) - High Yield - Anhydrous/Inert - Small to Medium Scale Check_Conditions->Protocol_A Need for rapid, complete conversion; moisture- sensitive groups absent Protocol_B Protocol B: Phase-Transfer Catalysis - Milder Conditions - Operationally Simple - Scalable Check_Conditions->Protocol_B Base-sensitive groups present; large scale; avoid NaH End Purified Product Protocol_A->End Protocol_B->End

Caption: Workflow for selecting the appropriate N-sulfonylation protocol.

Protocol A: N-Tosylation using Sodium Hydride in DMF

This protocol is ideal for achieving high yields on a small to medium scale when stringent anhydrous conditions can be maintained.

Materials:

  • 4-Benzyloxyindole (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Hexanes (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the required amount of NaH (60% dispersion).

  • NaH Washing: Add anhydrous hexanes to the flask, swirl the suspension, and let the NaH settle. Carefully remove the supernatant containing the mineral oil via cannula. Repeat this washing step two more times.

  • Reaction Setup: After the final wash, place the flask under a vacuum briefly to remove residual hexanes, then re-establish the inert atmosphere. Add anhydrous DMF to the flask, and cool the resulting suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve the 4-benzyloxyindole in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Cessation of H₂ evolution indicates the formation of the sodium indolide salt.[15]

  • Sulfonylation: Dissolve the p-toluenesulfonyl chloride in anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture).[16][17][18]

Protocol B: N-Tosylation using Phase-Transfer Catalysis (PTC)

This method is operationally simpler, avoids pyrophoric reagents, and is more amenable to large-scale synthesis.

Materials:

  • 4-Benzyloxyindole (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Sodium Hydroxide (NaOH) (3.0 eq), as a 50% w/v aqueous solution

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene

  • Deionized Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-benzyloxyindole, toluene, the 50% aqueous NaOH solution, and tetrabutylammonium bromide (TBAB).

  • Reagent Addition: Add the p-toluenesulfonyl chloride to the vigorously stirred biphasic mixture.

  • Reaction: Heat the mixture to 50-60 °C and stir vigorously for 2-6 hours. Vigorous stirring is crucial to maximize the interfacial area between the two phases.

  • Monitoring: Monitor the reaction progress by TLC. The starting material is consumed and a new, less polar spot corresponding to the product should appear.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with toluene or ethyl acetate.

  • Purification: Combine all organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization as described in Protocol A.

Comparative Data Summary

ParameterProtocol A (NaH)Protocol B (PTC)Rationale & Insights
Base Sodium Hydride (Strong)Sodium Hydroxide (Strong)NaH ensures complete deprotonation but requires inert/anhydrous technique.[10] NaOH is cheaper and easier to handle but requires a PTC.
Solvent Anhydrous DMF or THFToluene / Water (Biphasic)Solvent choice is dictated by the base and reaction type. PTC avoids the need for expensive anhydrous solvents.[19]
Catalyst NoneTetrabutylammonium BromideThe PTC facilitates the transfer of the hydroxide ion into the organic phase to enable deprotonation.[11]
Temperature 0 °C to Room Temp.50-60 °CThe PTC reaction often requires mild heating to proceed at a practical rate.
Safety/Handling Requires inert atmosphere; NaH is pyrophoric.No pyrophoric reagents; operationally simpler.Protocol B is generally considered safer and more suitable for scale-up.
Typical Yield > 90%80-95%Both methods are high-yielding, though the NaH method can sometimes provide slightly higher yields due to irreversible deprotonation.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
No Reaction / Low Conversion 1. Inactive NaH (Protocol A). 2. Wet solvent/reagents (Protocol A). 3. Insufficient mixing (Protocol B).1. Use fresh NaH or wash it thoroughly. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Increase the stirring rate to ensure efficient phase mixing.
Multiple Products Observed 1. C-3 Sulfonylation. 2. Reaction with solvent (e.g., DMF).1. Ensure complete N-deprotonation before adding the sulfonyl chloride. N-anion is more nucleophilic than the C3-position. 2. Add sulfonyl chloride at room temperature or below; avoid excessive heating.
De-benzylation of Substrate Harsh acidic or basic conditions, or hydrogenolysis if using a Pd catalyst for other steps.The described conditions are generally mild and should not cleave the benzyl ether. If this is observed, re-evaluate workup conditions and ensure no acidic contamination.
Difficult Purification Residual mineral oil (Protocol A) or catalyst (Protocol B).Ensure thorough washing of NaH. During workup for Protocol B, multiple aqueous washes will help remove the TBAB catalyst.

References

Purification of 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole using column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chromatographic Purification of 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the purification of this compound via normal-phase column chromatography. This guide is designed for researchers, medicinal chemists, and process development scientists who require a robust, reproducible method to obtain this key indole intermediate in high purity. We will delve into the scientific rationale behind each step, from the initial analysis of the molecule's physicochemical properties to the final validation of the purified product. The protocol emphasizes a self-validating workflow using Thin-Layer Chromatography (TLC) for method development and in-process monitoring, ensuring trustworthy and efficient separation.

Introduction: The Significance of Purifying Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The title compound, this compound, serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of ligands for targets like the 5-HT6 receptor, which is implicated in cognitive disorders[1]. The phenylsulfonyl group acts as a robust protecting group for the indole nitrogen, while the benzyloxy moiety at the 4-position offers a handle for further functionalization.

Achieving high purity of this intermediate is paramount, as residual starting materials or byproducts can lead to complex mixtures in subsequent synthetic steps, complicating isolation and potentially compromising the biological activity and safety profile of the final active pharmaceutical ingredient. Column chromatography remains the gold standard for purification, offering a scalable and effective method to isolate the target compound based on its polarity[2].

Foundational Principles: Tailoring Chromatography to the Target Molecule

The success of any chromatographic separation hinges on understanding the physicochemical properties of the analyte and how it will interact with the stationary and mobile phases.

2.1. Physicochemical Analysis of this compound

A critical analysis of the target molecule's structure and properties dictates our chromatographic strategy. Key computed properties are summarized below[3]:

PropertyValueImplication for Chromatography
Molecular Weight363.4 g/mol Standard for small-molecule purification.
XLogP3-AA4.7Indicates high lipophilicity (non-polar character). The compound will have strong affinity for non-polar solvents.
Hydrogen Bond Donor Count0The molecule cannot act as a hydrogen bond donor to the stationary phase.
Hydrogen Bond Acceptor Count3The ether oxygen and the two sulfonyl oxygens can act as weak hydrogen bond acceptors, enabling interaction with the polar stationary phase.

The molecule's high lipophilicity (XLogP of 4.7) is its most defining feature for separation[3]. This is driven by the three aromatic rings (two phenyl, one indole). The polar sulfonyl and ether groups provide the necessary "handle" for retention on a polar stationary phase like silica gel. Therefore, a normal-phase chromatography approach is the logical choice.

2.2. The Separation Mechanism: Normal-Phase Chromatography

In normal-phase chromatography, we employ a polar stationary phase and a non-polar mobile phase[2]. The separation of a crude mixture containing our target compound proceeds as follows:

  • Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice. Its surface is rich in polar silanol groups (Si-OH).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is used as the eluent.

  • Interaction Dynamics: The components of the crude mixture are adsorbed onto the silica surface. The non-polar eluent then flows down the column, competing for and displacing the adsorbed molecules.

    • Very non-polar impurities will have minimal interaction with the silica and will be eluted quickly.

    • The target compound , with its polar sulfonyl and ether groups, will adsorb to the silica with moderate strength. It will require a mobile phase with a certain proportion of a polar solvent to be eluted.

    • Highly polar impurities (e.g., de-benzylated starting material) will bind very strongly to the silica and will be eluted last, or may not elute at all with the chosen solvent system.

By carefully tuning the polarity of the mobile phase, we can achieve a state where the target compound travels down the column at a distinct rate from its impurities, allowing for its collection in pure fractions.

Pre-Purification Workflow: Method Development with Thin-Layer Chromatography (TLC)

Attempting a column separation without prior TLC analysis is inefficient and wasteful. TLC is a rapid, small-scale version of column chromatography used to identify the optimal solvent system[4]. The goal is to find a solvent mixture that moves the target compound to a Retention Factor (Rf) value of approximately 0.2 - 0.4 . This Rf range typically provides the best separation from impurities on a column[5].

Protocol: TLC System Optimization
  • Plate Preparation: Obtain a silica gel TLC plate (e.g., Merck 60 F₂₅₄). Using a pencil, lightly draw a baseline about 1 cm from the bottom edge[4].

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Spotting: Using a capillary spotter, apply a small spot of the crude mixture onto the baseline. If available, also spot the starting materials for comparison.

  • Developing the Plate: Prepare a series of developing chambers (beakers covered with a watch glass) with different ratios of a non-polar/polar solvent system. Good starting systems for this molecule include Hexanes:Ethyl Acetate or Petroleum Ether:Ethyl Acetate .

    • Test System 1: 9:1 Hexanes:EtOAc

    • Test System 2: 8:2 Hexanes:EtOAc

    • Test System 3: 7:3 Hexanes:EtOAc

  • Elution: Place the spotted TLC plate in a chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm. The aromatic rings in the compound will absorb UV light and appear as dark spots.

  • Analysis & Iteration:

    • Calculate the Rf value: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

    • If the Rf is too low (<0.2), the solvent system is not polar enough. Increase the proportion of ethyl acetate (e.g., move from 9:1 to 8:2)[4].

    • If the Rf is too high (>0.4), the solvent is too polar. Decrease the proportion of ethyl acetate.

    • The ideal system will show a clear separation between the spot for the target compound and any impurity spots.

Detailed Application Protocol: Purification by Flash Column Chromatography

This protocol assumes the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.

Core Experimental Parameters
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Standard for flash chromatography, providing high resolution and good flow rates[6].
Column Dimensions 40 mm diameter, 20-30 cm lengthAppropriate for 1-2 g of crude material. A 20-50:1 ratio of silica to crude material by weight is typical[2].
Mobile Phase Hexanes:Ethyl Acetate (or similar)Determined from the TLC optimization step to give an Rf of 0.2-0.4.
Loading Method Dry LoadingIdeal for ensuring a narrow, concentrated band of sample at the start of the separation, especially for highly lipophilic compounds[7].

Workflow Diagram

G cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Final Product Crude Crude Product TLC TLC Optimization (Find Solvent System) Crude->TLC Setup Column Packing (Slurry Method) TLC->Setup Load Dry Sample Loading Setup->Load Elute Elution & Fraction Collection Load->Elute Monitor TLC Analysis of Fractions Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

Part A: Column Preparation (Slurry Packing)

  • Setup: Securely clamp the glass column in a vertical position in a fume hood. Ensure the stopcock is closed and place a flask below the outlet.

  • Plug: Place a small plug of cotton or glass wool at the bottom of the column to support the packing[8].

  • Sand Layer: Add a ~1 cm layer of sand over the plug to create a flat base for the stationary phase.

  • Prepare Slurry: In a beaker, measure ~50-100 g of silica gel. Add the initial, least polar mobile phase (e.g., 9:1 Hexanes:EtOAc) until a pourable, homogenous slurry is formed[8].

  • Pack Column: Using a powder funnel, pour the silica slurry into the column. Open the stopcock to allow solvent to drain, continuously tapping the side of the column gently to ensure even packing and dislodge air bubbles. Add more eluent as needed.

  • Equilibrate: Once all the silica has settled, add a final ~1 cm layer of sand on top to protect the surface. Wash the column with 2-3 column volumes of the eluent, ensuring the solvent level never drops below the top layer of sand.

Part B: Sample Loading (Dry Method)

  • Adsorption: Dissolve the crude product (~1-2 g) in a minimal amount of a volatile solvent (e.g., 10-20 mL of DCM). Add ~5-10 g of silica gel to this solution.

  • Solvent Removal: Remove the solvent completely using a rotary evaporator. The result should be a dry, free-flowing powder of silica gel with the crude mixture adsorbed onto it.

  • Loading: Carefully drain the eluent in the packed column until it is level with the top sand layer. Gently add the silica-adsorbed sample as an even layer on top of the column.

  • Final Sand Layer: Carefully add another thin (~0.5 cm) layer of sand on top of the sample layer.

Part C: Elution and Fraction Collection

  • Initiate Elution: Carefully add the mobile phase to the column, opening the stopcock to begin the flow. Use gentle air pressure ("flash" chromatography) to achieve a steady flow rate (e.g., ~5-10 cm/min drop rate). Crucially, never let the column run dry.

  • Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes or flasks. The fraction size will depend on the column size (e.g., 10-20 mL per fraction).

  • Gradient Elution (Optional): If TLC shows that more polar impurities are present, you may switch to a more polar mobile phase (e.g., from 8:2 to 7:3 Hexanes:EtOAc) after the main product has been eluted to wash the column. This is known as a step gradient[9].

Trustworthiness: In-Process Monitoring and Post-Purification Validation

A robust protocol must be self-validating. The consistent use of TLC provides this validation at every critical stage.

  • Monitoring Fractions: As the column runs, periodically analyze the collected fractions by TLC. Spot a small amount from every 2-3 fractions on a single TLC plate. This allows you to visualize which fractions contain the pure product, which contain mixtures, and which are empty.

  • Combining Fractions: Based on the TLC analysis, combine all fractions that show a single, clean spot corresponding to the Rf of the desired product.

  • Final Purity Check: After combining the pure fractions, run a final TLC with a concentrated spot of the combined solution against the original crude material to confirm the purification was successful.

  • Solvent Removal & Characterization: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound. For absolute confirmation, the identity and purity should be verified by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This application note provides a systematic and scientifically grounded methodology for the purification of this compound. By leveraging a foundational understanding of the molecule's properties to inform a TLC-driven method development process, researchers can reliably and efficiently obtain this important chemical intermediate in high purity. The detailed protocols for column packing, sample loading, and fraction analysis constitute a complete and trustworthy workflow applicable in both academic and industrial research settings.

References

The Versatile Scaffold: 4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, a structural motif consistently found in a multitude of biologically active compounds. Its inherent versatility, arising from the ability to be readily functionalized at various positions, has cemented its importance in medicinal chemistry. Within this broad class of molecules, 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole has emerged as a particularly valuable intermediate and a core structural element in the design of novel therapeutics. This guide provides an in-depth exploration of its applications, supported by detailed protocols for its utilization in a research setting.

Introduction: Unveiling the Potential

This compound is a derivative of 4-benzyloxyindole, a compound recognized for its utility in the synthesis of pharmaceuticals, especially in the realms of cancer research and neurological disorders.[1] The introduction of the phenylsulfonyl group at the N1 position of the indole ring serves multiple strategic purposes in medicinal chemistry. It can act as a protecting group, enhance the compound's stability, and, more importantly, influence its binding affinity and selectivity for specific biological targets. The benzyloxy group at the 4-position provides a crucial point for further chemical modification and can participate in key interactions within a target's binding site.

This application note will delve into the multifaceted roles of this compound, from its foundational use as a synthetic building block to its incorporation into sophisticated molecular designs targeting complex diseases.

Core Applications in Drug Discovery

The strategic placement of the benzyloxy and phenylsulfonyl groups on the indole core makes this compound a versatile starting point for the synthesis of a diverse array of bioactive molecules. Its applications span several therapeutic areas, primarily driven by the broader success of indole-based compounds.

Intermediate in the Synthesis of Neuroactive Agents

The indole scaffold is a common feature in molecules that target the central nervous system. 4-Benzyloxyindole, the precursor to our title compound, is a known building block for drugs targeting neurological disorders.[1][2] The phenylsulfonylated derivative provides a stable and reactive platform for the elaboration of more complex structures aimed at receptors and enzymes implicated in neurodegenerative diseases. For instance, derivatives of 1-(phenylsulfonyl)-1H-indole have been explored as multifunctional ligands targeting cholinesterases and the 5-HT6 receptor, both of which are relevant to Alzheimer's disease.[3]

Scaffold for Anti-Cancer Drug Development

Indole derivatives have shown significant promise as anti-cancer agents.[1] The this compound scaffold can be strategically employed to design inhibitors of key cancer-related targets. Research on related structures suggests potential applications in targeting:

  • Kinases: The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade in many cancers. N-(benzyloxy)-carboxamide derivatives have been investigated as MEK inhibitors, a key component of this pathway.[4]

  • Epigenetic Targets: Lysine-specific demethylase 1 (LSD1) is an important epigenetic regulator in several cancers. The design of 4-(benzyloxy)phenoxy-piperidines as LSD1 inhibitors highlights the utility of the benzyloxy moiety in targeting such enzymes.[5]

  • Receptor Tyrosine Kinases: The EphA2 receptor is overexpressed in various cancers, including glioblastoma. A novel 1-(phenylsulfonyl)-1H-indole derivative has been identified as an EphA2 antagonist with antiproliferative activity.[6]

  • Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog (Hh) signaling pathway is implicated in several malignancies. Novel indole derivatives have been shown to suppress this pathway by targeting the Smoothened (SMO) receptor.[7]

Platform for Anti-Inflammatory Agents

The indole nucleus is also present in numerous anti-inflammatory compounds. Derivatives of 4-sulfonyloxy/alkoxy benzoxazolone have demonstrated potent anti-inflammatory activities by modulating the MAPK-NF-κB/iNOS signaling pathway.[8] This suggests that the sulfonyl-containing indole scaffold could be a promising starting point for the development of novel anti-inflammatory drugs.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments involving the synthesis and application of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol is adapted from established synthetic procedures for N-sulfonylated indoles.[3]

Objective: To synthesize this compound from 4-(benzyloxy)-1H-indole.

Materials:

  • 4-(Benzyloxy)-1H-indole

  • Potassium tert-butoxide

  • 18-crown-6 ether

  • Anhydrous Tetrahydrofuran (THF)

  • Benzenesulfonyl chloride

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of 4-(benzyloxy)-1H-indole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add 18-crown-6 ether (0.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.2 eq) to the cooled solution. Stir the mixture at 0 °C for 30 minutes.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality behind Experimental Choices:

  • Potassium tert-butoxide: A strong base is required to deprotonate the indole nitrogen, making it nucleophilic.

  • 18-crown-6 ether: This crown ether sequesters the potassium ion, increasing the reactivity of the tert-butoxide anion.

  • Anhydrous THF: The reaction is sensitive to water, which would quench the strong base.

  • Inert atmosphere: Prevents reaction with atmospheric oxygen and moisture.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To evaluate the inhibitory activity of a derivative of this compound against a specific protein kinase (e.g., MEK1).

Materials:

  • Test compound (derivative of this compound)

  • Recombinant human MEK1 enzyme

  • ATP

  • Kinase buffer

  • Substrate peptide (e.g., biotinylated ERK2)

  • Detection antibody (e.g., anti-phospho-ERK antibody)

  • HTRF (Homogeneous Time-Resolved Fluorescence) or other suitable detection reagents

  • 384-well microplate

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well microplate, add the kinase buffer.

  • Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the MEK1 enzyme to all wells except for the blank.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding a stop solution containing EDTA.

  • Add the detection antibody and HTRF reagents according to the manufacturer's instructions.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validating System:

  • The inclusion of positive and negative controls ensures the assay is performing as expected.

  • The Z'-factor, a statistical measure of assay quality, should be calculated to validate the robustness of the assay.

Protocol 3: Cell-Based Assay for Anti-Proliferative Activity

Objective: To determine the anti-proliferative effect of a this compound derivative on a cancer cell line (e.g., A549 lung cancer cells).[4]

Materials:

  • A549 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • Cell proliferation reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom white plates

  • Luminometer

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • After the incubation period, allow the plate to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent cell viability for each concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation and Visualization

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₁₇NO₃SPubChem[9]
Molecular Weight363.4 g/mol PubChem[9]
IUPAC Name1-(benzenesulfonyl)-4-phenylmethoxyindolePubChem[9]
CAS Number79315-62-1PubChem[9]

Diagram 1: General Synthetic Workflow

G cluster_0 Synthesis of this compound Start 4-(Benzyloxy)-1H-indole Step1 Deprotonation with K-tert-butoxide Start->Step1 THF, 18-crown-6 Step2 Reaction with Benzenesulfonyl chloride Step1->Step2 Nucleophilic attack Product This compound Step2->Product

Caption: Synthetic route to the title compound.

Diagram 2: Application in Kinase Inhibition

G Compound This compound Derivative Kinase Target Kinase (e.g., MEK1) Compound->Kinase Binds to and inhibits Pathway Signaling Pathway (e.g., MAPK) Kinase->Pathway Is a key component of Cellular_Effect Cellular Outcome (e.g., Inhibition of Proliferation) Pathway->Cellular_Effect Regulates

Caption: Mechanism of action for a kinase inhibitor.

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold in medicinal chemistry. Its strategic design allows for its use as a key intermediate in the synthesis of complex molecules targeting a range of diseases, from neurological disorders to cancer. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this compound and its derivatives in their own drug discovery programs. Future research will likely focus on expanding the diversity of substituents on this core structure to fine-tune its pharmacological properties and develop novel therapeutics with improved efficacy and safety profiles.

References

The Strategic Utility of 4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole as a Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Advantage of a Doubly-Protected Indole Scaffold

In the intricate field of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic drugs.[1] The targeted synthesis of substituted indoles, particularly those with oxygenation at the 4-position, is of significant interest as these motifs are present in a range of bioactive compounds, including the beta-blocker pindolol.[2] The journey to these complex molecules often necessitates a carefully planned protecting group strategy to control reactivity and ensure regioselectivity. This guide details the application of 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole, a doubly-protected derivative of 4-hydroxyindole, as a versatile and strategic precursor in the synthesis of bioactive molecules.

The dual protection conferred by the O-benzyl and N-phenylsulfonyl groups offers a unique set of advantages. The bulky and electron-withdrawing N-phenylsulfonyl group effectively shields the indole nitrogen, preventing unwanted side reactions and directing electrophilic substitution to the C3 position.[3] Furthermore, it significantly acidifies the C2-proton, facilitating regioselective lithiation and subsequent functionalization at this position. The O-benzyl group, on the other hand, provides robust protection for the C4-hydroxyl functionality, which is stable under a wide range of reaction conditions but can be selectively removed at a later synthetic stage.[4] This strategic combination allows for a stepwise and controlled elaboration of the indole core, making this compound a valuable tool in the synthetic chemist's arsenal.

I. Synthesis of the Precursor: this compound

The synthesis of the title precursor begins with the preparation of 4-benzyloxyindole, a stable, crystalline solid.[5] This is followed by the protection of the indole nitrogen with a phenylsulfonyl group.

Protocol 1: Synthesis of 4-Benzyloxyindole

A well-established and scalable method for the synthesis of 4-benzyloxyindole proceeds from 2-methyl-3-nitrophenol.[5]

Workflow for the Synthesis of 4-Benzyloxyindole

A 2-Methyl-3-nitrophenol B 6-Benzyloxy-2-nitrotoluene A->B  Benzyl chloride, K2CO3, DMF, 90°C C (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene B->C  DMFDMA, Pyrrolidine, DMF, 110°C D 4-Benzyloxyindole C->D  Raney Ni, Hydrazine hydrate, THF/Methanol

Caption: Synthesis of 4-Benzyloxyindole.

Step-by-Step Procedure:

  • Benzylation: A mixture of 2-methyl-3-nitrophenol, benzyl chloride, and anhydrous potassium carbonate in dimethylformamide (DMF) is heated to 90°C for 3 hours. After workup, 6-benzyloxy-2-nitrotoluene is obtained as a pale-yellow solid.[5]

  • Enamine Formation: The 6-benzyloxy-2-nitrotoluene is dissolved in DMF, and N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine are added. The solution is heated at reflux (110°C) for 3 hours to form (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene.[5]

  • Reductive Cyclization: The resulting enamine is dissolved in a mixture of THF and methanol. Raney nickel is added, followed by the careful addition of 85% hydrazine hydrate. The reaction is exothermic and proceeds to give 4-benzyloxyindole after purification by column chromatography.[5]

Protocol 2: N-Phenylsulfonylation of 4-Benzyloxyindole

With 4-benzyloxyindole in hand, the indole nitrogen is protected using benzenesulfonyl chloride.

Workflow for N-Phenylsulfonylation

A 4-Benzyloxyindole B Indole Anion A->B  NaH, THF, 0°C C This compound B->C  Benzenesulfonyl chloride, 0°C to rt

Caption: N-Phenylsulfonylation of 4-Benzyloxyindole.

Step-by-Step Procedure:

  • Deprotonation: To a stirred solution of 4-benzyloxyindole in anhydrous tetrahydrofuran (THF) at 0°C, sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise. The mixture is stirred at this temperature for 30 minutes.

  • Sulfonylation: Benzenesulfonyl chloride (1.2 equivalents) is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Purification: The reaction is carefully quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

II. Application in the Synthesis of Pindolol Precursors

Pindolol is a non-selective beta-blocker used to treat hypertension.[2] Its synthesis relies on the key intermediate 4-hydroxyindole. The doubly-protected this compound serves as a strategic starting point for the synthesis of pindolol precursors, allowing for modifications on the indole ring before the final deprotection steps.

Strategic Advantage of the Doubly-Protected Precursor

The use of this compound allows for C3-functionalization, a common strategy in the synthesis of indole-based bioactive molecules, while the C4-oxygen and the indole nitrogen are protected. This prevents undesired side reactions and allows for the introduction of various substituents at the C3-position.

Protocol 3: C3-Alkylation of this compound

A common transformation for N-sulfonylated indoles is electrophilic substitution at the C3 position. This can be achieved through various methods, including Friedel-Crafts type reactions.

Workflow for C3-Alkylation

A This compound B C3-Alkylated Indole A->B  Alkylating Agent, Lewis Acid (e.g., BF3·OEt2), CH2Cl2

Caption: C3-Alkylation of the Precursor.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound in anhydrous dichloromethane (CH₂Cl₂) at 0°C is added a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).

  • Addition of Alkylating Agent: The desired alkylating agent (e.g., an activated alkene or alkyl halide) is added dropwise to the solution.

  • Reaction and Workup: The reaction is stirred at 0°C to room temperature until completion. The reaction is then quenched with water, and the organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography.

III. Deprotection Strategies to Unveil the Bioactive Core

A key aspect of using this compound is the ability to selectively or sequentially remove the protecting groups to reveal the 4-hydroxyindole scaffold.

Protocol 4: Tandem Deprotection to 4-Hydroxyindole

A one-pot procedure can be employed to remove both the N-phenylsulfonyl and O-benzyl groups.

Workflow for Tandem Deprotection

A Functionalized this compound B Functionalized 4-Hydroxyindole A->B  Mg, MeOH or Catalytic Hydrogenation (e.g., Pd/C, H2)

Caption: Tandem Deprotection to 4-Hydroxyindole.

Step-by-Step Procedure for Reductive Cleavage:

  • N-Dephenylsulfonylation: The N-phenylsulfonyl group can be removed under reductive conditions. A common method involves the use of magnesium turnings in methanol. The substituted this compound is dissolved in methanol, and activated magnesium turnings are added. The mixture is stirred at room temperature until the starting material is consumed.

  • O-Debenzylation: The O-benzyl group can be removed by catalytic transfer hydrogenation.[6] To the crude product from the previous step, palladium on carbon (10 mol%) is added, followed by a hydrogen donor such as ammonium formate or formic acid. The reaction is heated to reflux until the debenzylation is complete.

  • Workup and Purification: The reaction mixture is filtered through Celite to remove the catalyst, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired 4-hydroxyindole derivative.

IV. Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
4-BenzyloxyindoleC₁₅H₁₃NO223.27White to off-white powder
Benzenesulfonyl chlorideC₆H₅ClO₂S176.62Colorless viscous oil
This compoundC₂₁H₁₇NO₃S363.43White solid
PindololC₁₄H₂₀N₂O₂248.32Crystalline solid

V. Conclusion

This compound is a strategically designed precursor that offers significant advantages in the synthesis of complex bioactive molecules derived from the 4-hydroxyindole scaffold. The dual protection allows for controlled, regioselective functionalization of the indole ring system. The protocols outlined in this guide provide a framework for the synthesis, manipulation, and deprotection of this versatile intermediate, empowering researchers in the fields of drug discovery and organic synthesis to access a wide range of valuable compounds. The ability to perform reactions at the C2 and C3 positions before the facile removal of the protecting groups underscores the synthetic utility of this precursor.

References

Application Notes and Protocols for the Deprotection of the N-Phenylsulfonyl Group from Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the N-Phenylsulfonyl Group in Indole Chemistry

The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals. Its synthesis and functionalization, however, are often complicated by the reactivity of the N-H bond. The N-phenylsulfonyl (PhSO₂) group serves as a robust and versatile protecting group for the indole nitrogen, offering several key advantages to the synthetic chemist. Its strong electron-withdrawing nature decreases the electron density of the indole ring, rendering it more stable to oxidative conditions and modulating its reactivity in electrophilic substitution reactions. Furthermore, the presence of the phenylsulfonyl group facilitates C-2 lithiation, providing a reliable entry point for the introduction of substituents at this position.

Despite its utility in masking the indole nitrogen during synthetic transformations, the ultimate success of any protecting group strategy hinges on its efficient and selective removal under conditions that preserve the integrity of the often complex and sensitive target molecule. The inherent stability of the N-S bond in N-phenylsulfonyl indoles makes their deprotection a non-trivial challenge, often requiring harsh reaction conditions that can compromise other functional groups.

This comprehensive guide provides an in-depth analysis of the most effective methods for the cleavage of the N-phenylsulfonyl group from indoles. We will delve into the mechanistic underpinnings of each strategy, offering detailed, field-proven protocols for their implementation. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes involving N-phenylsulfonyl protected indoles.

Methodology Overview: A Comparative Analysis

The selection of an appropriate deprotection method is contingent upon the overall molecular architecture, the presence of other functional groups, and the desired scale of the reaction. Here, we present a summary of the most common and effective methods, which will be detailed in the subsequent sections.

MethodReagentsTypical ConditionsAdvantagesLimitations
Reductive Cleavage
Magnesium in MethanolMg turnings, MethanolReflux, 1-4 hMild, inexpensive, good functional group toleranceCan be slow for sterically hindered substrates
Sodium AmalgamNa(Hg), Na₂HPO₄, MethanolRoom temperature, 2-6 hHigh yielding, mild conditionsUse of toxic mercury
Basic Hydrolysis
Potassium HydroxideKOH, aq. Dioxane or THF/WaterReflux, 2-24 hSimple, inexpensive reagentsHarsh conditions, may not be suitable for base-sensitive molecules
Potassium tert-ButoxideKOtBu, DMSORoom temperature, 1-5 hTransition-metal-free, mild temperatureStrongly basic, limited substrate scope reported

Section 1: Reductive Cleavage Methods

Reductive cleavage of the N-S bond is one of the most widely employed and generally mildest strategies for the deprotection of N-phenylsulfonyl indoles. These methods typically proceed via a single-electron transfer (SET) mechanism from a metal to the sulfonyl group.

Mechanism of Reductive Cleavage

The generally accepted mechanism for reductive N-S bond cleavage involves the transfer of an electron from the metal surface to the phenylsulfonyl group, generating a radical anion intermediate. This intermediate then undergoes fragmentation to yield the indole anion and a phenylsulfonyl radical. The indole anion is subsequently protonated by the solvent (e.g., methanol) or during aqueous workup. The phenylsulfonyl radical can be further reduced and protonated to form benzenesulfinic acid.

G cluster_0 Single Electron Transfer (SET) cluster_1 N-S Bond Fragmentation cluster_2 Protonation & Byproduct Formation Indole-SO2Ph N-Phenylsulfonyl Indole Radical_Anion [Indole-SO2Ph]•⁻ (Radical Anion) Indole-SO2Ph->Radical_Anion + e⁻ (from Metal) Indole_Anion Indole Anion Radical_Anion->Indole_Anion PhSO2_Radical Phenylsulfonyl Radical Radical_Anion->PhSO2_Radical Indole Deprotected Indole Indole_Anion->Indole + H⁺ (from solvent/workup) Benzenesulfinic_Acid Benzenesulfinic Acid PhSO2_Radical->Benzenesulfinic_Acid + e⁻, + H⁺

Caption: Reductive Deprotection Workflow.

Method 1.1: Magnesium in Methanol

This method is highly favored due to its mildness, operational simplicity, and the use of inexpensive and readily available reagents. The reaction is typically carried out by refluxing the N-phenylsulfonyl indole with an excess of magnesium turnings in methanol.

Expertise & Experience: The success of this reaction often depends on the activation of the magnesium surface. While some protocols do not require special activation, the reaction can be initiated by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane if it is sluggish to start. The reaction is generally clean, and the workup is straightforward. This method has been shown to be compatible with a wide range of functional groups, including esters, amides, and halides.

Trustworthiness: The progress of the reaction can be easily monitored by Thin Layer Chromatography (TTC) by observing the disappearance of the starting material and the appearance of the more polar indole product. The reaction is generally complete within a few hours.

Experimental Protocol: Deprotection of 1-(Phenylsulfonyl)-1H-indole using Mg/MeOH

Materials:

  • 1-(Phenylsulfonyl)-1H-indole

  • Magnesium turnings

  • Anhydrous Methanol (MeOH)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

Procedure:

  • To a solution of 1-(phenylsulfonyl)-1H-indole (1.0 equiv) in anhydrous methanol in a round-bottom flask, add magnesium turnings (10.0 equiv).

  • Stir the suspension at room temperature for 10 minutes and then heat to reflux.

  • Monitor the reaction progress by TLC. The reaction is typically complete in 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution until the evolution of gas ceases and the magnesium is consumed.

  • Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Method 1.2: Sodium Amalgam

The use of sodium amalgam (Na(Hg)) in a buffered protic solvent is another effective method for the reductive cleavage of the N-S bond. The presence of a phosphate buffer helps to maintain a neutral pH, which can be advantageous for sensitive substrates.

Expertise & Experience: The primary drawback of this method is the toxicity of mercury. Therefore, it should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The preparation of sodium amalgam should be done with care. Despite this, the reaction is often high-yielding and proceeds under very mild conditions, typically at room temperature.

Trustworthiness: The reaction is often cleaner than other reductive methods, and the workup is relatively simple. The use of a buffer ensures that the pH of the reaction medium does not become strongly basic, which can prevent side reactions.

Experimental Protocol: Deprotection of 1-(Phenylsulfonyl)-1H-indole using Na(Hg)

Materials:

  • 1-(Phenylsulfonyl)-1H-indole

  • Sodium amalgam (5-6% Na)

  • Anhydrous Methanol (MeOH)

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Dissolve the 1-(phenylsulfonyl)-1H-indole (1.0 equiv) and Na₂HPO₄ (4.0 equiv) in anhydrous methanol in a round-bottom flask.

  • To the stirred solution, add 5-6% sodium amalgam (10.0 equiv of Na) portion-wise over 30 minutes at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully decant the methanol solution from the mercury.

  • Rinse the mercury with additional methanol and combine the methanolic solutions.

  • Concentrate the combined methanolic solution under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Section 2: Basic Hydrolysis Methods

Alkaline hydrolysis represents a more classical approach to N-phenylsulfonyl deprotection. These methods are often effective but can require harsh conditions, limiting their applicability to robust substrates.

Mechanism of Basic Hydrolysis

The mechanism of basic hydrolysis is believed to proceed via a nucleophilic attack of a hydroxide ion (or another base) on the electron-deficient sulfur atom of the sulfonyl group. This forms a pentacoordinate intermediate, which then collapses, cleaving the N-S bond to release the indole anion and benzenesulfonate. The indole anion is then protonated upon workup.

G cluster_0 Nucleophilic Attack cluster_1 N-S Bond Cleavage cluster_2 Protonation Indole-SO2Ph N-Phenylsulfonyl Indole Intermediate Pentacoordinate Intermediate Indole-SO2Ph->Intermediate Hydroxide OH⁻ Hydroxide->Intermediate Indole_Anion Indole Anion Intermediate->Indole_Anion Benzenesulfonate Benzenesulfonate Intermediate->Benzenesulfonate Indole Deprotected Indole Indole_Anion->Indole + H⁺ (from workup)

Application Note: A Practical Guide to ¹H and ¹³C NMR Characterization of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indole derivatives are a cornerstone of medicinal chemistry and materials science, making their unambiguous structural characterization paramount.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the precise substitution patterns and stereochemistry of these vital heterocyclic compounds. This guide provides a comprehensive overview and detailed protocols for the characterization of substituted indoles using ¹H and ¹³C NMR spectroscopy. We delve into the foundational principles of indole NMR, offer field-proven experimental protocols, and present a systematic workflow for spectral interpretation, including the application of advanced 2D NMR techniques. This document is intended for researchers, scientists, and drug development professionals seeking to confidently and accurately characterize indole-based molecules.

Introduction: The Indole Scaffold and the Power of NMR

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] The precise arrangement of substituents on this core dictates the molecule's biological activity and physical properties. Therefore, confirming the regiochemistry and elucidating the complete structure is a critical step in chemical synthesis and drug discovery.

NMR spectroscopy provides an unparalleled, non-destructive window into molecular structure. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the connectivity of atoms, deduce substitution patterns, and even gain insight into the three-dimensional conformation of the molecule. This application note serves as a practical, experience-driven guide to leveraging 1D and 2D NMR for the robust characterization of substituted indoles.

Fundamental NMR Characteristics of the Indole Ring

A thorough understanding of the NMR spectrum of the parent indole is the foundation for interpreting the spectra of its more complex derivatives. The standard numbering convention for the indole ring is shown below.

Indole Ring Numbering Convention

¹H NMR Spectrum of Indole

The proton NMR spectrum of indole is characterized by distinct regions for the pyrrole and benzene ring protons.

  • N-H Proton (H1): This proton is typically the most downfield signal, appearing as a broad singlet in the range of δ 8.0-12.0 ppm.[3] Its chemical shift and signal width are highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4] In protic solvents like D₂O or CD₃OD, this proton will exchange with deuterium and the signal will disappear.[5]

  • Pyrrole Ring Protons (H2, H3): The H3 proton is the most upfield of the aromatic protons, typically resonating around δ 6.5 ppm, while the H2 proton is found further downfield around δ 7.1-7.3 ppm.[3]

  • Benzene Ring Protons (H4, H5, H6, H7): These protons resonate in the aromatic region (δ 7.0-7.8 ppm). Their specific chemical shifts and coupling patterns are crucial for determining substitution on the benzene portion of the ring.

¹³C NMR Spectrum of Indole

The carbon spectrum provides complementary information, with carbons of the pyrrole ring being characteristically shielded or deshielded.

  • Pyrrole Ring Carbons (C2, C3): C2 is typically found around δ 125 ppm, while C3 is significantly more shielded, appearing upfield around δ 102 ppm.[3]

  • Bridgehead Carbons (C3a, C7a): These quaternary carbons resonate in the δ 128-136 ppm region.[3]

  • Benzene Ring Carbons (C4, C5, C6, C7): These carbons appear in the aromatic region between δ 112-122 ppm.[3]

J-Coupling Constants

Spin-spin coupling provides invaluable information about the connectivity of protons. Typical coupling constants (J-values) in the indole ring are essential for assigning specific protons, especially on the benzene ring.[6][7][8]

Coupling Type Description Typical J-Value (Hz)
³J(H4,H5), ³J(H5,H6), ³J(H6,H7)Ortho coupling7.0 - 9.0
⁴J(H4,H6), ⁴J(H5,H7)Meta coupling2.0 - 3.0
⁵J(H4,H7)Para coupling< 1.0

Table 1: Typical proton-proton J-coupling constants in the indole benzene ring.

Experimental Protocols: From Sample to Spectrum

The acquisition of high-quality NMR data begins with meticulous sample preparation and the selection of appropriate experimental parameters.

Protocol 1: NMR Sample Preparation

Causality: The goal is a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution and lineshape.[9][10] The choice of solvent is critical as it affects not only solubility but also the chemical shifts of labile protons like N-H.[4][11]

Materials:

  • Substituted indole sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[10][12]

  • High-quality 5 mm NMR tube[12][13]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • Internal standard (e.g., Tetramethylsilane, TMS), if not already in solvent[9][10]

  • Glass Pasteur pipette and vial

Procedure:

  • Weighing: Accurately weigh 5-25 mg of the purified indole derivative into a clean, dry vial. For ¹³C NMR, a higher concentration is recommended due to the lower natural abundance of the ¹³C isotope.[10][13]

  • Solubilization: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9] Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[11] However, for compounds with strong hydrogen-bonding capabilities or for better observation of the N-H proton, a more polar solvent like DMSO-d₆ is often superior.[14]

  • Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. Visually inspect for any remaining solid particles.

  • Filtering (if necessary): If solids persist, filter the solution into the NMR tube using a small cotton or glass wool plug in a Pasteur pipette to prevent particulates from entering the tube.[10]

  • Transfer: Carefully transfer the clear solution into the NMR tube, ensuring a sample height of 4-5 cm (approx. 0.55-0.6 mL).[12]

  • Capping and Cleaning: Securely cap the NMR tube. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[13]

Protocol 2: Standard 1D and 2D NMR Data Acquisition

Causality: The chosen parameters determine the quality, resolution, and type of information obtained from the experiment. 2D experiments like COSY, HSQC, and HMBC are chosen to build a complete picture of the molecule's bonding framework.[15][16][17]

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Experiments:

  • ¹H NMR: Provides information on the proton environments and their couplings.

  • ¹³C{¹H} NMR: Provides information on the number and electronic environment of unique carbon atoms.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H J-coupling correlations, identifying adjacent protons.[15]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.[15]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments and identifying quaternary carbons.[15][18]

A detailed list of acquisition parameters is instrument-specific, but key considerations include setting appropriate spectral widths, ensuring sufficient acquisition time for good resolution, and using an adequate relaxation delay (D1) for quantitative analysis.

Data Interpretation: A Systematic Approach

The elucidation of a substituted indole's structure is a process of systematic deduction, integrating data from all acquired spectra.

The Workflow for Structure Elucidation

The following diagram outlines the logical flow from initial data inspection to the final, confirmed molecular structure.

structure_elucidation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Confirmation H_NMR 1. Analyze ¹H NMR: - Identify N-H proton - Count aromatic protons - Analyze splitting patterns C_NMR 2. Analyze ¹³C NMR: - Count carbon signals - Identify quaternary carbons HSQC 3. Analyze HSQC: - Correlate ¹H-¹³C pairs (Assign carbons with attached protons) C_NMR->HSQC COSY 4. Analyze COSY: - Build ¹H-¹H spin systems (Connect neighboring protons) HMBC 5. Analyze HMBC: - Connect fragments via long-range ¹H-¹³C correlations - Assign quaternary carbons Structure 6. Propose Structure: - Assemble all fragments HMBC->Structure Verify 7. Verify & Refine: - Check all correlations against proposed structure - Consider NOESY if needed Structure->Verify

Caption: Workflow for NMR-based structure elucidation of substituted indoles.

Interpreting Substituent Effects

Substituents dramatically alter the electronic environment of the indole ring, leading to predictable shifts in the NMR spectra.[19]

  • Electron-Donating Groups (EDGs) like -OH, -OCH₃, or -NH₂ increase electron density, causing a shielding effect (upfield shift, lower δ) on nearby protons and carbons.

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -C(O)R decrease electron density, causing a deshielding effect (downfield shift, higher δ) on nearby nuclei.

The following table summarizes typical chemical shift ranges for the unsubstituted indole core. Deviations from these values are strong indicators of the position and nature of substituents.

Position ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
1 (N-H)8.1 - 12.0-
27.1 - 7.3~125
36.4 - 6.6~102
47.5 - 7.7~121
57.0 - 7.2~122
67.0 - 7.2~120
77.5 - 7.7~112
3a-~128
7a-~135

Table 2: Approximate ¹H and ¹³C NMR chemical shift ranges for the parent indole scaffold. Values can vary with solvent and concentration.[3][14][20]

Advanced Application: Using NOESY for Conformational Analysis

For molecules with flexible substituents or for determining the stereochemistry of complex indoles, the Nuclear Overhauser Effect (NOE) is a powerful tool.[21] A 2D NOESY (or ROESY for medium-sized molecules) experiment reveals correlations between protons that are close in space (< 5 Å), regardless of their bonding connectivity.[21][22][23] This is invaluable for:

  • Determining the relative orientation of substituents.

  • Distinguishing between regioisomers where HMBC data may be ambiguous.

  • Probing the conformation of side chains relative to the indole ring.[24][25]

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive platform for the structural characterization of substituted indoles. By following systematic protocols for sample preparation, data acquisition, and interpretation, researchers can confidently assign substitution patterns, confirm connectivity, and elucidate the complete structure of novel indole derivatives. This comprehensive approach ensures the scientific integrity of the data and accelerates the pace of research and development in fields that rely on these versatile heterocyclic compounds.

References

Application Note: FT-IR Analysis for Identifying Functional Groups in Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Indole Scaffolds and FT-IR Analysis

The indole ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its derivatives exhibit a vast range of biological activities, making the structural elucidation and quality control of these compounds a critical task. Fourier Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and powerful analytical technique for this purpose.[2][3][4] By measuring the interaction of infrared radiation with a sample, an FT-IR spectrum is generated, which acts as a unique molecular "fingerprint."[5] This fingerprint provides detailed information about the vibrational modes of chemical bonds, allowing researchers to identify the functional groups present, confirm the identity of a synthesized compound, and assess its purity.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of FT-IR spectroscopy for the structural characterization of indole derivatives. It covers the fundamental principles, characteristic vibrational frequencies, detailed experimental protocols for various sample types, and a systematic workflow for data interpretation.

Fundamental Principles: From Molecular Vibration to Spectral Data

FT-IR spectroscopy is predicated on the principle that molecules are not static; their constituent atoms are in constant motion, vibrating in specific ways (stretching, bending, rocking, etc.). Each of these vibrational modes has a characteristic frequency. When infrared radiation is passed through a sample, energy is absorbed at frequencies that correspond to these molecular vibrations, causing a transition to a higher vibrational energy level.[8]

An FT-IR spectrometer measures the absorption of all infrared frequencies simultaneously using an interferometer. The resulting data is then subjected to a mathematical operation called a Fourier Transform, which converts the raw data into an easily interpretable spectrum of absorbance (or transmittance) versus wavenumber (cm⁻¹).[5][6] The position, intensity, and shape of the absorption bands in this spectrum provide a wealth of information about the molecule's functional groups and overall structure.

The Vibrational Signature of the Indole Core

Before analyzing complex derivatives, it is crucial to understand the baseline FT-IR spectrum of the parent indole molecule. The indole scaffold has several characteristic vibrational modes that serve as landmark peaks in the spectra of its derivatives.

G cluster_indole Indole Core Vibrational Regions NH_Stretch N-H Stretch (3500-3300 cm⁻¹) CC_Ring C=C Ring Stretch (1620-1450 cm⁻¹) CH_Aromatic Aromatic C-H Stretch (3100-3000 cm⁻¹) CN_Stretch C-N Stretch (1300-1200 cm⁻¹) CH_OOP C-H Out-of-Plane Bend (Fingerprint Region, <900 cm⁻¹)

Caption: Key vibrational regions of the core indole scaffold.

The interpretation of an indole derivative's spectrum often begins by identifying these fundamental peaks, after which the additional peaks from substituent groups can be assigned.

Characteristic FT-IR Absorption Frequencies for Indole Derivatives

The true power of FT-IR lies in its ability to identify the various functional groups that may be attached to the indole core. The presence of substituents can also subtly shift the frequencies of the core indole vibrations due to electronic effects (inductive and resonance effects).[9] The following table summarizes the key absorption bands for common functional groups found in indole derivatives.

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Notes and Observations
Indole N-H N-H Stretch3500 - 3300Sharp and of medium intensity for free N-H. Broadens and shifts to lower wavenumbers with hydrogen bonding.[10][11][12]
Aromatic C-H C-H Stretch3100 - 3000Typically multiple weak to medium sharp bands.[10][13]
Aliphatic C-H C-H Stretch3000 - 2850Present if alkyl substituents are on the ring or side chain.
Aromatic C=C C=C Ring Stretch1620 - 1450Multiple sharp bands of variable intensity, characteristic of the aromatic system.[10]
Indole C-N C-N Stretch1300 - 1200Medium intensity band.[13]
**Amine (-NH₂) **N-H Stretch3500 - 3300Primary amines show two bands (asymmetric and symmetric stretching). Secondary amines show one band.[14]
N-H Bend1650 - 1550Medium to strong scissoring vibration.
Carbonyl (C=O) C=O Stretch1760 - 1650Very strong and sharp absorption. Position is highly sensitive to the electronic environment.
- Ketone~1685Conjugation with the indole ring lowers the frequency compared to aliphatic ketones.
- Ester~1725Frequency depends on conjugation and substituents.[15]
- Carboxylic Acid~1710Typically broad due to hydrogen-bonded dimerization.
- Amide~1680 (Amide I)The Amide I band is primarily C=O stretch. The Amide II band (N-H bend) appears around 1640-1550 cm⁻¹.[14]
Hydroxyl (-OH) O-H Stretch3600 - 3200Strong and broad absorption due to hydrogen bonding.
Nitrile (-C≡N) C≡N Stretch2260 - 2220Sharp, medium intensity band in a relatively clear region of the spectrum.
Isonitrile (-N≡C) N≡C Stretch2150 - 2110Strong, sharp absorption. Sensitive to solvent and hydrogen bonding environments.[16][17]

Experimental Protocols: From Sample to Spectrum

The quality of an FT-IR spectrum is critically dependent on proper sample preparation.[18] The goal is to obtain a sample of appropriate concentration and thickness for the IR beam to pass through or interact with, without causing total absorption or scattering.

Caption: Experimental workflow from sample preparation to structural confirmation.

Protocol 1: KBr Pellet Method (for Solid Samples)

This classic transmission technique involves dispersing the solid sample in an IR-transparent matrix, typically potassium bromide (KBr).[18][19]

Causality: KBr is used because it is an alkali halide that is transparent to IR radiation in the mid-IR range and becomes a clear, glass-like pellet under high pressure.[19] The sample must be ground to a particle size smaller than the wavelength of the IR radiation to minimize scattering (Christiansen effect), which can distort spectral peaks.[20] Rigorous exclusion of moisture is paramount, as water has strong IR absorptions and KBr is hygroscopic.[19][20]

Methodology:

  • Drying: Gently heat spectroscopic grade KBr powder in an oven at ~110°C for at least 2-4 hours and store it in a desiccator. Ensure all tools (agate mortar, pestle, die set) are scrupulously clean and dry.[21][22]

  • Grinding & Mixing: Weigh approximately 1-2 mg of the indole derivative sample and 100-200 mg of the dried KBr.[19][23] First, grind the sample alone in an agate mortar to a very fine powder. Then, add the KBr and mix gently but thoroughly to ensure uniform dispersion.[20]

  • Loading the Die: Transfer the mixture into the pellet die assembly. Distribute the powder evenly to ensure a uniform pellet thickness.

  • Pressing: Place the die into a hydraulic press. If the die has a vacuum port, apply a vacuum for 1-2 minutes to remove trapped air. Gradually apply pressure up to 8-10 tons (approximately 8,000-10,000 psi) and hold for 1-2 minutes.[20][24][25]

  • Pellet Release: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent or translucent.[24]

  • Analysis: Place the pellet in the spectrometer's sample holder for analysis.

Protocol 2: Attenuated Total Reflectance (ATR) Method (for Solids and Liquids)

ATR is now the most common FT-IR sampling technique due to its speed and minimal sample preparation.[5][26][27]

Causality: This technique relies on the phenomenon of total internal reflection. An IR beam is directed through a crystal of high refractive index (e.g., diamond, ZnSe).[28] At the crystal-sample interface, an evanescent wave propagates a few microns into the sample.[26][27] The sample absorbs energy from this evanescent wave at its characteristic frequencies. Therefore, intimate contact between the sample and the ATR crystal is absolutely essential for a high-quality spectrum.[23][28]

Methodology:

  • Crystal Cleaning: Before analysis, clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a soft, lint-free wipe and allow it to dry completely.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to ratio out the absorbance of the crystal and the ambient atmosphere (H₂O, CO₂).

  • Sample Application:

    • Solids/Powders: Place a small amount of the sample onto the center of the crystal. Use the built-in pressure clamp to apply firm, consistent pressure, ensuring good contact across the crystal surface.[27]

    • Liquids: Place a single drop of the liquid sample onto the crystal, ensuring it completely covers the crystal surface.

  • Analysis: Collect the sample spectrum.

  • Cleaning: After analysis, thoroughly clean the sample from the crystal surface using an appropriate solvent and soft wipe.

Protocol 3: Thin Solid Film Method (for Soluble Solids)

This is a simple and rapid method for obtaining a spectrum of a solid that is soluble in a volatile solvent.

Causality: The sample is dissolved and the solution is allowed to evaporate on an IR-transparent salt plate (e.g., NaCl or KBr), leaving a thin film of the solid compound directly in the IR beam path.[29] The key is to create a film that is not too thick, which would cause total absorption, nor too thin, which would result in a weak signal.[29]

Methodology:

  • Prepare Solution: Dissolve a small amount (a few mg) of the indole derivative in a few drops of a volatile solvent (e.g., dichloromethane, acetone). The solvent should not have strong absorptions in regions of interest.

  • Cast Film: Place one or two drops of the concentrated solution onto the surface of a clean, dry salt plate.

  • Evaporate: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample. A gentle stream of nitrogen can be used to speed up this process. The film may appear slightly hazy.[29]

  • Analysis: Place the salt plate in the spectrometer's sample holder and collect the spectrum.

Data Interpretation: A Systematic Approach

Interpreting an FT-IR spectrum is a systematic process of identifying key absorption bands and assigning them to specific functional groups.[6][30]

  • Focus on the Diagnostic Region (4000 cm⁻¹ to 1500 cm⁻¹): This region typically contains the stretching vibrations for key functional groups.

    • Look for the broad O-H or sharp N-H stretches above 3000 cm⁻¹.

    • Check for aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.

    • Scan the 2300-2100 cm⁻¹ region for the distinctive sharp peaks of nitriles or isonitriles.

    • The 1800-1650 cm⁻¹ region is crucial for identifying the strong, sharp C=O stretch of carbonyl groups. Its exact position can help distinguish between ketones, esters, acids, and amides.

  • Analyze the Fingerprint Region (1500 cm⁻¹ to 500 cm⁻¹): This region is complex, containing a high density of bending vibrations and other skeletal modes that are unique to the entire molecule.[31]

    • While individual peak assignment can be difficult, the overall pattern in this region is a highly reliable "fingerprint" for a specific compound.

    • Look for the C=C ring stretching bands and C-H out-of-plane bending bands which can give clues about the substitution pattern on the aromatic rings.

  • Compare with Reference Spectra: The most reliable method of identification is to compare the obtained spectrum with a reference spectrum of a known, authentic sample or with a spectral library database.[31] A perfect match in both the diagnostic and fingerprint regions confirms the identity of the compound.

Conclusion

FT-IR spectroscopy is an indispensable tool in the field of chemical and pharmaceutical sciences for the analysis of indole derivatives. Its ability to provide rapid, specific information on the functional groups present makes it ideal for reaction monitoring, identity confirmation, and quality control. By understanding the fundamental principles of the technique, selecting the appropriate sample preparation protocol, and following a systematic interpretation workflow, researchers can confidently and accurately characterize the complex and diverse world of indole-based compounds.

References

Application Note: A Robust Protocol for the Synthesis of 4-Hydroxy-1-(phenylsulfonyl)-1H-indole via Catalytic Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-hydroxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This application note provides a comprehensive and field-proven protocol for the synthesis of 4-hydroxy-1-(phenylsulfonyl)-1H-indole. The methodology centers on the efficient deprotection of the corresponding benzyl ether precursor, 4-benzyloxy-1-(phenylsulfonyl)-1H-indole, utilizing a palladium-catalyzed transfer hydrogenation. This approach circumvents the need for high-pressure hydrogenation equipment, offering a safer, more accessible, and highly effective alternative for laboratory-scale synthesis.[3] We will delve into the mechanistic rationale, provide a detailed step-by-step protocol, and discuss key experimental considerations to ensure high yield and purity.

Introduction and Scientific Rationale

The benzyl group is a widely employed protecting group for hydroxyl functionalities due to its stability under a broad range of reaction conditions. Its removal, typically the final step in a synthetic sequence, must be performed with high efficiency and selectivity. While traditional catalytic hydrogenation using hydrogen gas is effective, the requirement for specialized high-pressure apparatus presents logistical and safety challenges.[3]

Catalytic Transfer Hydrogenation (CTH) emerges as a superior alternative for this transformation.[4] CTH utilizes a hydrogen donor molecule in conjunction with a metal catalyst to effect reduction.[3] This technique offers significant advantages:

  • Operational Simplicity: The reaction is typically run at atmospheric pressure in standard laboratory glassware.

  • Enhanced Safety: It obviates the handling of flammable, high-pressure hydrogen gas.[3]

  • Mild Conditions: CTH reactions often proceed under neutral and mild thermal conditions, preserving other sensitive functional groups.[5]

In this protocol, we employ a well-established CTH system: 10% Palladium on Carbon (Pd/C) as the heterogeneous catalyst and ammonium formate (NH₄HCO₂) as the hydrogen donor.[5][6]

Mechanism of Action: The reaction proceeds on the surface of the palladium catalyst. Ammonium formate decomposes to generate hydrogen, which is adsorbed onto the palladium surface.[7] The benzyl ether substrate also coordinates to the active sites of the catalyst, where it undergoes hydrogenolysis. The C-O bond of the benzyl ether is cleaved, and the resulting fragments are saturated by the adsorbed hydrogen, yielding the desired phenol (4-hydroxy-1-(phenylsulfonyl)-1H-indole), toluene, and ammonia. The N-phenylsulfonyl group remains intact under these conditions, demonstrating the chemoselectivity of the method.[8][9]

Visualized Chemical Transformation

The overall reaction described in this protocol is the hydrogenolysis of a benzyl ether to yield a phenol and toluene.

Caption: Reaction scheme for the debenzylation via catalytic transfer hydrogenation.

Detailed Experimental Protocol

This protocol details the synthesis of 4-hydroxy-1-(phenylsulfonyl)-1H-indole on a 1 mmol scale.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleComments
4-Benzyloxy-1-(phenylsulfonyl)-1H-indole>95%BLDpharm[10]Starting material (CAS: 79315-62-1)[11]
Palladium on Carbon (10% Pd)Catalyst GradeSigma-AldrichHandle with care; can be pyrophoric when dry.
Ammonium Formate (NH₄HCO₂)ACS Reagent, >97%Sigma-AldrichIrritant.[6] Store in a dry place.
Methanol (MeOH)AnhydrousFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWRFor TLC and purification.
HexanesACS GradeVWRFor TLC and purification.
Celite® 545---Sigma-AldrichFiltration aid.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.

Step-by-Step Procedure

G A Step 1: Setup Dissolve starting material (1.0 eq) in Methanol. Add Ammonium Formate (5.0 eq). B Step 2: Catalyst Addition Carefully add 10% Pd/C (0.1 eq by weight). Equip with a reflux condenser. A->B C Step 3: Reaction Heat the mixture to reflux (approx. 65°C). Stir vigorously. B->C D Step 4: Monitoring Monitor reaction progress by TLC every 30-60 min. (Eluent: 30% EtOAc in Hexanes) C->D D->C Reaction Incomplete E Step 5: Work-up Cool to room temperature. Filter through Celite®, wash pad with MeOH. D->E Reaction Complete F Step 6: Isolation Concentrate the filtrate under reduced pressure. E->F G Step 7: Purification Purify the crude residue by flash column chromatography. F->G H Step 8: Final Product Characterize the pure product (NMR, MS, mp). G->H

Caption: Experimental workflow for the synthesis of 4-hydroxy-1-(phenylsulfonyl)-1H-indole.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-benzyloxy-1-(phenylsulfonyl)-1H-indole (363 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Add methanol (20 mL) and stir until the starting material is fully dissolved. To this solution, add ammonium formate (315 mg, 5.0 mmol).[6]

  • Catalyst Addition: Under a gentle stream of nitrogen or argon (to prevent potential ignition of the dry catalyst in air), carefully add 10% palladium on carbon (36 mg, 10% by weight of the substrate).[5]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture in an oil bath to reflux (approximately 65°C). Maintain vigorous stirring to ensure the catalyst remains suspended.

  • Reaction Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The starting material is less polar than the product. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Prepare a small plug of Celite® in a Büchner funnel and filter the reaction mixture under vacuum. Wash the filter cake thoroughly with methanol (3 x 10 mL) to recover all the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be used for the next step or purified further.

  • Purification (Optional): For obtaining a highly pure sample, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Results and Troubleshooting

ParameterExpected Outcome
Reaction Time 1 - 3 hours
Appearance White to off-white solid
Yield > 90% (isolated)
Purity (by ¹H NMR) > 98%

Troubleshooting Tips:

  • Stalled Reaction: If the reaction does not proceed to completion, the catalyst may be inactive. In this case, carefully filter the mixture, and add a fresh portion of the Pd/C catalyst. Alternatively, adding another 1-2 equivalents of ammonium formate can sometimes restart a sluggish reaction.

  • Difficult Filtration: If the catalyst passes through the Celite® pad, resulting in a gray filtrate, allow the filtrate to stand and then decant it through a fresh, more tightly packed Celite® pad or a membrane filter (e.g., 0.45 µm PTFE).

  • Product Contamination: The primary byproduct, toluene, is volatile and should be completely removed during rotary evaporation.

Safety and Handling

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air and solvents. Handle in an inert atmosphere when possible. Do not allow the filtered catalyst to dry on the filter paper. Quench the used catalyst on the Celite pad with plenty of water before disposal.

  • Ammonium Formate: Classified as an irritant.[6] Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Methanol and ethyl acetate are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

Conclusion

This application note outlines a reliable, safe, and efficient protocol for the debenzylation of 4-benzyloxy-1-(phenylsulfonyl)-1H-indole using catalytic transfer hydrogenation. The use of ammonium formate as a hydrogen donor makes this procedure highly accessible for standard organic synthesis laboratories, avoiding the complexities of high-pressure hydrogenation.[5] By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain the valuable 4-hydroxy-1-(phenylsulfonyl)-1H-indole intermediate in high yield and purity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, supported by detailed protocols and mechanistic insights.

The target molecule, this compound, is typically synthesized via the N-sulfonylation of 4-benzyloxyindole. This process, while straightforward in principle, can present several challenges that affect yield and purity. This guide will address these issues systematically.

Reaction Overview

The fundamental transformation is the deprotonation of the indole nitrogen followed by nucleophilic attack on the sulfur atom of benzenesulfonyl chloride.

Caption: General synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Q1: My reaction has a very low yield or failed completely. What are the likely causes?

A1: A low or zero yield is one of the most common issues and can typically be traced back to one of four areas: starting material quality, reagent activity, reaction conditions, or the presence of contaminants.

  • Quality of 4-Benzyloxyindole: The purity of your starting indole is paramount. 4-Benzyloxyindole can be synthesized via several routes, such as the Fischer indole synthesis.[1] If synthesized in-house, ensure it has been properly purified, as residual reagents or byproducts from its synthesis can interfere with the N-sulfonylation step.[2][3]

  • Reactivity of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze to benzenesulfonic acid, which is unreactive under these conditions. Use a freshly opened bottle or a properly stored reagent.

  • Choice of Base and Solvent: The deprotonation of the indole nitrogen is a critical step. For N-sulfonylation, a strong base like sodium hydride (NaH) in a polar aprotic solvent like anhydrous DMF or THF is highly effective.[4] Weaker bases like potassium carbonate may lead to incomplete deprotonation and slower reaction rates. The resulting indolide anion's nucleophilicity is modulated by the solvent system.

  • Anhydrous Conditions: Moisture is detrimental to this reaction. It will quench the strong base (e.g., NaH) and hydrolyze the benzenesulfonyl chloride.[4] Ensure all glassware is flame-dried or oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: The reaction is very slow and does not go to completion. How can I improve the reaction rate?

A2: Sluggish reactions are often due to suboptimal deprotonation or solubility issues.

  • Base Strength & Stoichiometry: Ensure you are using a sufficient excess of a strong base. A common practice is to use 1.1 to 1.2 equivalents of sodium hydride to ensure complete deprotonation of the indole.[4] If the reaction is still slow, a stronger base or a different base/solvent combination might be necessary.

  • Reaction Temperature: While the initial deprotonation with NaH is often performed at 0 °C to control the hydrogen evolution, the subsequent reaction with the sulfonyl chloride can often be gently warmed to room temperature or slightly above (e.g., 40-50 °C) to increase the rate. Monitor the reaction by TLC to avoid decomposition.

  • Solubility: The sodium salt of 4-benzyloxyindole may have limited solubility in certain solvents. DMF is generally a good choice as it effectively solvates cations, promoting the dissociation of the ion pair and increasing the nucleophilicity of the indolide anion.

Q3: I'm observing multiple spots on my TLC, indicating significant side products. What are they and how can I avoid them?

A3: The primary side reaction of concern is C-sulfonylation, particularly at the electron-rich C3 position.

  • N- vs. C-Sulfonylation: The indole ring has two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. While the deprotonated indole nitrogen is a potent nucleophile, reaction at the C3 position can occur, especially if the nitrogen is not fully deprotonated.[4][5] The formation of the sodium or potassium salt of the indole in a polar aprotic solvent strongly favors the N-alkylation/sulfonylation pathway.[4]

  • Minimizing C-Sulfonylation:

    • Use a Strong Base: Employ NaH or a similar strong base to ensure near-quantitative formation of the N-anion.

    • Add Reagents in Order: First, add the base to the indole solution and allow deprotonation to complete (usually indicated by the cessation of H₂ gas evolution). Then, add the benzenesulfonyl chloride. Adding all reagents at once can lead to competing reaction pathways.

  • Degradation: Indoles can be sensitive to strongly acidic or basic conditions over long periods, and the product itself may degrade. Monitor the reaction by TLC and work it up as soon as the starting material is consumed to prevent product loss.

Q4: What is the best method for workup and purification of the final product?

A4: A careful workup is essential to remove unreacted reagents and inorganic salts, followed by a robust purification step.

  • Workup:

    • Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess NaH by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extraction: Transfer the mixture to a separatory funnel and dilute with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane) and water. Extract the aqueous layer multiple times with the organic solvent.

    • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often a solid or a thick oil.

    • Recrystallization: This is the preferred method if a suitable solvent system can be found. It is highly effective at removing minor impurities and providing a high-purity crystalline product.[6][7] Test various solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.

    • Column Chromatography: If recrystallization is ineffective or if byproducts are present in significant quantities, purification by flash column chromatography on silica gel is the standard alternative. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity.

Experimental Protocols & Data

Table 1: Influence of Reaction Parameters on N-Sulfonylation
ParameterCondition A (Recommended)Condition B (Alternative)Rationale & Causality
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole, maximizing the concentration of the N-anion and driving the reaction to completion.[4] K₂CO₃ is weaker and may result in an equilibrium, leading to incomplete reaction.
Solvent Anhydrous DMF or THFAnhydrous Acetonitrile (MeCN)DMF and THF are polar aprotic solvents that effectively solvate the sodium cation, leading to a more "naked" and highly reactive indolide anion. Acetonitrile is less effective at solvating cations, which can slow the reaction.
Temperature 0 °C to Room Temp.Room Temp. to 50 °CInitial deprotonation at 0 °C allows for safe control of hydrogen gas evolution. Allowing the reaction to warm increases the rate of sulfonylation. Higher temperatures may be needed for less reactive systems but increase the risk of side reactions.
Atmosphere Inert (N₂ or Ar)AmbientAn inert atmosphere is critical to prevent the base (NaH) and the electrophile (benzenesulfonyl chloride) from being quenched by atmospheric moisture.[4]
Optimized Protocol for N-Sulfonylation of 4-Benzyloxyindole

This protocol is a self-validating system designed for high yield and purity.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Addition: Add 4-benzyloxyindole (1.0 eq.) to the flask, followed by anhydrous DMF (approx. 0.1 M concentration). Stir until the indole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes after the addition of NaH is complete. The solution may become slightly cloudy.

  • Sulfonylation: Dissolve benzenesulfonyl chloride (1.1 eq.) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC (e.g., using 20% Ethyl Acetate/Hexanes as eluent). The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water, and transfer to a separatory funnel.

  • Extraction & Wash: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with water (2x) and then with brine (1x).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Troubleshooting Workflow

If you encounter issues, follow this logical decision tree to diagnose the problem.

Troubleshooting_Workflow Start Reaction Start CheckTLC Analyze reaction mixture by TLC after 2h Start->CheckTLC Complete Reaction Complete (No starting material) CheckTLC->Complete Clean Conversion Incomplete Incomplete Reaction (Starting material remains) CheckTLC->Incomplete Partial Conversion Complex Complex Mixture (Multiple spots) CheckTLC->Complex Low Yield / Byproducts Proceed Proceed to Workup & Purification Complete->Proceed Action_Incomplete1 Check Base/Reagent Stoichiometry (Used 1.1 eq each?) Incomplete->Action_Incomplete1 Action_Complex1 Review Reagent Addition Order (Base first, then sulfonyl chloride?) Complex->Action_Complex1 Action_Incomplete2 Check for Moisture (Anhydrous conditions used?) Action_Incomplete1->Action_Incomplete2 Action_Incomplete3 Increase Reaction Time / Gently Warm Action_Incomplete2->Action_Incomplete3 Rerun Rerun Reaction with Adjustments Action_Incomplete3->Rerun Action_Complex2 Verify Purity of Starting Materials Action_Complex1->Action_Complex2 Action_Complex3 Lower Reaction Temperature Action_Complex2->Action_Complex3 Action_Complex3->Rerun

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Common side reactions in the N-sulfonylation of indoles and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Sulfonylation of Indoles

Welcome to the technical support center for the N-sulfonylation of indoles. This guide is designed for researchers, scientists, and drug development professionals who utilize N-sulfonylated indoles as key intermediates or final products. The N-sulfonylation reaction, while conceptually straightforward, is often plagued by competing side reactions that can complicate synthesis, reduce yields, and make purification challenging.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind common experimental issues. We will explore the delicate balance between N- and C-functionalization, the stability of the resulting sulfonamide, and how to rationally design your experimental conditions for success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the N-sulfonylation of indoles. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in chemical principles.

Question 1: I'm observing a major byproduct that appears to be C3-sulfonylated indole. How can I improve selectivity for N-sulfonylation?

Answer: This is the most prevalent side reaction and stems from the inherent nucleophilicity of the indole ring. The C3 position is electron-rich and competes with the nitrogen atom for the electrophilic sulfonyl chloride. The key to achieving N-selectivity is to make the nitrogen atom a significantly better nucleophile than the C3 carbon.

Causality: The indole N-H has a pKa of approximately 17 in DMSO, making it only weakly acidic.[1] In the absence of a sufficiently strong base, a significant concentration of the neutral indole exists in equilibrium. This neutral form reacts preferentially at C3, following a classic electrophilic aromatic substitution pathway. To favor N-sulfonylation, you must irreversibly deprotonate the nitrogen to form the indolide anion, a far more potent nucleophile.

Solutions:

  • Employ a Strong, Non-Nucleophilic Base: The choice of base is critical. Use a base with a conjugate acid pKa significantly higher than that of indole to ensure complete and rapid deprotonation.

    • Recommended Bases: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), lithium diisopropylamide (LDA), or lithium/potassium hexamethyldisilazide (LHMDS/KHMDS).

    • Bases to Avoid: Weaker amine bases like triethylamine (Et₃N) or pyridine are often insufficient to fully deprotonate the indole, leading to poor N-selectivity. Inorganic bases like potassium carbonate (K₂CO₃) may work for highly activated indoles but are generally not effective.[2]

  • Optimize Solvent and Temperature:

    • Solvent: Use anhydrous aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). These solvents effectively solvate the cation of the base without interfering with the reaction.

    • Temperature: Perform the deprotonation step at a low temperature (e.g., 0 °C) to control reactivity and minimize side reactions. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the indolide anion before adding the sulfonyl chloride.[1]

Data Summary: Base Selection for N-Sulfonylation
BaseConjugate Acid pKa (in DMSO)Typical SolventSuitability for N-SulfonylationRationale
NaH~35 (H₂)THF, DMFExcellent Irreversibly deprotonates indole; H₂ gas byproduct is non-interfering.
KOtBu32.2 (t-BuOH)THFExcellent Strong, soluble base ensuring rapid deprotonation.
LDA35.7 (Diisopropylamine)THFGood Very strong base, but can be nucleophilic itself if reaction is not cold.
Et₃N9.0 (Et₃NH⁺)DCM, THFPoor Insufficiently basic to fully deprotonate indole, leading to C3-sulfonylation.
K₂CO₃N/A (insoluble)DMF, AcetonePoor to Moderate Generally ineffective; may work for indoles with strong EWGs.

Question 2: My N-sulfonylated indole product appears unstable and reverts to the starting indole during aqueous workup or silica gel chromatography. What is causing this desulfonylation?

Answer: The N-S bond in an N-sulfonyl indole can be labile under certain conditions. Unintentional cleavage of this bond, or desulfonylation, is a common issue that leads to loss of product.

Causality: Desulfonylation can be triggered by two primary mechanisms:

  • Hydrolysis: The sulfonamide linkage is susceptible to cleavage under either strongly acidic or basic conditions, particularly with heating. The stability is also influenced by the electronic properties of both the indole and the sulfonyl group.

  • Reductive Cleavage: The sulfonyl group can be removed by various reducing agents.[3][4] While often used intentionally for deprotection, trace reducing agents in your reaction or workup can cause undesired product loss.

Solutions:

  • Neutralize Carefully: During workup, quench the reaction with a saturated solution of NH₄Cl or water rather than strong acids.

  • Avoid Strong Bases in Workup: Do not use concentrated NaOH or KOH solutions for extraction if your product is sensitive. A mild base like NaHCO₃ is preferable.

  • Purification Considerations:

    • Buffer your silica gel with a small amount of a non-nucleophilic base (e.g., 1% Et₃N in the eluent) to neutralize acidic sites on the silica.

    • Minimize the time the product spends on the column. Consider alternative purification methods like recrystallization if possible.

  • Check for Contaminants: Ensure solvents and reagents are free from contaminants that could act as reducing agents.

Question 3: The reaction is sluggish or stalls completely, especially with my sterically hindered indole substrate. How can I improve the reaction rate?

Answer: Steric hindrance around the indole nitrogen or on the sulfonyl chloride can significantly slow the rate of reaction. In these cases, simply increasing the temperature can lead to decomposition or side reactions. A more elegant solution is to use a nucleophilic catalyst.

Causality: The reaction proceeds via nucleophilic attack of the indolide anion on the sulfur atom of the sulfonyl chloride. When either reactant is sterically bulky, this approach becomes difficult.

Solution: Catalysis with 4-Dimethylaminopyridine (DMAP) Adding a catalytic amount (5-10 mol%) of DMAP can dramatically accelerate the reaction. DMAP is a highly nucleophilic catalyst that intercepts the sulfonyl chloride to form a reactive N-sulfonylpyridinium salt.[5] This intermediate is much more electrophilic than the sulfonyl chloride itself, allowing even sterically hindered or weakly nucleophilic indoles to react efficiently.

Visualizing the DMAP Catalytic Cycle

DMAP Catalytic Cycle Indole_N Indolide Anion (R-Ind-) Product N-Sulfonyl Indole (R-Ind-SO2R') Indole_N->Product SO2Cl Sulfonyl Chloride (R'-SO2Cl) Intermediate N-Sulfonylpyridinium Salt ([R'-SO2-DMAP]+ Cl-) SO2Cl->Intermediate + DMAP DMAP DMAP DMAP->Intermediate - Cl- Intermediate->Product + Indolide Anion Chloride Cl- Intermediate->Chloride Product->DMAP Catalyst Regenerated

Caption: Catalytic cycle of DMAP in N-sulfonylation.

Experimental Protocols

Protocol 1: Standard N-Sulfonylation of Indole

This protocol is suitable for unhindered indoles.

Materials:

  • Indole (1.0 equiv)

  • Sodium hydride (60% dispersion in oil, 1.2 equiv)

  • p-Toluenesulfonyl chloride (TsCl, 1.1 equiv)

  • Anhydrous THF

  • Saturated aq. NH₄Cl solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole.

  • Add anhydrous THF to dissolve the indole (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stir the resulting suspension at 0 °C for 30 minutes. The solution may become clearer as the sodium indolide salt forms.

  • In a separate flask, dissolve the TsCl in a minimal amount of anhydrous THF.

  • Add the TsCl solution dropwise to the indole anion suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by slow addition of saturated aq. NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: DMAP-Catalyzed N-Sulfonylation of a Hindered Indole

This protocol is recommended for substrates that react slowly under standard conditions.

Procedure:

  • Follow steps 1-5 from Protocol 1 to generate the indolide anion.

  • Add 4-DMAP (0.1 equiv) to the indolide anion suspension at 0 °C and stir for 5 minutes.

  • Add the solution of sulfonyl chloride (1.1 equiv) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir, monitoring for completion (typically 1-3 hours).

  • Follow steps 9-12 from Protocol 1 for workup and purification.

Frequently Asked Questions (FAQs)

Q: Can I use pyridine as both the base and solvent for this reaction? A: This is a classic method but often leads to problems. Pyridine is generally not a strong enough base to fully deprotonate the indole, which can result in significant C3-sulfonylation. Furthermore, forcing conditions (high heat) are often required, which can lead to decomposition. While it may work for some substrates, the use of a strong base like NaH in an aprotic solvent like THF is a much more reliable and general method.

Q: How do electron-donating or -withdrawing groups on the indole ring affect the reaction? A: Electronic effects play a significant role:

  • Electron-Donating Groups (EDGs): Groups like methoxy or alkyl increase the electron density of the entire ring, making both the N1 and C3 positions more nucleophilic. This can exacerbate the problem of competing C3-sulfonylation, making the choice of a strong base even more critical.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro or cyano decrease the nucleophilicity of the ring, making C3-sulfonylation less likely. They also increase the acidity of the N-H bond, making deprotonation easier. However, the overall nucleophilicity of the resulting indolide anion is lower, which may slow the reaction rate.

Q: My sulfonyl chloride is a solid that is difficult to handle. Any tips? A: It is highly recommended to dissolve solid sulfonyl chlorides in your anhydrous reaction solvent (e.g., THF) in a separate flask and add it as a solution. This ensures better control over the stoichiometry and prevents hotspots in the reaction mixture. Always use freshly opened or properly stored sulfonyl chlorides, as they can hydrolyze over time to the unreactive sulfonic acid.

Troubleshooting Decision Tree

Troubleshooting N-Sulfonylation start Reaction Issue? low_yield Low Yield / No Reaction start->low_yield c3_product C3-Sulfonylation Side Product start->c3_product desulf Product Decomposes (Desulfonylation) start->desulf cause_base Ineffective Deprotonation low_yield->cause_base Is base weak? cause_sterics Steric Hindrance low_yield->cause_sterics Is substrate hindered? c3_product->cause_base cause_workup Harsh Workup/ Purification desulf->cause_workup sol_base Use Stronger Base (NaH, KOtBu) cause_base->sol_base sol_dmap Add Catalytic DMAP cause_sterics->sol_dmap sol_workup Use Neutral Workup (NH4Cl, H2O) Buffer Silica Gel cause_workup->sol_workup

Caption: A decision tree for troubleshooting common N-sulfonylation problems.

References

Technical Support Center: Challenges in the Selective Deprotection of 1-(Phenylsulfonyl)-1H-indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of N-desulfonylation. The 1-(phenylsulfonyl) group is a robust and widely used protecting group for the indole nitrogen, facilitating various synthetic transformations by increasing the acidity of the N-H proton and stabilizing anionic intermediates.[1] However, its very stability presents a significant challenge at the deprotection stage. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve clean, efficient, and selective removal of the phenylsulfonyl group from your indole derivatives.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses the most common issues encountered during the deprotection of 1-(phenylsulfonyl)-1H-indoles in a practical question-and-answer format.

Question 1: My deprotection reaction is sluggish or fails completely. What are the likely causes and how can I resolve this?

Answer:

Failure to achieve complete deprotection is a frequent issue, often stemming from the high stability of the N-S bond.[2] The success of the reaction is highly dependent on the substrate's electronic properties and the chosen methodology.

Common Causes & Solutions:

  • Insufficient Reagent Reactivity: The chosen conditions may not be harsh enough to cleave the sulfonamide. While milder conditions are often attempted first to preserve other functional groups, recalcitrant substrates require more forcing conditions.

    • Solution: If a mild base like K₂CO₃ fails, escalate to stronger bases such as NaOH or KOH in refluxing methanol or ethanol.[2] For substrates resistant to basic hydrolysis, reductive cleavage methods are often more effective.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the indole ring can deactivate the system towards certain deprotection mechanisms, while electron-donating groups (EDGs) can sometimes facilitate cleavage.

  • Steric Hindrance: Bulky groups near the N-sulfonyl moiety can impede reagent access.

    • Solution: Consider methods that are less sensitive to steric bulk, such as dissolving metal reductions or photochemical approaches.[3][4]

Comparative Table of Common Deprotection Methods:

MethodReagents & ConditionsProsConsBest Suited For
Basic Hydrolysis KOH or NaOH, refluxing MeOH or EtOHSimple, common reagentsCan be harsh, may not be suitable for base-sensitive groupsRobust molecules without base-labile functionalities
Reductive Cleavage Mg turnings, MeOH, refluxMild, often high-yieldingRequires metal, may reduce other functional groupsSubstrates with base-sensitive groups, general application
Reductive Cleavage Sodium amalgam (Na/Hg), Na₂HPO₄, THF/t-BuOHEffective for many substratesToxic (mercury), requires careful handlingWhen other reductive methods fail
Photochemical Photoactivated organic electron donorsMetal-free, mild conditionsRequires specific equipment, donor synthesisComplex molecules requiring very mild conditions[3]
Electrochemical Constant cathodic potential in a protic mediumMild, controlled conditionsRequires specialized electrochemical setupFine-tuning deprotection on sensitive substrates[2]
Question 2: I'm observing significant decomposition of my indole or formation of side products. How can I mitigate this?

Answer:

The indole nucleus is susceptible to degradation under harsh acidic or basic conditions.[5][6] Side product formation often arises from the reaction of sensitive functional groups elsewhere in the molecule with the deprotection reagents.

Common Causes & Solutions:

  • Harsh Basic Conditions: Strong bases at high temperatures can lead to the decomposition of the indole ring or elimination/hydrolysis of other functional groups (e.g., esters, halides).

    • Solution: Switch to a milder, non-hydrolytic method. The use of magnesium turnings in methanol is a widely successful and milder alternative to strong alkali hydroxides for cleaving the N-phenylsulfonyl group.[7] This method proceeds via a reductive mechanism and often provides excellent yields without degrading sensitive substrates.

  • Incompatible Solvents: Using alcoholic solvents (like methanol) with strong bases can generate alkoxides, which may lead to unwanted side reactions such as transesterification.

    • Solution: If side reactions involving the solvent are suspected, consider using a non-alcoholic solvent system with a phase-transfer catalyst, such as KOH in THF/water with a catalyst.[8]

  • Reductive Conditions: While often milder, reductive methods can affect other reducible functional groups like nitro groups, aldehydes, or ketones.

    • Solution: Carefully screen reductive conditions. If a group like a nitro group is present, methods like basic hydrolysis might be more appropriate, provided the rest of the molecule is stable.

Troubleshooting Workflow for Low Yields & Side Products

G start Low Yield / Side Products Observed check_purity Check Starting Material Purity start->check_purity Step 1 incomplete Incomplete Reaction? check_purity->incomplete If Pure decomposition Decomposition Observed? incomplete->decomposition No increase_severity Increase Reaction Severity (Temp, Time, Reagent Conc.) incomplete->increase_severity Yes milder_cond Switch to Milder Conditions (e.g., Mg/MeOH instead of KOH/reflux) decomposition->milder_cond Yes screen_methods Screen Alternative Methods (Reductive vs. Basic vs. Photochemical) decomposition->screen_methods No, but side products present end Achieve Desired Product increase_severity->end Optimize milder_cond->end Optimize screen_methods->end Optimize

Caption: A logical workflow for troubleshooting poor outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the standard, go-to conditions for removing a 1-(phenylsulfonyl) group from an indole?

A1: Two methods are widely regarded as reliable starting points:

  • Basic Hydrolysis: Potassium hydroxide (KOH, 5-10 equivalents) in refluxing methanol (MeOH) or a mixture of THF/MeOH for 2-12 hours. This is often effective for simple, robust indole substrates.

  • Reductive Cleavage: Magnesium (Mg) turnings (5-10 equivalents) in refluxing methanol (MeOH) for 1-6 hours. This method is generally milder and compatible with a broader range of functional groups than strong base hydrolysis.[7]

Q2: How do I choose the best deprotection strategy for my specific molecule?

A2: The optimal strategy is dictated by the functional groups present in your molecule. The following decision tree can guide your choice.

G start Start: Select Deprotection Method q1 Molecule contains base-sensitive groups (e.g., esters, epoxides)? start->q1 try_reductive Attempt Reductive Cleavage (e.g., Mg in MeOH) q1->try_reductive Yes try_basic Attempt Basic Hydrolysis (e.g., KOH in refluxing MeOH) q1->try_basic No q2 Molecule contains reducible groups (e.g., nitro, aldehyde)? try_reductive->q2 q3 Reaction fails or gives low yield? try_basic->q3 consider_photochem Consider Metal-Free Methods (e.g., Photochemical Cleavage) q2->consider_photochem Yes proceed_reductive Proceed with Reductive Method q2->proceed_reductive No success Successful Deprotection consider_photochem->success proceed_reductive->success increase_severity Increase Severity (Higher Temp, Stronger Base) q3->increase_severity No Decomposition try_reductive_alt Attempt Reductive Cleavage (Mg/MeOH) q3->try_reductive_alt Decomposition increase_severity->success try_reductive_alt->success

Caption: Decision tree for selecting an N-desulfonylation method.

Q3: What is the underlying mechanism of cleavage under basic and reductive conditions?

A3: The mechanisms differ significantly:

  • Basic Hydrolysis: This is believed to proceed via a nucleophilic attack of a hydroxide or alkoxide ion on the sulfur atom, followed by the cleavage of the nitrogen-sulfur (N-S) bond. The indole nitrogen anion is a relatively good leaving group due to the aromaticity of the indole ring.

  • Reductive Cleavage (e.g., with Mg): This process involves a single-electron transfer (SET) from the metal surface to the phenylsulfonyl group.[2] This forms a radical anion, which then fragments, cleaving the N-S bond to release the indole anion and a sulfinate species. The indole anion is subsequently protonated by the protic solvent (e.g., methanol) to yield the deprotected indole.[3][4]

Detailed Experimental Protocols
Protocol 1: Reductive Deprotection with Magnesium in Methanol

This is often the most reliable and mild method for a wide range of substrates.[7]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1-(phenylsulfonyl)-1H-indole derivative (1.0 equiv) and magnesium (Mg) turnings (10.0 equiv).

  • Solvent Addition: Add anhydrous methanol (MeOH) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of 1 M aqueous HCl until the excess magnesium has dissolved.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Classical Basic Hydrolysis with Potassium Hydroxide

This method is effective for substrates that can withstand strongly basic, high-temperature conditions.

  • Setup: In a round-bottom flask with a stir bar and reflux condenser, dissolve the 1-(phenylsulfonyl)-1H-indole derivative (1.0 equiv) in methanol (or a 1:1 mixture of THF/methanol).

  • Reagent Addition: Add potassium hydroxide (KOH) pellets (10.0 equiv).

  • Reaction: Heat the mixture to reflux and monitor by TLC. Reactions are typically complete in 4-12 hours.

  • Workup: Cool the mixture to room temperature and neutralize with 1 M aqueous HCl.

  • Extraction & Purification: Remove the organic solvent under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

References

Optimizing chromatographic separation of indole synthesis products

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust, field-tested guidance, this Technical Support Center is dedicated to the intricate science of optimizing chromatographic separations for indole synthesis products. Designed for the discerning researcher, scientist, and drug development professional, this guide moves beyond simplistic protocols. Here, we delve into the fundamental principles governing separation, offering a troubleshooting framework rooted in causal logic and scientific integrity. As your Senior Application Scientist, I will guide you through common challenges and advanced methodologies to ensure your separations are not only successful but also reproducible and defensible.

Frequently Asked Questions (FAQs)

This section provides rapid, actionable answers to the most common issues encountered during the chromatographic analysis of indoles.

Q1: Why are my indole peaks exhibiting significant tailing?

Peak tailing is the most frequent issue when analyzing nitrogen-containing heterocyclic compounds like indoles. The primary cause is secondary interactions between the basic nitrogen atom of the indole ring and acidic residual silanol groups on the surface of silica-based stationary phases.[1][2] This interaction creates a secondary, non-hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind the main peak.

To mitigate this, consider these strategies:

  • Use a Modern, End-Capped Column: High-purity silica columns that are thoroughly end-capped (a process that covers most residual silanols) are essential. Look for columns marketed as "base-deactivated" or suitable for basic compounds.

  • Control Mobile Phase pH: Lowering the pH of the mobile phase (typically to a range of 2.5-4.0) protonates the silanol groups, reducing their ability to interact with the indole nitrogen.[3][4]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol sites, improving peak shape.[2][3]

Q2: How can I improve the resolution between my target indole and a closely eluting impurity?

Achieving baseline separation is critical for accurate quantification. If you're facing co-elution, you can manipulate the selectivity of your system in several ways:

  • Adjust Organic Modifier Ratio: Fine-tuning the gradient slope or the isocratic percentage of your organic solvent (acetonitrile or methanol) is the first step.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity due to differences in their dipole moment and hydrogen bonding capabilities.

  • Modify Mobile Phase pH: A slight change in pH can alter the ionization state of your indole or impurities, potentially leading to significant shifts in retention time and improved separation.[5][6]

  • Select a Different Stationary Phase: If mobile phase optimization is insufficient, change the column. A phenyl-hexyl phase, for instance, offers alternative selectivity through π-π interactions with the indole ring system, which can be highly effective.[7]

Q3: What is the ideal detector for sensitive indole analysis?

The choice of detector depends on the required sensitivity and the information sought.

  • UV-Vis Detector: Most indoles possess a strong chromophore and can be readily detected by UV, typically around 280 nm. It is a robust and universal detector for these compounds.[8]

  • Fluorescence Detector (FLD): The indole ring system is naturally fluorescent. FLD offers significantly higher sensitivity and selectivity compared to UV detection, making it ideal for trace-level analysis in complex matrices like biological fluids.[9][10][11][12][13]

  • Mass Spectrometer (MS): For unambiguous identification and quantification, especially in complex reaction mixtures or for metabolite identification, a mass spectrometer is unparalleled. It provides molecular weight and structural information.[14]

Q4: My indole is highly polar and shows poor retention on a C18 column. What should I do?

This is a common problem for indoles functionalized with polar groups (e.g., -OH, -COOH). Standard C18 columns can suffer from "phase collapse" in highly aqueous mobile phases, leading to a sudden loss of retention.

  • Use an "Aqueous-Stable" C18 Column: These columns have modified bonding (e.g., polar-embedded or polar-end-capped) that allows them to be used with up to 100% aqueous mobile phases without loss of performance.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar indoles, HILIC is an excellent alternative. It uses a polar stationary phase (like unbonded silica) with a high-organic mobile phase, providing robust retention for compounds that are unretained in reversed-phase.[15][16][17]

In-Depth Troubleshooting Guides

Guide 1: Eradicating Severe Peak Tailing for Basic Indole Compounds

The Problem: You are analyzing a synthetic indole intermediate containing a basic amine moiety, and the resulting peak is severely tailed (Asymmetry Factor > 2.0), making accurate integration impossible.

The Root Cause: The basic nitrogen on your indole is strongly interacting with ionized, acidic silanol groups (Si-O⁻) on the silica backbone of your HPLC column. This is a powerful ionic interaction that significantly delays the elution of a portion of the analyte molecules.

Systematic Troubleshooting Protocol:

  • Assess and Optimize Mobile Phase pH:

    • Action: Prepare mobile phases buffered at different pH values, starting at pH 3.0 and testing down to pH 2.5. Use an MS-compatible buffer like 10-20 mM ammonium formate.[6]

    • Causality: At a pH below the pKa of the silanols (~3.5-4.5), these groups are protonated (Si-OH) and become much less interactive. Your basic indole will be protonated (positively charged), but the primary interaction with the stationary phase will revert to the intended hydrophobic mechanism.

  • Evaluate Your Stationary Phase:

    • Action: If pH optimization is insufficient, switch to a column specifically designed for basic compounds. A modern, high-purity silica column with robust end-capping is a minimum requirement. A column with a hybrid particle technology (e.g., BEH) often provides superior peak shape and pH stability.[5]

    • Causality: These advanced columns have a significantly lower concentration of accessible, acidic silanol groups, thereby minimizing the sites available for secondary ionic interactions.

  • Implement a Competitive Mobile Phase Additive (Use with Caution):

    • Action: In older methods or with particularly difficult compounds, adding a small amount of a basic modifier like triethylamine (TEA) was common. However, this should be a last resort with modern columns and is often incompatible with MS.

    • Causality: The "sacrificial base" (TEA) preferentially interacts with the active silanol sites, effectively shielding them from the analyte.

Visualizing the Problem and Solution:

G cluster_0 Problem: High pH / Poorly Capped Column cluster_1 Solution: Low pH / End-Capped Column Indole_p Protonated Indole (Analyte+) Silanol_d De-protonated Silanol (Si-O⁻) Indole_p->Silanol_d Strong Ionic Interaction (Causes Tailing) C18 C18 Chain Indole_p->C18 Hydrophobic Interaction (Desired Retention) Indole_p_sol Protonated Indole (Analyte+) Silanol_p Protonated Silanol (Si-OH) Indole_p_sol->Silanol_p Repulsion / No Interaction C18_sol C18 Chain Indole_p_sol->C18_sol Primary Hydrophobic Interaction (Symmetric Peak)

Caption: Mechanism of peak tailing and its mitigation.

Method Development and Optimization Protocols

Protocol 1: Systematic Method Development for Indole Synthesis Products

This protocol provides a logical workflow for developing a robust, reproducible HPLC method for a novel indole compound.

Step 1: Analyte Characterization & Initial Conditions

  • Determine the solubility of your indole in common HPLC solvents (Methanol, Acetonitrile, Water).

  • Obtain a UV spectrum to determine the optimal detection wavelength (λmax).

  • Estimate the analyte's pKa using software or literature values for similar structures. This will guide your pH selection.

  • Starting Point:

    • Column: High-quality, end-capped C18 column (e.g., 100 x 4.6 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[18]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

Step 2: Initial Screening and Assessment

  • Inject your sample and assess the initial chromatogram.

  • Is the peak shape acceptable? If not, address tailing first (see Troubleshooting Guide 1).

  • Is the retention factor (k) adequate? (Ideally between 2 and 10). If retention is too low, consider a less polar organic modifier (Methanol) or a different stationary phase. If too high, increase the initial organic percentage.

Step 3: Gradient Optimization

  • Based on the initial screening run, adjust the gradient to improve resolution around the target peak.

  • A common approach is to use a shallow gradient segment in the region where your compounds of interest elute. For example, if your peak elutes at 60% B, you might change the gradient to: 5-40% B in 2 min, 40-70% B in 10 min, then ramp to 95% B to wash the column.

Step 4: pH and Stationary Phase Scouting

  • If resolution is still not optimal, screen different conditions.

    • pH Screening: Run the optimized gradient at a higher pH (e.g., using 10 mM Ammonium Acetate pH 5.0) to see if selectivity changes.

    • Column Screening: Test a column with different selectivity (e.g., a Phenyl-Hexyl or a Polar-Embedded phase).

Method Development Workflow:

G A 1. Analyte Characterization (Solubility, UV, pKa) B 2. Initial Screening (C18, ACN/H₂O+FA) A->B C Evaluate Results B->C D Peak Shape Acceptable? C->D E Retention Acceptable? D->E Yes J Troubleshoot Tailing (See Guide 1) D->J No F Resolution Acceptable? E->F Yes G 3. Optimize Gradient (Shallow segment around peak) E->G No H 4. Scout pH & Column (e.g., pH 5, Phenyl Column) F->H No I Method Finalized F->I Yes G->C H->C J->C

Caption: Systematic workflow for HPLC method development.

Advanced Topics & Regulatory Compliance

Chiral Separation of Indole Enantiomers

For drug development, separating enantiomers is often a regulatory requirement. The most common and effective approach is using Chiral Stationary Phases (CSPs).[19][20]

Q: How do I select a Chiral Stationary Phase for my indole compound?

A: Column selection is largely an empirical process, but certain column types are known to work well for indole-containing structures.[20]

CSP TypeCommon Trade NamesSeparation PrincipleMobile Phase
Polysaccharide-Based Chiralpak®, Chiralcel®Inclusion complexes, H-bonding, dipole interactionsNormal Phase (Hexane/IPA), Reversed Phase
Pirkle-Type Whelk-O®, DACH-DNBπ-π interactions, H-bonding, steric hindranceNormal Phase, Polar-Organic
Macrocyclic Glycopeptide Chirobiotic®Inclusion, H-bonding, ionic interactionsReversed Phase, Polar-Organic
Crown Ether-Based CROWNPAK®Complexation with primary aminesAqueous acidic mobile phases

Protocol for Chiral Method Screening:

  • Select 3-4 CSPs from different categories (e.g., one polysaccharide, one Pirkle-type, one macrocyclic).

  • Screen each column with a standard set of mobile phases (e.g., Hexane/Ethanol for normal phase; Methanol/Water for reversed phase).[21]

  • For ionic indoles, add additives like trifluoroacetic acid (TFA) for acids or diethylamine (DEA) for bases to the mobile phase to improve peak shape.[22]

Preparative Chromatography for Product Isolation

Scaling up an analytical method to a preparative scale is essential for isolating pure material for further testing.[23]

Key Considerations:

  • Loading Capacity: Determine the maximum amount of crude material that can be loaded onto the preparative column without losing resolution. This is typically done through loading studies.

  • Mobile Phase Selection: Use volatile mobile phases (e.g., water/acetonitrile with formic or acetic acid) to simplify fraction evaporation. Avoid non-volatile buffers like phosphate.[7][24]

  • Peak Shaving: To achieve high purity, it may be necessary to collect only the central, purest part of the elution peak, sacrificing some yield.

For complex mixtures of similar alkaloids, advanced techniques like pH-zone-refining counter-current chromatography can be exceptionally powerful, separating compounds based on their pKa values.[25][26]

Method Validation as per ICH Guidelines

For drug development and quality control, any analytical method must be validated to prove it is fit for its intended purpose. The ICH Q2(R2) guideline provides a framework for this process.[27][28]

Q: What are the key parameters for validating an HPLC method for an indole API?

A: The following parameters must be evaluated and meet pre-defined acceptance criteria.[8][29][30]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To show the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.Peak purity analysis (e.g., via DAD or MS) shows no co-elution.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.998 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.For Assay: 80-120% of the test concentration. For Impurities: From reporting level to 120% of the specification.[29]
Accuracy The closeness of test results to the true value.% Recovery of spiked samples typically within 98.0-102.0%.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements under the same and different conditions (different days, analysts, equipment).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of ~3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ~10:1; RSD at this level should be acceptable.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C).System suitability parameters remain within limits.

References

Technical Support Center: Navigating the Solubility Challenges of Phenylsulfonyl Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility issues of phenylsulfonyl indoles. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Phenylsulfonyl indoles are prevalent scaffolds in medicinal chemistry, but their inherent physicochemical properties often present significant solubility hurdles in common laboratory solvents. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges and ensure the reliability and reproducibility of your experimental data.

The Root of the Problem: Why Are Phenylsulfonyl Indoles Poorly Soluble?

The solubility of a compound is governed by a delicate balance of intermolecular forces between the solute and the solvent. Phenylsulfonyl indoles, by their very nature, possess structural features that favor low solubility in aqueous and many organic solvents.[1][2][3] The large, rigid, and hydrophobic indole and phenyl rings contribute to a high crystal lattice energy, which is the energy required to break apart the solid-state structure of the compound. For dissolution to occur, the energy released from the interaction of the compound with the solvent must overcome this lattice energy. The phenylsulfonyl group, while imparting some polarity, is often insufficient to counteract the dominant hydrophobicity of the overall molecule.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm struggling to dissolve my phenylsulfonyl indole derivative in standard aqueous buffers for my biological assay. What are my initial options?

This is a very common challenge. Direct dissolution in aqueous buffers is often unsuccessful due to the hydrophobic nature of the phenylsulfonyl indole core.[4] The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[4][5]

Recommended Initial Solvent:

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it the go-to choice for initial stock solution preparation.[5][6]

Protocol for Preparing a DMSO Stock Solution:

  • Weigh out the desired amount of your phenylsulfonyl indole compound into a clean, dry vial.

  • Add the calculated volume of anhydrous, high-purity DMSO (≥99.7%) to achieve the desired stock concentration (e.g., 10 mM).[5] It is crucial to use anhydrous DMSO as water contamination can significantly reduce its solvating power for hydrophobic compounds.[5]

  • Cap the vial tightly and vortex thoroughly for 2-3 minutes.

  • Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • If undissolved material remains, sonicate the vial in a water bath for 10-15 minutes.[5]

  • Gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can also be employed if necessary.[5]

Table 1: Common Starting Solvents for Phenylsulfonyl Indoles

SolventClassPropertiesCommon Starting Concentration
DMSO Polar AproticExcellent solvating power for a wide range of compounds.[5]1-10 mM
DMF Polar AproticSimilar to DMSO, can be an alternative.1-10 mM
Ethanol Polar ProticCan be used, but may have lower solvating power than DMSO for highly hydrophobic compounds.1-10 mM
Q2: My phenylsulfonyl indole dissolves in DMSO, but it precipitates when I dilute the stock solution into my aqueous cell culture medium. What's happening and how can I fix it?

This phenomenon is commonly referred to as "crashing out" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in that medium.[5] The DMSO concentration is significantly reduced upon dilution, diminishing its ability to keep the hydrophobic compound in solution.[5]

Troubleshooting Workflow for Precipitation Upon Dilution:

G start Precipitation observed upon dilution of DMSO stock into aqueous buffer check_dmso Is the final DMSO concentration <0.5%? start->check_dmso reduce_dmso Lower the stock concentration and repeat dilution to keep final DMSO % low. check_dmso->reduce_dmso No cosolvent Incorporate a co-solvent (e.g., PEG 400, ethanol) into the aqueous buffer. check_dmso->cosolvent Yes reduce_dmso->cosolvent surfactant Add a non-ionic surfactant (e.g., Tween® 80) to the aqueous buffer. cosolvent->surfactant cyclodextrin Use a cyclodextrin (e.g., HP-β-CD) to form an inclusion complex. surfactant->cyclodextrin end Compound remains in solution cyclodextrin->end

Caption: Decision workflow for addressing compound precipitation.

Strategies to Prevent Precipitation:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in the solvent environment can sometimes prevent the compound from crashing out.

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, to the aqueous buffer can increase the overall solvating capacity of the medium.[7][8][9][10] Commonly used co-solvents include polyethylene glycol (PEG 400), ethanol, and propylene glycol.[8][11]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[4][9] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often preferred in biological assays due to their lower toxicity.[4]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form inclusion complexes with poorly soluble drug molecules.[12][13][14] This encapsulation effectively shields the hydrophobic compound from the aqueous environment, significantly enhancing its solubility.[15][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to its parent β-cyclodextrin.[12]

Protocol for Using HP-β-CD:

  • Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10-20% w/v).

  • Prepare your phenylsulfonyl indole stock solution in DMSO at a higher concentration than your final desired concentration.

  • Add the DMSO stock of your compound dropwise to the HP-β-CD solution while vortexing to facilitate the formation of the inclusion complex.

  • Allow the solution to equilibrate for at least 30 minutes before further dilution into your final assay medium.

Q3: Can I use pH modification to improve the solubility of my phenylsulfonyl indole derivative?

Yes, pH adjustment can be a very effective strategy if your molecule contains ionizable functional groups.[4][9][10][16] The solubility of ionizable compounds is pH-dependent.[17][18][19][20][21]

  • For Weakly Basic Compounds: If your phenylsulfonyl indole has a basic functional group (e.g., an amine), decreasing the pH of the solution will lead to its protonation. The resulting salt form is typically much more water-soluble than the neutral form.[21]

  • For Weakly Acidic Compounds: Conversely, if your compound possesses an acidic moiety (e.g., a carboxylic acid or a phenol), increasing the pH will deprotonate it, forming a more soluble salt.

To effectively use pH modification:

  • Determine the pKa of your compound. This can be done experimentally or through in silico prediction tools.

  • Prepare buffers at various pH values around the pKa to determine the optimal pH for solubilization.

  • Ensure that the chosen pH is compatible with your experimental system (e.g., it does not affect cell viability or protein stability).

Q4: What is the difference between kinetic and thermodynamic solubility, and why is it important for my experiments?

Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your results and avoiding experimental artifacts.[22][23][24]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, where the dissolved and undissolved solid are in equilibrium.[22][24][25] It is a property of the most stable crystalline form of the compound.[26]

  • Kinetic Solubility: This is the concentration at which a compound, typically from a concentrated DMSO stock, precipitates when added to an aqueous buffer.[22][24][25][27] Kinetic solubility values are often higher than thermodynamic solubility because a supersaturated, metastable solution can be transiently formed.[22][24]

Why it matters:

  • A high kinetic solubility might be sufficient for a short-term in vitro assay.

  • However, for longer-term experiments or for in vivo studies, relying on a supersaturated solution is risky, as the compound may precipitate over time, leading to inaccurate and misleading results. It is the thermodynamic solubility that will ultimately dictate the bioavailability of the compound.[26][28][29]

Diagram: Kinetic vs. Thermodynamic Solubility

G a b c d e Kinetic Solubility Kinetic Solubility Thermodynamic Solubility Thermodynamic Solubility Supersaturated Region Supersaturated Region Thermodynamic Solubility->Supersaturated Region Metastable Supersaturated Region->Kinetic Solubility Precipitation Point

Caption: Relationship between solubility types.

Q5: I suspect my compound exists in different polymorphic forms. How can this affect solubility?

Polymorphism, the ability of a solid material to exist in more than one crystal structure, can have a significant impact on the physicochemical properties of a compound, including its solubility and dissolution rate.[26][28][29][30][31]

  • Metastable vs. Stable Forms: Different polymorphs have different crystal lattice energies. A metastable form will have a higher free energy and, consequently, a higher kinetic solubility than the most thermodynamically stable form.[26][29]

  • Impact on Bioavailability: The use of a metastable polymorph can sometimes be a strategy to enhance bioavailability due to its higher dissolution rate.[29] However, the metastable form can convert to the more stable, less soluble form over time, especially in solution, which can lead to a loss of efficacy.[28] A well-known example of this is the case of the HIV drug Ritonavir.[26][28]

If you suspect polymorphism, it is advisable to characterize the solid form of your compound using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Q6: Are there any other advanced strategies I can consider for very challenging phenylsulfonyl indoles?

For compounds that remain difficult to solubilize with the aforementioned methods, more advanced formulation strategies may be necessary, particularly in a drug development context.

  • Salt Formation: For ionizable phenylsulfonyl indoles, forming a stable salt can dramatically improve aqueous solubility and dissolution rate.[10][32][33][34][35][36] This is a widely used strategy in the pharmaceutical industry, with approximately 50% of marketed small molecule drugs being in salt form.[33][34] The selection of the appropriate counter-ion is critical and often requires screening a variety of pharmaceutically acceptable acids and bases.[34][35]

  • Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix in its amorphous (non-crystalline) state can significantly enhance solubility.[16] The amorphous form has a higher free energy than its crystalline counterpart, leading to improved dissolution.[26]

  • Nanonization: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, which can lead to an increased dissolution rate according to the Noyes-Whitney equation.[10][37][38]

By systematically applying the principles and protocols outlined in this guide, you will be better equipped to address the solubility challenges posed by phenylsulfonyl indoles, leading to more reliable and successful research outcomes.

References

Technical Support Center: Troubleshooting Ambiguous Peaks in the NMR Spectra of Complex Indoles

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist: This guide is designed for researchers, scientists, and drug development professionals navigating the intricate world of complex indole analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. Indole alkaloids, with their diverse and often congested chemical structures, frequently produce NMR spectra that are challenging to interpret. This resource provides practical, in-depth troubleshooting strategies and frequently asked questions to help you resolve ambiguities and confidently elucidate the structure of your molecules.

Troubleshooting Guide: A Deeper Dive into Spectral Ambiguities

This section addresses specific, common problems encountered during the NMR analysis of complex indoles. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing step-by-step experimental solutions.

Issue 1: Severe Signal Overlap in ¹H NMR Spectra

Question: My ¹H NMR spectrum of a newly isolated indole alkaloid shows severe signal overlap in the aromatic (δ 6.5-8.0 ppm) and aliphatic (δ 1.0-4.0 ppm) regions. How can I resolve these signals for accurate assignment?

Answer: Signal overlap is a primary challenge with complex indoles due to their rigid, polycyclic nature and the presence of numerous similar proton environments.[1] Simply increasing the magnetic field strength is a good first step, but often insufficient. A multi-pronged approach involving 2D NMR and optimization of experimental conditions is essential.

Core Strategy: Harnessing the Power of 2D NMR Spectroscopy

Two-dimensional NMR experiments are indispensable for resolving overlapping signals by spreading them across a second frequency dimension.[1][2]

  • COSY (Correlation Spectroscopy): This is your first-line experiment to establish proton-proton (¹H-¹H) spin systems. It allows you to trace connectivities between coupled protons, even when their 1D signals are part of an indecipherable multiplet.[1][3]

  • HSQC (Heteronuclear Single Quantum Coherence): By correlating protons directly to their attached carbons, you can leverage the much larger chemical shift dispersion of ¹³C NMR to resolve overlapping proton signals.[1][2][3] If two protons overlap in the ¹H spectrum but are attached to carbons with different chemical shifts, they will appear as distinct cross-peaks in the HSQC spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is critical for piecing together the molecular puzzle. It reveals correlations between protons and carbons over two or three bonds, which is vital for assigning quaternary carbons and connecting disparate spin systems.[2][3][4]

  • J-Resolved Spectroscopy: This 2D technique separates chemical shifts and coupling constants onto different axes. It can simplify complex multiplets into singlets in the projected 1D spectrum, helping to uncover hidden signals.[1][2]

Experimental Protocol: A General 2D NMR Workflow
  • Sample Preparation: Prepare a solution of your indole compound (5-10 mg) in a suitable deuterated solvent (0.5-0.6 mL).[1][3]

  • Tuning and Shimming: Carefully tune the probe for ¹H and ¹³C frequencies and shim the magnetic field to achieve optimal resolution and lineshape.[1]

  • Acquisition: Acquire a standard suite of 2D experiments (e.g., gradient-selected COSY, HSQC, and HMBC). Use standard pulse programs provided by the spectrometer manufacturer (e.g., ghsqc and ghmbc on Bruker systems).[1]

Issue 2: Broad or Disappearing N-H Proton Signal

Question: The signal for my indole N-H proton is either very broad or completely absent. How can I reliably observe and assign this peak?

Answer: The indole N-H proton is notoriously problematic. Its broadness or disappearance is typically due to two main factors: intermediate-rate chemical exchange with residual water or other exchangeable protons in the sample, and quadrupolar broadening from the ¹⁴N nucleus.

Causality and Solutions:
  • Chemical Exchange: The N-H proton can exchange with protons from residual water or protic solvents (like methanol).[5] This exchange process, if occurring on the NMR timescale, leads to significant line broadening.[6][7]

    • Solution 1: D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake vigorously, and re-acquire the ¹H spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear. This is a definitive test for an exchangeable proton.[5]

    • Solution 2: Aprotic Polar Solvents: Use a dry, aprotic polar solvent like DMSO-d₆ or acetone-d₆. These solvents can form hydrogen bonds with the N-H proton, slowing down the exchange rate and resulting in a sharper signal.[3][5]

  • Quadrupolar Broadening: The ¹⁴N nucleus has a nuclear spin I=1 and a quadrupole moment, which can cause efficient relaxation and lead to broadening of the attached proton's signal.

    • Solution: Low Temperature Acquisition: Cooling the sample can sometimes sharpen the N-H signal by altering relaxation dynamics. However, this may also introduce conformational changes.[8]

    • Advanced Solution: ¹H-¹⁵N HMBC: If your compound is ¹⁵N-labeled or if you have a very sensitive cryoprobe, a ¹H-¹⁵N HMBC experiment can definitively identify the N-H proton through its two-bond coupling to the indole carbons (C2 and C7a).[9][10]

Issue 3: Ambiguous Stereochemistry and Conformational Isomers

Question: My indole alkaloid has several stereocenters, and the ¹H NMR is complicated, suggesting the presence of multiple conformers. How can I assign the relative stereochemistry and analyze the conformational dynamics?

Answer: For complex, sterically hindered indoles, rotation around single bonds can be restricted, leading to the presence of multiple stable conformers (rotamers) at room temperature.[5] This results in a doubling or multiplication of NMR signals, which can be mistaken for impurities.

Diagnostic and Analytical Techniques:
  • Variable Temperature (VT) NMR: This is the most powerful tool for studying dynamic processes like conformational exchange.[5][8]

    • Workflow: Acquire a series of ¹H NMR spectra at different temperatures. As the temperature is increased, the rate of interconversion between conformers will increase. If the extra peaks are due to rotamers, they will broaden and eventually coalesce into a single set of averaged signals at a specific temperature (the coalescence temperature, T_c).[7]

    • Data Interpretation: The coalescence temperature can be used to calculate the energy barrier (ΔG‡) for the rotational process, providing valuable thermodynamic information.[7]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å), which is essential for determining relative stereochemistry.

    • NOESY: Best for rigid molecules.

    • ROESY: Often preferred for medium-sized molecules where the NOE effect might be zero.

    • Application: Strong NOE cross-peaks between specific protons can confirm their spatial proximity, allowing you to build a 3D model of the molecule. For example, an NOE between an axial proton and another axial proton on the same face of a ring system can confirm their relative stereochemistry.

  • Coupling Constant (J-value) Analysis: The magnitude of the three-bond proton-proton coupling constant (³J_HH) is dependent on the dihedral angle between the protons, as described by the Karplus equation.[11][12][13]

    • Application: By measuring the ³J_HH values from a high-resolution ¹H spectrum, you can estimate the dihedral angles and gain insight into the conformation of cyclic systems within your indole alkaloid.[11][14] For example, a large coupling constant (~10-13 Hz) between two vicinal protons on a six-membered ring typically indicates a trans-diaxial relationship.[12]

Workflow for Stereochemical and Conformational Analysis

G start Complex ¹H NMR (Possible Conformers) vt_nmr Run Variable Temperature (VT) NMR start->vt_nmr Investigate Dynamics noesy Acquire NOESY/ROESY Spectrum start->noesy Determine Spatial Proximity j_coupling High-Resolution ¹H NMR for J-coupling Analysis start->j_coupling Analyze Dihedral Angles coalescence Peaks Coalesce? vt_nmr->coalescence assign_stereo Assign Relative Stereochemistry noesy->assign_stereo Analyze Cross-Peaks assign_conf Determine Ring Conformation j_coupling->assign_conf Apply Karplus Equation yes Confirm Rotamers Calculate ΔG‡ coalescence->yes Yes no Suggests Mixture of Diastereomers coalescence->no No

Workflow for investigating conformational isomerism and stereochemistry.

Frequently Asked Questions (FAQs)

Q1: How can changing the NMR solvent help resolve peak ambiguity?

Changing the solvent can be a surprisingly effective and simple strategy.[5] Solvents can induce changes in chemical shifts (known as solvent-induced shifts) through various interactions, such as hydrogen bonding and aromatic solvent-induced shifts (ASIS).[15][16][17][18] For example, switching from CDCl₃ to a more polar solvent like DMSO-d₆ can significantly alter the chemical shifts of protons near polar functional groups.[16] Aromatic solvents like benzene-d₆ can cause significant upfield shifts for protons situated above the plane of the benzene ring due to its diamagnetic anisotropy. This can effectively "move" overlapping signals apart.[5][15]

Q2: My integrations seem incorrect for some peaks, even though the sample is pure. What could be the cause?

Incorrect integration in a pure sample is almost always due to incomplete T₁ relaxation.[19] Protons in different chemical environments have different spin-lattice relaxation times (T₁). If the recycle delay (D1) between scans is too short, protons with long T₁ values will not fully relax back to equilibrium before the next pulse. This leads to signal saturation and reduced peak intensity, resulting in erroneously low integration values. Quaternary carbons, for instance, are known to have very long T₁ values.

  • Solution: Increase the recycle delay (D1) to be at least 5 times the longest T₁ of interest. A D1 of 10-20 seconds is often a good starting point for ensuring quantitative accuracy.[19]

Q3: What are the typical ¹H and ¹³C chemical shift ranges for the indole core?

While substitution can significantly alter chemical shifts, the core indole scaffold has characteristic ranges. This table provides a general reference.[9]

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
NH -18.0 - 12.0 (often broad)-Highly solvent and concentration dependent.[3]
CH -27.0 - 7.6120 - 125
CH -36.4 - 6.8100 - 105Typically the most upfield aromatic proton.
CH -47.4 - 7.8118 - 122
CH -57.0 - 7.3120 - 124
CH -67.0 - 7.3120 - 124Often overlaps with H-5.
CH -77.5 - 7.9110 - 115
C-3a-127 - 130Quaternary
C-7a-135 - 138Quaternary

Note: These are approximate ranges and can vary based on substituents and solvent.[20][21]

Q4: When should I consider using ¹⁵N NMR for indole analysis?

Direct ¹⁵N NMR is often impractical due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N nucleus. However, indirect detection methods are extremely powerful. If you have an ¹⁵N-enriched sample, experiments like ¹H-¹⁵N HSQC and ¹H-¹⁵N HMBC are invaluable.[10] They can help:

  • Unambiguously identify nitrogen-bearing carbons.[9]

  • Confirm the protonation state of nitrogen atoms.

  • Provide crucial long-range connectivity information for structure elucidation.

References

Technical Support Center: Strategies for Scaling Up the Synthesis of Functionalized Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scalable synthesis of functionalized indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning indole synthesis from the laboratory bench to larger-scale production. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Part 1: General Scale-Up Challenges & Troubleshooting

Scaling up any chemical synthesis introduces a new set of variables that can significantly impact reaction outcomes. This section addresses common issues encountered during the scale-up of indole synthesis, regardless of the specific synthetic route.

FAQ 1: Why has the yield of my indole synthesis dropped significantly after moving from a 1g to a 100g scale?

This is a common and multifaceted problem. A drop in yield during scale-up can be attributed to several factors that are less pronounced at the lab scale.

Potential Causes and Solutions:

  • Inefficient Heat Transfer: Many indole syntheses, such as the Fischer indole synthesis, are exothermic.[1] What is easily managed in a small flask can lead to localized "hot spots" and thermal runaway in a larger reactor due to a lower surface-area-to-volume ratio.[2] This can cause decomposition of starting materials, intermediates, or the final product.

    • Troubleshooting:

      • Improve Reactor Configuration: Utilize a jacketed reactor with an efficient cooling system.

      • Controlled Reagent Addition: Add reagents dropwise or in portions to manage the exotherm.[2]

      • Consider Continuous Flow: Continuous flow reactors offer superior heat transfer and can significantly mitigate thermal runaway risks.[1][3]

  • Mixing Inefficiency: Inadequate mixing in large vessels can lead to localized concentration gradients, promoting side reactions and the formation of impurities.[2]

    • Troubleshooting:

      • Optimize Stirring: Ensure the stirrer speed and design are adequate for the reactor volume and viscosity of the reaction mixture.

      • Baffle Installation: Use reactors with baffles to improve mixing efficiency.

  • Impurity Profile of Starting Materials: Larger quantities of starting materials may introduce impurities that were negligible at the lab scale but can now interfere with the reaction or catalyst activity.[1][4]

    • Troubleshooting:

      • Reagent Purity Check: Ensure the purity of all reagents and starting materials before use on a large scale.

      • Upstream Purification: If necessary, purify starting materials to remove problematic impurities.[2]

Part 2: Troubleshooting Specific Indole Synthesis Methods

This section provides targeted troubleshooting advice for common and powerful indole synthesis methodologies.

A. The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method, but it is not without its challenges, especially at scale.[3]

Tar formation is a frequent issue in Fischer indole synthesis, often exacerbated by the acidic conditions and high temperatures required.[1]

Potential Causes and Solutions:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[5][6] Harsh acidic conditions can promote polymerization.

    • Troubleshooting:

      • Screen Catalysts: While Brønsted acids like HCl and H₂SO₄ are common, consider exploring Lewis acids such as ZnCl₂ or solid acid catalysts like Amberlite IR-120H, which can offer better results with fewer side reactions.[1][7]

      • Optimize Catalyst Loading: Carefully titrate the amount of acid catalyst used.

  • Poor Temperature Control: Temperature spikes can accelerate the degradation of intermediates and lead to tar formation.[1]

    • Troubleshooting:

      • Jacketed Reactor: Employ a jacketed reactor with precise temperature control.

      • Monitor Internal Temperature: Use a probe to monitor the internal reaction temperature, not just the bath temperature.

  • Solvent Effects: The solvent can influence the solubility of intermediates and byproducts, impacting tar formation.

    • Troubleshooting:

      • Solvent Screening: Experiment with different solvents to find one that maintains the homogeneity of the reaction mixture.

  • Continuous Flow as a Solution: This approach minimizes the residence time at high temperatures and provides superior temperature control, significantly reducing the formation of degradation products.[1][3]

This protocol is adapted from a procedure for the synthesis of 1,2,3,4-tetrahydrocarbazole.[3]

  • System Setup: A stainless steel coil reactor (16 mL) is heated to 200 °C and pressurized to 75 bar.

  • Reagent Preparation: Prepare a solution of cyclohexanone and phenylhydrazine in a 3:1 mixture of acetic acid/isopropanol.

  • Reaction Execution: Pump the reagent mixture through the heated coil at a flow rate of 5 mL/min.

  • Collection: Collect the product stream as it exits the reactor.

  • Work-up and Purification: Concentrate the collected solution and purify the crude product by recrystallization or column chromatography.

B. The Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed method for preparing 2,3-disubstituted indoles.[8][9] Scale-up can present challenges related to catalyst activity and reaction kinetics.

Several factors can contribute to the poor performance of the Larock indolization at scale.

Potential Causes and Solutions:

  • Slow Oxidative Addition: The oxidative addition of the o-haloaniline to the Pd(0) catalyst can be a rate-limiting step, especially with less reactive o-bromoanilines.[10]

    • Troubleshooting:

      • Ligand Selection: The use of sterically demanding phosphine ligands, such as P(t-Bu)₃, can accelerate the oxidative addition step.[11]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, especially once activated by the base.

    • Troubleshooting:

      • Inert Atmosphere: Ensure the reaction is performed under a robust inert atmosphere (e.g., nitrogen or argon).

      • Degassed Solvents: Use anhydrous and degassed solvents.

  • Suboptimal Base and Additives: The choice of base and the presence of additives like LiCl can significantly impact the reaction rate and yield.[12]

    • Troubleshooting:

      • Base Screening: While Na₂CO₃ or K₂CO₃ are commonly used, other bases may be more effective for your specific substrates.

      • Chloride Source: LiCl is often more effective and reproducible than n-Bu₄NCl as a chloride source.[12] However, an excess of LiCl can slow the reaction.

Larock_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative\nAddition->Ar-Pd(II)-I Alkyne\nCoordination Alkyne Coordination Ar-Pd(II)-I->Alkyne\nCoordination Alkyne Migratory\nInsertion Migratory Insertion Alkyne\nCoordination->Migratory\nInsertion Vinyl-Pd(II)\nIntermediate Vinyl-Pd(II) Intermediate Migratory\nInsertion->Vinyl-Pd(II)\nIntermediate Intramolecular\nAmination Intramolecular Amination Vinyl-Pd(II)\nIntermediate->Intramolecular\nAmination Palladacycle Palladacycle Intramolecular\nAmination->Palladacycle Reductive\nElimination Reductive Elimination Palladacycle->Reductive\nElimination Product (Indole) Reductive\nElimination->Pd(0)

Caption: Catalytic cycle of the Larock indole synthesis.

C. The Buchwald-Hartwig Amination for Indole Synthesis

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds and can be applied to indole synthesis.[13] Challenges often relate to catalyst and base selection.

Catalyst deactivation and the formation of byproducts can be significant hurdles in scaling up this reaction.

Potential Causes and Solutions:

  • Incompatible Functional Groups: Certain functional groups on your substrates, such as esters and nitro groups, may be incompatible with strong bases like KOtBu.[14]

    • Troubleshooting:

      • Base Selection: Consider using a weaker base like K₂CO₃, although this may lead to a lower reaction rate.[14] Alternatively, LiHMDS can be used to improve proton tolerance.

  • Air and Moisture Sensitivity: The active palladium catalyst is sensitive to air and moisture.

    • Troubleshooting:

      • Strict Anhydrous and Inert Conditions: Use oven-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas.

  • Homogeneity Issues: The use of insoluble inorganic bases can lead to poor reproducibility and make the reaction difficult to stir on a large scale.[15]

    • Troubleshooting:

      • Soluble Organic Bases: Explore the use of soluble organic bases like DBU, which can lead to a more homogeneous reaction mixture and is more amenable to continuous flow systems.[15]

Troubleshooting_Workflow start Low Yield at Scale q1 Heat Transfer & Temperature Control Adequate? start->q1 Check s1 Improve Reactor Cooling Controlled Reagent Addition Consider Flow Chemistry q1->s1 No q2 Mixing Efficient? q1->q2 Yes s2 Optimize Stirring Install Baffles q2->s2 No q3 Starting Material Purity Verified? q2->q3 Yes s3 Analyze & Purify Starting Materials q3->s3 No q4 Catalyst & Reaction Conditions Optimized for Scale? q3->q4 Yes s4 Screen Ligands, Solvents, Bases Optimize Catalyst Loading q4->s4 No end Consult Further Specialized Literature q4->end Yes

Caption: A systematic workflow for troubleshooting low yields in scaled-up indole synthesis.

Part 3: Purification of Functionalized Indoles at Scale

Purification can become a significant bottleneck when moving to larger scales.

FAQ 5: I am struggling with the purification of my crude functionalized indole on a large scale. What are the best techniques?

The choice of purification method at scale depends on the physical properties of your indole and the nature of the impurities.

Purification Strategies:

  • Crystallization: This is often the most cost-effective and scalable method for purifying solid products.[16]

    • Troubleshooting "Oiling Out": If your product "oils out" instead of crystallizing, try using a different solvent system, seeding the solution with a small crystal of the pure product, or cooling the solution more slowly.

  • Extraction: A well-designed liquid-liquid extraction workup can remove many impurities before the final purification step.[5]

    • Troubleshooting Emulsions: The formation of emulsions during workup can be an issue at scale. Adding brine or filtering through a pad of celite can help to break up emulsions.[2]

  • Column Chromatography: While standard flash chromatography is less practical for multi-kilogram scales, automated flash chromatography systems or preparative HPLC can be viable options for high-value products.[5]

    • Silica Gel Sensitivity: Be aware that some indoles can be sensitive to acidic silica gel, leading to degradation.[5] In such cases, using deactivated silica gel or an alternative stationary phase like alumina may be necessary.

Table 1: Comparison of Purification Techniques for Scaled-Up Indole Synthesis
Purification TechniqueAdvantagesDisadvantagesBest Suited For
Crystallization Highly scalable, cost-effective, can provide very high purity.[16]Not suitable for oils or amorphous solids, may have lower recovery yields.[5]Crystalline solid products.
Extraction Good for removing bulk impurities, relatively simple and inexpensive.[5]Can be solvent-intensive, may not remove closely related impurities.Initial workup of the crude reaction mixture.
Column Chromatography Can separate closely related compounds, applicable to a wide range of products.[5]Can be expensive and time-consuming at a large scale, generates significant solvent waste.High-value products or when other methods fail.

References

Validation & Comparative

A Senior Application Scientist's Guide to Indole Nitrogen Protection: A Comparative Analysis of N-Phenylsulfonyl and Other Key Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the indole nucleus represents a cornerstone of biologically active molecules. However, the reactivity of the indole N-H proton often complicates synthetic strategies, necessitating the use of protecting groups. The choice of this temporary shield is critical, as it profoundly influences the stability, reactivity, and ultimately, the success of a synthetic route. This guide provides an in-depth comparison of the N-phenylsulfonyl (PhSO₂) protecting group with other commonly employed groups, namely tert-butyloxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM), offering field-proven insights and detailed experimental protocols to inform your selection.

The Strategic Importance of Indole N-Protection

The indole N-H proton is acidic (pKa ≈ 17 in DMSO) and can interfere with a wide range of reactions, including metallations, cross-couplings, and reactions involving strong bases or electrophiles.[1] Protection of the indole nitrogen serves several key purposes:

  • Preventing Unwanted Reactivity: It blocks the acidic proton from interfering with subsequent reaction steps.[1]

  • Modulating Electronic Properties: Electron-withdrawing protecting groups, such as N-phenylsulfonyl and Boc, decrease the electron density of the indole ring. This enhances stability towards oxidation but reduces reactivity towards electrophilic aromatic substitution.[2] Conversely, electron-donating groups increase the ring's nucleophilicity.[2]

  • Directing Regioselectivity: The protecting group can influence the site of further functionalization, for example, by directing metallation to specific positions on the indole ring.

The ideal protecting group should be introduced in high yield, be stable to the desired reaction conditions, and be removed selectively in high yield without affecting other functional groups. This guide will explore how N-phenylsulfonyl, Boc, and SEM measure up to these criteria.

The N-Phenylsulfonyl (PhSO₂) Group: A Robust and Activating Protector

The N-phenylsulfonyl group is a powerful electron-withdrawing group that offers exceptional stability and unique reactivity profiles.[3] Its robustness makes it suitable for reactions requiring harsh conditions, though this same stability can present challenges during deprotection.[3]

Introduction of the N-Phenylsulfonyl Group

The N-phenylsulfonyl group is typically introduced by treating the indole with benzenesulfonyl chloride in the presence of a base to deprotonate the indole nitrogen.

Indole Indole Indole_anion Indole Anion Indole->Indole_anion + Base N_PhSO2_Indole N-Phenylsulfonyl Indole Indole_anion->N_PhSO2_Indole + PhSO2Cl PhSO2Cl Benzenesulfonyl Chloride Cl_minus Cl- Base Base (e.g., NaH) BaseH Base-H+

Caption: General workflow for N-phenylsulfonylation of indole.

Experimental Protocol: N-Phenylsulfonylation of Indole [4]

  • To a stirred solution of indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N-phenylsulfonyl indole.

Cleavage of the N-Phenylsulfonyl Group

The robust nature of the N-S bond in N-sulfonylindoles makes their cleavage challenging. Harsh conditions are often required, which may not be compatible with sensitive functional groups.[3] However, reductive cleavage offers a milder alternative.

Experimental Protocol: Reductive Cleavage of N-Phenylsulfonyl Indole with Magnesium in Methanol [5][6]

  • To a solution of N-phenylsulfonyl indole (1.0 eq) in anhydrous methanol, add magnesium turnings (excess, e.g., 10 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) under an inert atmosphere. The reaction can be monitored by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Filter the mixture to remove any remaining magnesium and inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected indole.

  • If necessary, purify the product by flash column chromatography.

The tert-Butyloxycarbonyl (Boc) Group: Versatile and Acid-Labile

The Boc group is one of the most widely used protecting groups in organic synthesis due to its ease of introduction and its lability under acidic conditions, while remaining stable to a wide range of other reagents.[2]

Introduction of the Boc Group

The Boc group is most commonly introduced using di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

Indole Indole N_Boc_Indole N-Boc Indole Indole->N_Boc_Indole Boc2O Boc Anhydride (Boc₂O) Boc2O->N_Boc_Indole DMAP_cat DMAP (cat.) DMAP_cat->N_Boc_Indole

Caption: DMAP-catalyzed N-Boc protection of indole.

Experimental Protocol: DMAP-Catalyzed N-Boc Protection of Indole

  • Dissolve the indole (1.0 eq) in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (CH₂Cl₂).

  • Add 4-(dimethylaminopyridine) (DMAP) (0.1 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq) to the solution.

  • Stir the mixture at room temperature for 2-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Cleavage of the Boc Group

The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).

Experimental Protocol: Acid-Catalyzed Cleavage of N-Boc Indole

  • Dissolve the N-Boc protected indole (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected indole.

The 2-(Trimethylsilyl)ethoxymethyl (SEM) Group: Orthogonal Cleavage

The SEM group provides an alternative to acid-labile protecting groups, as it is stable to many nucleophilic and basic conditions but can be selectively cleaved with fluoride ions.[2]

Introduction of the SEM Group

Similar to N-phenylsulfonylation, the SEM group is introduced after deprotonation of the indole nitrogen with a strong base.

Experimental Protocol: N-SEM Protection of Indole

  • To a solution of the indole (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).

  • Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Cleavage of the SEM Group

The SEM group is most commonly cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Experimental Protocol: Fluoride-Mediated Cleavage of N-SEM Indole

  • Dissolve the N-SEM protected indole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 - 2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Performance Analysis

The choice of protecting group should be guided by the specific requirements of the synthetic route. The following tables provide a comparative summary of the key characteristics of N-phenylsulfonyl, Boc, and SEM groups.

Table 1: Stability of N-Protecting Groups on Indole

Protecting GroupStable ToLabile To
N-Phenylsulfonyl (PhSO₂) / N-Tosyl (Ts) Strong Acids, Oxidation, Most NucleophilesStrong Reducing Agents (e.g., Mg/MeOH, Na/Hg), Strong Bases (under harsh conditions)
N-Boc Bases, Hydrogenolysis, NucleophilesStrong Acids (e.g., TFA, HCl), Some Lewis Acids
N-SEM Many Nucleophilic and Basic ConditionsFluoride Ions (e.g., TBAF), Strong Acids

Table 2: Influence on Indole Reactivity

Protecting GroupElectronic EffectImpact on Reactivity
N-Phenylsulfonyl (PhSO₂) / N-Tosyl (Ts) Strongly Electron-WithdrawingDeactivates the ring to electrophilic attack. Facilitates deprotonation at C2 for lithiation.
N-Boc Electron-WithdrawingDeactivates the ring to electrophilic attack. Can direct lithiation to C2.
N-SEM Weakly Electron-WithdrawingMinimal electronic perturbation compared to sulfonyl and Boc groups.
Case Study: Regioselectivity of Lithiation

The N-protecting group significantly influences the regioselectivity of indole lithiation. N-Phenylsulfonyl and N-Boc groups, being strongly electron-withdrawing, facilitate deprotonation at the C2 position. This allows for the selective introduction of electrophiles at this site. In contrast, the less electron-withdrawing SEM group may lead to different or less selective lithiation outcomes.

Case Study: Suzuki Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, the presence of an N-H proton can interfere with the catalytic cycle.[7] N-protection is often crucial for achieving high yields. While both N-Boc and N-phenylsulfonyl protected indoles can be effective substrates, the choice may depend on the specific coupling partners and reaction conditions. The electron-withdrawing nature of both groups can influence the reactivity of the indole nucleus in the catalytic cycle.

Conclusion: Selecting the Optimal Protecting Group

The selection of an indole N-protecting group is a strategic decision that should be made with a clear understanding of the planned synthetic route.

  • N-Phenylsulfonyl is the protector of choice when exceptional stability to acidic and oxidative conditions is required. Its ability to activate the C2 position for metallation is a significant advantage. However, its removal requires specific and sometimes harsh reductive conditions.

  • N-Boc offers a versatile balance of stability and ease of removal. Its stability to basic and nucleophilic reagents, coupled with its straightforward acidic cleavage, makes it a workhorse in many synthetic campaigns.

  • N-SEM provides an orthogonal deprotection strategy, which is invaluable when acid-labile groups are present elsewhere in the molecule. Its cleavage with fluoride ions offers a mild and selective method for deprotection.

By carefully considering the stability, reactivity, and deprotection conditions associated with each of these protecting groups, researchers can confidently select the most appropriate tool for their synthetic endeavors, paving the way for the efficient and successful synthesis of complex indole-containing molecules.

References

A Multi-Spectroscopic Approach to the Structural Validation of 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Synthesis

In the realm of medicinal chemistry and materials science, the synthesis of novel organic molecules is merely the first step. The definitive, unambiguous confirmation of a molecule's structure is paramount, as unforeseen isomeric impurities or alternative reaction products can drastically alter biological activity and physical properties. The target of our investigation, 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole, is a heterocyclic scaffold of interest in drug discovery. Its synthesis involves the N-sulfonylation of 4-(benzyloxy)-1H-indole. This guide provides a comprehensive, multi-technique spectroscopic workflow to validate its structure, contrasting the expected data with that of plausible alternatives, primarily the unreacted starting material. Our approach is not merely a checklist but an integrated analytical strategy, demonstrating how data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) converge to provide irrefutable structural proof.

The Strategic Workflow for Structural Elucidation

The validation process follows a logical progression from initial synthesis to final confirmation. Each spectroscopic technique provides a unique piece of the structural puzzle. The synergy between these techniques allows us to build a compelling case for the target structure while systematically eliminating alternatives.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Validation synthesis Synthesis of Target Compound purification Chromatographic Purification synthesis->purification nmr ¹H & ¹³C NMR (Molecular Skeleton) purification->nmr ir FT-IR (Functional Groups) purification->ir ms Mass Spectrometry (Molecular Weight & Fragmentation) purification->ms integration Integrated Data Analysis nmr->integration ir->integration ms->integration confirmation Structural Confirmation of This compound integration->confirmation

Caption: High-level workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR).

Expertise & Causality: Why NMR is the First Step

We begin with NMR because it provides the most comprehensive map of the molecule's covalent framework. For our target, ¹H NMR will allow us to:

  • Confirm the successful N-sulfonylation: The disappearance of the acidic N-H proton signal (typically >10 ppm for indoles) from the starting material, 4-(benzyloxy)-1H-indole, is a critical first indicator.

  • Verify the integrity of all three aromatic systems: We expect to see distinct signals for the indole ring, the benzyloxy phenyl ring, and the phenylsulfonyl ring.

  • Identify key structural motifs: The benzylic methylene protons (-CH₂-) should appear as a characteristic singlet.

¹H NMR: Expected Data vs. Alternatives

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would show distinct regions. The most significant comparison is with the starting material, which lacks the phenylsulfonyl group and retains the N-H proton.

Proton Assignment (Target) Expected δ (ppm) Multiplicity Integration Comparison Note (vs. Starting Material)
Phenylsulfonyl (ortho)~7.8-8.0d or m2HAbsent in starting material.
Indole H-7~7.9-8.1d1HShifted downfield due to sulfonyl group.
Phenylsulfonyl (meta/para)~7.3-7.6m3HAbsent in starting material.
Benzyloxy Phenyl~7.2-7.4m5HPresent in both.
Indole H-2, H-3, H-5, H-6~6.5-7.3m4HComplex region, shifts influenced by substituents.
Benzyloxy -CH₂-~5.1-5.2s2HPresent in both; chemical shift may be slightly altered.
Indole N-H (Starting Material)~8.0-8.5 (broad)br s1HAbsent in target compound. This is a key differentiator.
¹³C NMR: Carbon Count Confirmation

¹³C NMR corroborates the ¹H NMR data by confirming the total number of unique carbon environments. For our target (C₂₁H₁₇NO₃S), we expect to see signals for all 21 carbons, though some aromatic signals may overlap.

Carbon Assignment Expected δ (ppm) Key Feature
Indole C=C (Aromatic)100 - 140Multiple signals defining the indole core.
Phenylsulfonyl C (Aromatic)125 - 140Signals for the sulfonyl-bearing ring.
Benzyloxy Phenyl C (Aromatic)127 - 137Signals for the benzyl group's phenyl ring.
Benzyloxy -CH₂-~70-71Aliphatic signal, characteristic of a benzylic ether.
Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Dissolve 10-20 mg of the purified solid in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1][2] Ensure the sample is fully dissolved to prevent peak broadening.[1]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be approximately 4-5 cm.[2]

  • Spectrometer Setup: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.[2]

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving high resolution and sharp peaks.[3]

  • Acquisition (¹H): Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay). The residual CHCl₃ signal at 7.26 ppm can be used as a chemical shift reference.[1]

  • Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. The CDCl₃ triplet centered at 77.16 ppm serves as the reference.[4]

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID) to generate the final spectrum.[1]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the presence or absence of specific functional groups. Its diagnostic power lies in detecting bond vibrations at characteristic frequencies.

Expertise & Causality: The Diagnostic Power of IR

For this validation, IR spectroscopy provides two critical pieces of evidence:

  • Positive Confirmation: The presence of strong absorptions corresponding to the sulfonyl group (S=O) provides direct evidence of successful sulfonylation.

  • Negative Confirmation: The absence of a sharp N-H stretching band (around 3400 cm⁻¹) confirms that the indole nitrogen is substituted, ruling out the starting material.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Significance for Validation
Aromatic C-HStretch3000 - 3100Confirms presence of aromatic rings.[5][6]
Aromatic C=CStretch1450 - 1600Multiple bands confirm aromatic character.[6][7][8]
Sulfonyl S=OAsymmetric & Symmetric Stretch1340 - 1380 (asym) & 1150 - 1190 (sym)Crucial evidence. Strong, sharp peaks confirming the phenylsulfonyl group.
Ether C-O-CStretch1200 - 1275Confirms the benzyloxy ether linkage.
Indole N-H (Starting Material)Stretch~3400Absence is key. Confirms N-substitution and rules out starting material.[9]
Experimental Protocol: Thin-Film IR Spectrum Acquisition
  • Sample Preparation: Place a small amount (~5-10 mg) of the purified solid into a clean vial. Add a few drops of a volatile solvent like dichloromethane or acetone and dissolve the solid.[10]

  • Film Deposition: Using a pipette, place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[10]

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.[10]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background scan with an empty sample compartment to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Scan: Run the sample scan to obtain the infrared spectrum.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): The Final Verdict on Mass and Fragmentation

Mass spectrometry provides two essential data points: the precise molecular weight of the compound, confirming its elemental formula, and a characteristic fragmentation pattern that reveals its substructural components.

Expertise & Causality: Confirming Identity and Structure
  • Molecular Ion Peak ([M+H]⁺): High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula (C₂₁H₁₇NO₃S). The expected exact mass is 363.0929 g/mol .[11]

  • Fragmentation Pattern: The way a molecule breaks apart upon ionization is not random. For N-phenylsulfonyl indoles, a characteristic fragmentation is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da.[12][13] This provides strong evidence for the sulfonyl moiety.

Ion m/z (Mass/Charge) Formula Significance
[M+H]⁺364.1007[C₂₁H₁₈NO₃S]⁺Protonated molecular ion. Confirms molecular weight.
[M-SO₂ + H]⁺300.1235[C₂₁H₁₈NO]⁺Key fragment. Results from the characteristic loss of SO₂.[12]
[M-SO₂Ph + H]⁺223.0970[C₁₅H₁₃NO]⁺Fragment corresponding to the 4-benzyloxyindole moiety.
[C₇H₇]⁺91.0548[C₇H₇]⁺Tropylium ion, characteristic fragment of a benzyl group.
Experimental Protocol: ESI-MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[14] High concentrations can lead to signal suppression.

  • Infusion: The solution is introduced into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion with a syringe pump or through an LC system.

  • Ionization: A high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ in positive ion mode) are released into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight, Orbitrap, or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and the resulting signal is processed to generate a mass spectrum. For fragmentation data (MS/MS), the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) before the fragments are analyzed.

Integrated Analysis: Converging Lines of Evidence

No single technique provides absolute proof. True structural validation comes from the logical integration of all spectroscopic data. Each piece of evidence must be consistent with the proposed structure and, just as importantly, inconsistent with plausible alternatives.

G cluster_NMR NMR Evidence cluster_IR IR Evidence cluster_MS MS Evidence main_struct Validated Structure | this compound nmr_h ¹H NMR No N-H proton signal Signals for 3 aromatic rings Benzylic -CH₂- singlet nmr_h:p1->main_struct:f0 Rules out starting material nmr_h:p2->main_struct:f0 Confirms all components present nmr_c ¹³C NMR Correct carbon count Aliphatic -CH₂- signal ~70 ppm ir FT-IR Absence of N-H stretch (~3400 cm⁻¹) Strong S=O stretches (~1350, 1170 cm⁻¹) C-O-C ether stretch (~1250 cm⁻¹) ir:p1->main_struct:f0 Confirms N-substitution ir:p2->main_struct:f0 Confirms sulfonyl group ms Mass Spec Correct [M+H]⁺ at m/z 364 Key fragment from loss of SO₂ (M-64) Benzyl fragment (m/z 91) ms:p1->main_struct:f0 Confirms molecular formula ms:p2->main_struct:f0 Confirms sulfonyl group

Caption: Logical convergence of spectroscopic data for structural proof.

Conclusion

The structural validation of this compound is achieved with high confidence through the systematic application and interpretation of NMR, IR, and mass spectrometry. ¹H and ¹³C NMR define the carbon-hydrogen framework, confirming the presence and connectivity of all three aromatic rings and the benzylic ether. Crucially, NMR and IR both confirm the successful N-substitution by the absence of the N-H signal. IR spectroscopy provides definitive proof of the key sulfonyl functional group via its strong, characteristic S=O stretching vibrations. Finally, high-resolution mass spectrometry corroborates the elemental composition with a precise molecular weight and reveals a diagnostic fragmentation pattern involving the loss of SO₂. This integrated, multi-technique approach exemplifies a rigorous and self-validating system, ensuring the structural integrity of the synthesized molecule for its intended application.

References

A Comparative Guide to the Biological Activity of 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Cornerstone in Drug Discovery

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, a core structure that appears in a multitude of natural products and synthetic compounds with significant biological activities.[1][2] Its unique electronic properties and versatile substitution patterns have made it a fertile ground for the development of novel therapeutic agents. Within this vast chemical space, the 1-(phenylsulfonyl)-1H-indole framework has emerged as a particularly promising template for targeting critical pathways in human diseases, most notably in oncology.

This guide provides a comparative analysis of the biological activity of a specific derivative, 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole , and its analogues. While this parent compound has been synthesized and explored in contexts including neurodegenerative disorders, this guide will focus primarily on the anticancer potential of the broader indole sulfonamide class.[3] We will dissect the key mechanisms of action, present comparative data from related compounds to elucidate structure-activity relationships (SAR), and provide detailed experimental protocols for researchers aiming to explore this chemical family. The objective is to offer a scientifically rigorous and practical resource for professionals in drug discovery and development.

Dominant Anticancer Mechanisms of Indole Sulfonamides

Research into indole-based compounds has revealed several mechanisms by which they exert their antiproliferative effects. For analogues of this compound, two primary pathways are of significant interest: the inhibition of tubulin polymerization and the inhibition of carbonic anhydrases.

Mechanism 1: Disruption of Microtubule Dynamics via Tubulin Inhibition

Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape.[4][5] They are formed by the polymerization of αβ-tubulin heterodimers. The constant assembly (polymerization) and disassembly (depolymerization) of these structures are critical for the formation of the mitotic spindle, which segregates chromosomes during mitosis.

A significant class of indole derivatives functions as potent inhibitors of tubulin polymerization.[6][7] These agents typically bind to the colchicine-binding site on β-tubulin, a pocket distinct from the binding sites of other agents like taxanes and vinca alkaloids.[5][8] By occupying this site, the indole compounds prevent the tubulin dimers from assembling into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events:

  • Mitotic Arrest: The cell is unable to form a functional mitotic spindle.

  • Cell Cycle Blockade: The cell cycle is halted, typically at the G2/M phase.[9][10]

  • Apoptosis Induction: Prolonged mitotic arrest triggers programmed cell death, eliminating the cancerous cells.

The 1-phenylsulfonyl group on the indole nitrogen, combined with various substitutions on the indole ring and the phenyl group, plays a crucial role in modulating the affinity for the colchicine-binding site and, consequently, the compound's antiproliferative potency.

Tubulin_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Cellular Consequences Indole_Sulfonamide Indole Sulfonamide Analogue Tubulin αβ-Tubulin Dimers Indole_Sulfonamide->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Tubulin->Microtubule Inhibition Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule->Mitotic_Spindle_Disruption Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->G2M_Arrest Triggers Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition by indole analogues.

Mechanism 2: pH Regulation through Carbonic Anhydrase Inhibition

Another important mechanism involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[11][12] CAs are enzymes that catalyze the hydration of carbon dioxide to bicarbonate and protons. CA IX is overexpressed in many types of cancer in response to hypoxia (low oxygen), a common feature of the tumor microenvironment.[13]

By maintaining an acidic extracellular pH and an alkaline intracellular pH, CA IX helps cancer cells survive and proliferate in hypoxic conditions and contributes to their resistance to chemotherapy. Indole-based benzenesulfonamides have been developed as potent inhibitors of CA IX.[11][12] The sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group that anchors the inhibitor to the zinc ion in the enzyme's active site. By inhibiting CA IX, these compounds disrupt the pH balance of tumor cells, leading to increased intracellular acidification and suppression of tumor growth and migration.

Comparative Analysis of Biological Activity

Compound/Analogue ClassTarget/MechanismCancer Cell Line(s)IC₅₀ / GI₅₀ (µM)Reference
Indole-based Benzenesulfonamides (A6, A15) Carbonic Anhydrase IXSK-BR-3, MCF-7Potent cytotoxicity and antimigratory activity[11]
N-(6-indazolyl)benzenesulfonamide (2c) Tubulin PolymerizationA2780 (ovarian)0.50 ± 0.09[9]
N-(6-indazolyl)benzenesulfonamide (3c) Tubulin PolymerizationA2780 (ovarian)0.58 ± 0.17[9]
6-substituted-1-(trimethoxyphenyl)-1H-indole (3g) Tubulin PolymerizationA375 (melanoma)0.57 ± 0.01[15]
6-substituted-1-(trimethoxyphenyl)-1H-indole (3g) Tubulin PolymerizationMDA-MB-231 (breast)1.61 ± 0.004[15]
Indole/1,2,4-Triazole Hybrid (7i) Tubulin PolymerizationNCI-60 PanelGI₅₀ range: 1.85 - 5.76[10]
Indole-based Stilbene (piperidine derivative) Not specifiedMDA-MB-231 (breast)2.18[16]

Structure-Activity Relationship (SAR) Insights:

  • The Sulfonamide Moiety: For carbonic anhydrase inhibitors, the unsubstituted sulfonamide group is critical for binding to the active site zinc ion.[11] For compounds acting on tubulin, the benzenesulfonamide group at the N1 position of the indole appears compatible with potent activity.[9]

  • Substitution on the Indole Ring: As seen with the 1-(trimethoxyphenyl)-1H-indole series, substitutions at the C6 position of the indole ring can significantly influence antiproliferative activity. Compound 3g in this series, which has a cyano-substituted phenyl group at C6, demonstrated the most potent activity.[15]

  • Groups Mimicking the Trimethoxyphenyl Ring: Many potent tubulin inhibitors that bind the colchicine site feature a 3,4,5-trimethoxyphenyl ring. In the design of indole-based inhibitors, incorporating this moiety or bioisosteres at various positions (e.g., at N1) is a common and effective strategy.[15]

  • The Benzyloxy Group at C4: In the parent compound, the 4-(benzyloxy) group provides a bulky, lipophilic substituent. Its role could be to orient the molecule within a binding pocket or to enhance membrane permeability. Systematic replacement of this group with other alkoxy groups or functional moieties would be required to determine its specific contribution to activity.[3]

Key Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for two fundamental assays used to characterize the anticancer activity of these compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of a compound that inhibits the proliferation of cancer cells by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization can be initiated by GTP and warming to 37°C. The process is monitored by measuring the increase in light scattering or fluorescence of a reporter dye as microtubules form. Inhibitors will reduce the rate and extent of this increase.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice at all times.

  • Assay Setup: In a 96-well, clear-bottom plate, add the test compound at various concentrations. Include paclitaxel as a positive control for polymerization enhancement and colchicine or nocodazole as positive controls for inhibition. Use a vehicle (e.g., 1% DMSO) as a negative control.

  • Initiation of Polymerization: To each well, add the tubulin solution (final concentration ~1-2 mg/mL) and GTP (final concentration 1 mM).

  • Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Monitor the increase in absorbance (light scatter) at 340 nm or the fluorescence of a reporter dye (e.g., DAPI) every minute for 60-90 minutes.

  • Data Analysis: Plot the change in absorbance/fluorescence over time. The inhibitory activity is determined by comparing the polymerization rate (the slope of the linear phase) and the maximum polymer mass (the plateau) of the compound-treated samples to the vehicle control. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Conclusion and Future Perspectives

The this compound scaffold represents an intriguing starting point for the development of novel therapeutic agents. While its direct biological activity profile is still being fully elucidated, the broader class of indole sulfonamides has demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization and carbonic anhydrase.

Comparative analysis of related structures suggests that modifications at the C4, C6, and N1 positions of the indole ring are key to modulating potency and target selectivity. The benzyloxy group at C4 likely plays an important role in ligand-protein interactions, and a systematic exploration of analogues with different substituents at this position is a logical next step for lead optimization.

Future research should focus on a head-to-head comparison of systematically designed analogues of this compound to establish a clear and robust SAR for both tubulin and carbonic anhydrase inhibition. Such studies, combining chemical synthesis, in vitro biological assays, and computational modeling, will be crucial for unlocking the full therapeutic potential of this promising chemical class.

References

A Senior Application Scientist's Guide to Alternative Synthetic Strategies for Preparing 4-Functionalized Indoles

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials. While the functionalization of the electron-rich pyrrole ring (C2 and C3 positions) is well-established, achieving regioselective substitution on the benzene core, particularly at the C4 position, remains a significant synthetic challenge.[1][2] This guide provides a comparative analysis of modern synthetic strategies for preparing 4-functionalized indoles, moving beyond classical methods to focus on transition-metal-catalyzed approaches that offer enhanced efficiency, broader substrate scope, and superior functional group tolerance. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of key methodologies, supported by experimental data and detailed protocols.

The Challenge of C4-Functionalization: A Brief Overview

Classical indole syntheses, such as the Fischer, Bischler, and Reissert methods, are powerful for constructing the indole core but often lack the regiocontrol needed for specific C4-substitution, especially with functionalized precursors. The Leimgruber-Batcho synthesis, which proceeds from o-nitrotoluenes, offers a more direct route to benzene-ring-substituted indoles and has been successfully applied to the synthesis of 4-functionalized derivatives.[3][4] However, its utility is dependent on the availability of appropriately substituted o-nitrotoluene starting materials.[5] The inherent reactivity of the indole ring favors electrophilic substitution at C3, making direct functionalization at C4 a non-trivial pursuit that requires overcoming the innate electronic preferences of the scaffold.[2]

Palladium-Catalyzed Annulation: The Larock Indole Synthesis

First reported by Richard C. Larock in 1991, this palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne is a versatile and powerful method for creating 2,3-disubstituted indoles.[6][7] While not a direct C4-functionalization method on a pre-formed indole, it provides a convergent route to indoles where the C4-substituent is incorporated from the aniline starting material.

Mechanism and Rationale

The catalytic cycle, initiated by the reduction of a Pd(II) precursor to Pd(0), involves several key steps: oxidative addition of the o-iodoaniline to the Pd(0) center, coordination and subsequent regioselective syn-insertion of the alkyne, intramolecular displacement of the halide by the aniline nitrogen to form a six-membered palladacycle, and finally, reductive elimination to yield the indole product and regenerate the Pd(0) catalyst.[8] The regioselectivity of the alkyne insertion is a critical aspect; typically, the bulkier substituent on the alkyne directs itself to the C2 position of the resulting indole to minimize steric hindrance.[6][9]

Larock_Indole_Synthesis pd0 Pd(0) oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition o-Iodoaniline aryl_pd_complex Aryl-Pd(II) Complex oxidative_addition->aryl_pd_complex alkyne_insertion Alkyne Insertion aryl_pd_complex->alkyne_insertion Alkyne vinyl_pd_complex Vinyl-Pd(II) Complex alkyne_insertion->vinyl_pd_complex cyclization N-Displacement of Halide vinyl_pd_complex->cyclization palladacycle Palladacycle Intermediate cyclization->palladacycle reductive_elimination Reductive Elimination palladacycle->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration indole Indole Product reductive_elimination->indole

Caption: Catalytic cycle of the Larock indole synthesis.

Performance and Applications

The Larock synthesis is valued for its broad substrate scope and tolerance of various functional groups on both the aniline and alkyne coupling partners.[10] This method has been instrumental in the synthesis of complex natural products and biologically active tryptophan analogues.[8][10]

Table 1: Comparison of Larock Synthesis Conditions for Indole Formation

Entry Aniline Precursor Alkyne Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
1 2-Iodo-5-methylaniline Diphenylacetylene Pd(OAc)₂ (5) K₂CO₃ DMF 100 94 [11]
2 2-Iodoaniline 1-Phenyl-1-propyne Pd(OAc)₂ (5) Na₂CO₃, LiCl DMF 100 81 [11]

| 3 | N-Tosyl-2-iodoaniline | Triethyl(phenylethynyl)silane | Immobilized Pd(II) complex | K₂CO₃, n-Bu₄NCl | DMF | 100 | 95 |[8] |

Direct C4–H Functionalization via Transition Metal Catalysis

The most elegant and atom-economical approach to 4-functionalized indoles is the direct activation and functionalization of the C4–H bond. This strategy avoids the need for pre-functionalized substrates, allowing for late-stage modification of complex indole cores. Success in this area hinges on overcoming the challenge of regioselectivity, which is typically achieved by installing a directing group (DG) on the indole scaffold.[1][2]

The Directing Group Strategy

A directing group, often installed at the N1 or C3 position, coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. The choice of DG is crucial as it dictates the site of activation. For C4 functionalization, DGs at the C3 position are commonly employed, leading to the formation of a stable six-membered metallacyclic intermediate.[1]

CH_Activation cluster_0 C-H Activation at C4 indole Indole Core N-H C3-DG C4-H intermediate Metallacycle Intermediate (Directed by DG) indole:C4->intermediate C-H Activation catalyst [M]-L (e.g., Ru, Pd, Rh) catalyst->indole:C3 Coordination product 4-Functionalized Indole N-H C3-DG C4-R intermediate->product Reductive Elimination functionalization Coupling Partner (R-X) dg_removal DG Removal (Optional) product->dg_removal final_product Final Product dg_removal->final_product

Caption: General workflow for directing group-assisted C4–H functionalization.

Ruthenium- and Rhodium-Catalyzed Reactions

Ruthenium and rhodium catalysts have proven particularly effective for C4–H functionalization.[12][13] For instance, Prabhu and coworkers demonstrated that an aldehyde group at the C3 position can direct the ruthenium-catalyzed vinylation of the C4 position under mild conditions.[12] Similarly, rhodium(III) catalysis has been used for the C4-alkenylation of 3-formyl indoles, a key step in the total synthesis of alkaloids like (–)-agroclavine.[14]

  • Causality in Catalyst Choice: Ruthenium and Rhodium(III) catalysts are often preferred due to their high reactivity and tolerance for various functional groups. The choice between them can depend on the specific transformation. For example, Rh(III) is often highly effective for annulations with alkynes, while Ru(II) systems have shown excellent performance in alkenylations and alkylations.[12][14]

Table 2: Comparison of Direct C4–H Functionalization Methods

Entry Indole Substrate Coupling Partner Catalyst (mol%) Additive/Oxidant Solvent Temp (°C) Yield (%) Reference
1 3-Formylindole Ethyl acrylate (alkenylation) [RuCl₂(p-cymene)]₂ (5) AgSbF₆ (20) DCE 80 82 [15]
2 3-Formylindole N,N-Dimethylacrylamide (alkenylation) [Cp*RhCl₂]₂ (2.5) AgSbF₆ (20), NaOAc (100) t-AmylOH 110 96 [14]
3 N-P(O)tBu₂-indole 4-Iodotoluene (arylation) Pd(OAc)₂ (10) CsOPiv (30) Toluene 110 85 (C7-prod) [16]

| 4 | 3-Pivaloylindole | 4-Iodotoluene (arylation) | Pd(OAc)₂ (10) | Cu(OAc)₂ (20) | DCE | 140 | 79 (C4-prod) |[17] |

Palladium-Catalyzed C4-Arylation

Palladium catalysis is also a powerful tool for C4 functionalization, particularly for arylations. The regioselectivity (e.g., C4 vs. C7) can be finely tuned by the choice of directing group. For instance, installing an N-P(O)tBu₂ group at the N1 position typically directs arylation to the C7 position, whereas placing a pivaloyl group at C3 can effectively direct arylation to the C4 and C5 positions.[16][17] This highlights the critical role of DG placement in controlling the reaction outcome.

Cyclization and Domino Strategies

Domino reactions that combine cross-coupling and cyclization steps in one pot offer an efficient pathway to substituted indoles. A prominent example involves a sequence of Sonogashira coupling followed by an intramolecular cyclization.

Sonogashira Coupling-Cyclization

This strategy typically starts with an ortho-haloaniline, which undergoes a palladium- and copper-catalyzed Sonogashira coupling with a terminal alkyne. The resulting 2-alkynylaniline intermediate is then cyclized to form the indole ring.[18][19] By using a 4-substituted ortho-haloaniline, this method provides reliable access to 4-functionalized indoles. The mild conditions and high efficiency make this a practical and economical approach.[18]

  • Experimental Insight: The success of this one-pot process often relies on the choice of the N-protecting group on the aniline. An electron-withdrawing group like trifluoroacetyl can facilitate the final intramolecular amidopalladation and reductive elimination steps.[18]

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed C4-Alkenylation of 3-Formylindole (Representative C-H Activation)

This protocol is adapted from the work of the Prabhu group.[20]

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-formylindole (0.2 mmol, 1.0 equiv.), [RuCl₂(p-cymene)]₂ (0.01 mmol, 5 mol%), and AgSbF₆ (0.04 mmol, 20 mol%).

  • Atmosphere Control: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) followed by the alkene coupling partner (e.g., ethyl acrylate, 0.4 mmol, 2.0 equiv.) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-alkenylated indole.

Protocol 2: One-Pot Sonogashira/Cacchi Reaction for 2,3-Disubstituted Indoles (Representative Domino Reaction)

This protocol is based on the methodology developed by Cacchi and adapted by Senanayake and coworkers.[18] While this synthesizes a 2,3-disubstituted indole, starting with a 4-substituted 2-iodoaniline would yield the corresponding 4-functionalized product.

  • Reaction Setup: In a reaction flask, combine the N-trifluoroacetyl-2-iodoaniline (1.0 mmol, 1.0 equiv.), terminal alkyne (1.2 mmol, 1.2 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Base: Add anhydrous DMF (5 mL) and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Sonogashira Coupling: Stir the mixture under an inert atmosphere (e.g., nitrogen) at 60 °C until the starting aniline is consumed (monitor by TLC or LC-MS).

  • Cyclization: After the initial coupling is complete, the intramolecular cyclization proceeds under the same conditions. Continue heating at 60 °C for an additional 4-12 hours.

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography to yield the 2,3-disubstituted indole.

Conclusion and Outlook

The synthesis of 4-functionalized indoles has evolved significantly, with transition-metal-catalyzed methods now at the forefront. The Larock synthesis provides a robust platform for constructing the indole core with pre-installed functionality. However, for late-stage functionalization and improved atom economy, direct C–H activation strategies are unparalleled. The ability to control regioselectivity through a diverse toolkit of directing groups and metal catalysts (Pd, Ru, Rh) has opened new avenues for creating complex molecular architectures. Domino reactions, such as the Sonogashira coupling-cyclization sequence, further enhance synthetic efficiency. For researchers and drug development professionals, the choice of strategy will depend on factors such as the availability of starting materials, desired substitution pattern, and tolerance for protecting groups. The continued development of more efficient catalysts and novel directing group strategies promises to further expand the accessibility and utility of this important class of molecules.

References

A Comparative Guide to Benzenesulfonyl Chloride vs. Tosyl Chloride for Indole Protection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of complex molecules, particularly in pharmaceutical and natural product chemistry, the indole nucleus presents a recurring challenge. The acidic N-H proton can interfere with a multitude of synthetic transformations, necessitating the use of a protecting group. Among the most robust and widely employed are the arylsulfonyl groups, introduced via benzenesulfonyl chloride (Bs-Cl) and p-toluenesulfonyl chloride (Ts-Cl). This guide provides an in-depth comparison of these two critical reagents, grounded in experimental data and mechanistic principles, to inform your selection process.

Introduction: The Imperative of Indole N-Protection

The indole N-H proton (pKa ≈ 17 in DMSO) is sufficiently acidic to be deprotonated by common bases and can participate in unwanted side reactions, including N-alkylation, N-acylation, and interference with organometallic reagents. Protection of this site is crucial for achieving selectivity in subsequent synthetic steps.[1] Sulfonyl protecting groups, such as benzenesulfonyl (Bs) and tosyl (Ts), are highly effective due to their strong electron-withdrawing nature. This effect significantly reduces the nucleophilicity and basicity of the indole nitrogen, rendering the protected indole stable to a wide range of reaction conditions.[2]

The choice between benzenesulfonyl and tosyl protection is not arbitrary; it hinges on subtle differences in reactivity, stability, and the conditions required for their eventual removal.

Reagent Profiles and Initial Considerations

Benzenesulfonyl chloride and tosyl chloride are structurally similar, differing only by a para-methyl group on the tosyl ring. This seemingly minor difference has tangible consequences for their physical properties and chemical reactivity.

PropertyBenzenesulfonyl Chloride (Bs-Cl)p-Toluenesulfonyl Chloride (Ts-Cl)
Structure C₆H₅SO₂ClCH₃C₆H₄SO₂Cl
Molar Mass 176.62 g/mol 190.65 g/mol
Appearance Colorless viscous oil[3]White to off-white solid
Handling Oil, can be more difficult to weigh accurately.Crystalline solid, easier to handle and weigh.[3][4]

The solid nature of tosyl chloride often makes it a more convenient reagent in a laboratory setting.[3][5]

The Protection Reaction: A Mechanistic and Practical Comparison

The N-sulfonylation of indole proceeds via nucleophilic attack of the indolide anion on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out by first deprotonating the indole with a strong base.

Workflow: Indole Protection and Deprotection

G cluster_0 Protection Phase cluster_1 Synthetic Transformations cluster_2 Deprotection Phase Indole Indole Substrate Base Strong Base (e.g., NaH, KOtBu) Indole->Base Deprotonation ProtectedIndole N-Sulfonyl Indole Indole->ProtectedIndole N-Sulfonylation SulfonylChloride Bs-Cl or Ts-Cl SulfonylChloride->ProtectedIndole N-Sulfonylation Reaction Further Reactions (e.g., Lithiation, Coupling) ProtectedIndole->Reaction ModifiedProduct Modified N-Sulfonyl Indole Reaction->ModifiedProduct DeprotectionReagent Deprotection Reagent (e.g., Mg/MeOH, Cs₂CO₃) ModifiedProduct->DeprotectionReagent Cleavage FinalProduct Final Deprotected Product ModifiedProduct->FinalProduct

Caption: General workflow for indole synthesis using N-sulfonyl protection.

Reactivity Comparison

The primary electronic difference between the two reagents is the effect of the para-methyl group on Ts-Cl. The methyl group is weakly electron-donating through induction and hyperconjugation.[6] This slightly increases the electron density on the benzene ring, which in turn marginally reduces the electrophilicity of the sulfonyl sulfur atom compared to that in Bs-Cl.

Consequently, benzenesulfonyl chloride is generally the more reactive electrophile .[7] While this difference in reactivity is often modest, it can be a factor in reactions with less nucleophilic indole substrates or when milder reaction conditions are required. Tosyl chloride's slightly lower reactivity can sometimes contribute to higher selectivity in complex molecules.[7]

Typical Reaction Conditions

The conditions for N-sulfonylation are similar for both reagents. A strong, non-nucleophilic base is required to fully deprotonate the indole.

ComponentTypical Reagents/ConditionsRationale
Base Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)Irreversibly deprotonates the indole N-H, driving the reaction to completion.[1]
Solvent Anhydrous aprotic solvents: DMF, THF, DichloromethaneSolubilizes reactants and does not interfere with the strong base.
Temperature 0 °C to room temperatureThe reaction is typically fast and exothermic. Starting at 0 °C allows for better control.

Stability of the Protected Indole

Once installed, both the N-Bs and N-Ts groups are highly robust, providing excellent protection through a wide array of synthetic transformations. Their stability is a key reason for their widespread use.[2]

Condition / Reagent TypeStability of N-Bs IndoleStability of N-Ts IndoleComments
Strong Acids (e.g., TFA, HCl) Generally StableGenerally StableBoth groups are highly resistant to acidic cleavage.[2]
Strong Bases (e.g., LDA, n-BuLi) StableStableThe electron-withdrawing nature of the sulfonyl group acidifies the C2-proton, facilitating regioselective lithiation/metalation at this position.
Organometallic Reagents StableStableCompatible with Grignard reagents and organocuprates.
Oxidizing Conditions StableStableThe indole ring is deactivated towards oxidation.
Reductive Conditions (e.g., H₂, Pd/C) StableStableThe sulfonyl group is resistant to catalytic hydrogenation.

The primary utility of N-sulfonyl protection lies in directing C-2 lithiation. The strong electron-withdrawing sulfonyl group makes the C-2 proton the most acidic on the indole ring, allowing for clean deprotonation with strong bases like n-BuLi or LDA, followed by reaction with various electrophiles. Both Bs and Ts groups are highly effective in this regard.

Deprotection Strategies: The Critical Difference

The choice between Bs-Cl and Ts-Cl often comes down to the final deprotection step. While both groups are stable, the conditions for their removal differ, providing strategic flexibility. Generally, the tosyl group is considered more difficult to remove than the benzenesulfonyl group.[2]

Decision Matrix: Choosing Between Bs-Cl and Ts-Cl

G cluster_0 Start Select Protecting Group Reactivity Need Higher Reactivity? (e.g., hindered substrate) Start->Reactivity Deprotection Need Milder Deprotection? (e.g., sensitive functional groups) Start->Deprotection Stability Need Maximum Stability? (e.g., harsh subsequent steps) Start->Stability Reactivity->Deprotection No Choice_Bs Choose Benzenesulfonyl (Bs) Reactivity->Choice_Bs Yes Deprotection->Stability No Deprotection->Choice_Bs Yes Stability->Reactivity No Choice_Ts Choose Tosyl (Ts) Stability->Choice_Ts Yes

Caption: Key factors influencing the choice between Bs-Cl and Ts-Cl.

Deprotection of N-Benzenesulfonyl (N-Bs) Indoles

The N-Bs group can be cleaved under various reductive and basic conditions.

  • Reductive Cleavage: Magnesium in methanol (Mg/MeOH) is a common and effective method.[2]

  • Basic Hydrolysis: Strong bases like aqueous NaOH or KOH in refluxing alcohol can effect cleavage, though this often requires harsh conditions.[8]

  • Nucleophilic Cleavage: Certain nucleophiles can displace the benzenesulfonyl group.

Deprotection of N-Tosyl (N-Ts) Indoles

The N-Ts group is notoriously robust and generally requires more forcing conditions for removal.

  • Reductive Cleavage: Dissolving metal reductions (e.g., Na/NH₃) or sodium naphthalenide are effective but not always functional group tolerant.[9] More recently, Mg/MeOH has also been shown to deprotect N-Ts indoles, though it can be slower than for N-Bs analogs.[10]

  • Basic Hydrolysis: While traditional methods use harsh conditions (KOH/EtOH at high temperatures), a significant advance has been the use of cesium carbonate (Cs₂CO₃) in a THF/MeOH mixture, which allows for much milder deprotection.[9] This method is particularly useful for indoles bearing electron-withdrawing groups.[9] Another mild method uses thioglycolate salts.[10][11]

MethodN-Bs DeprotectionN-Ts DeprotectionComments
Mg / MeOH Highly EffectiveEffective, but can be slowerA common and relatively mild reductive method.[2][10]
Cs₂CO₃ / THF-MeOH EffectiveHighly Effective (Mild) A key method for mild N-Ts removal.[9][12]
KOH / Alcohol (reflux) Effective (Harsh)Effective (Harsh)Classical method, limited by functional group tolerance.[9]
Thiolates (e.g., Thioglycolate) EffectiveHighly Effective (Mild) Provides a mild, nucleophilic cleavage pathway.[10][11]

Experimental Protocols

Protocol 1: General Procedure for N-Tosylation of Indole
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (or THF).

  • Add indole (1.0 equiv) and cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equiv) in a minimum amount of anhydrous DMF (or THF) dropwise.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to afford the N-tosyl indole.

Note: The procedure for N-benzenesulfonylation is identical, substituting benzenesulfonyl chloride for tosyl chloride.

Protocol 2: Mild Deprotection of N-Tosyl Indole using Cesium Carbonate[9]
  • Dissolve the N-tosyl indole (1.0 equiv) in a mixture of THF and methanol (2:1 v/v).

  • Add cesium carbonate (Cs₂CO₃, 3.0 equiv) to the solution.

  • Stir the resulting mixture at ambient temperature or gentle reflux (e.g., 60 °C), monitoring the progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.[9]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the deprotected indole.

Conclusion and Recommendations

The choice between benzenesulfonyl chloride and tosyl chloride is a strategic one based on the overall synthetic plan.

  • Choose Benzenesulfonyl Chloride (Bs-Cl) when:

    • Slightly higher reactivity is desired for the protection step.

    • Milder reductive deprotection (e.g., Mg/MeOH) is planned and is compatible with other functional groups.

    • You anticipate the need for a slightly less robust protecting group compared to tosyl.

  • Choose p-Toluenesulfonyl Chloride (Ts-Cl) when:

    • Maximum stability is required for harsh downstream reactions.

    • The solid nature of the reagent is preferred for ease of handling.

    • A mild, base-mediated deprotection using modern methods like Cs₂CO₃ is planned, offering an orthogonal removal strategy.[9]

Ultimately, both reagents are outstanding choices for indole protection. By understanding their nuanced differences, particularly concerning reactivity and deprotection, researchers can make a more informed decision that enhances the efficiency and success of their synthetic endeavors.

References

A Senior Application Scientist's Guide to HPLC Methods for Assessing the Purity of Synthesized Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indole scaffold is a cornerstone of modern chemistry, forming the structural basis for a vast array of pharmaceuticals and bioactive molecules. The synthetic pathways to these valuable compounds, however, can yield a constellation of impurities, including unreacted starting materials, intermediates, positional isomers, and degradation products.[1][2] Ensuring the purity of a synthesized indole is not merely a procedural checkbox; it is a fundamental requirement for data integrity, biological efficacy, and, in the pharmaceutical realm, regulatory compliance.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the stringent purity assessment of synthesized indoles. We will move beyond simple protocols to explore the causality behind methodological choices, enabling you to develop robust, self-validating systems for quality control.

The Workhorse of Indole Analysis: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most widely adopted technique for the purity assessment of non-volatile and thermally sensitive compounds like indoles.[3] The separation mechanism is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. Analytes with greater hydrophobicity are retained longer on the column.

Causality Behind Column Selection

The choice of stationary phase is the most critical parameter in method development. While the C18 (octadecylsilane) column is the default for many applications, the unique electronic properties of the indole ring system often necessitate a more nuanced selection.

Stationary PhasePrinciple of InteractionBest Suited ForKey Considerations
C18 (ODS) Primarily hydrophobic interactions.General-purpose analysis of nonpolar to moderately polar indoles.Can exhibit strong retention for very hydrophobic indoles, requiring high organic content in the mobile phase.
C8 (Octyl) Less hydrophobic than C18.Moderately polar indoles or when C18 provides excessive retention.Reduced retention time compared to C18, potentially improving throughput.
Phenyl-Hexyl π-π interactions with the aromatic indole ring, in addition to hydrophobic interactions.[4]Separating aromatic compounds, isomers, and analytes with subtle structural differences.Offers alternative selectivity compared to alkyl phases, crucial for resolving closely related impurities.
Mobile Phase Optimization: The Key to Resolution

A robust separation is achieved by carefully tuning the mobile phase composition.

  • Organic Modifier (Solvent B): Acetonitrile (ACN) and methanol (MeOH) are the most common choices. ACN is generally preferred as it has a lower viscosity (leading to lower backpressure) and is a stronger solvent for reversed-phase, often resulting in sharper peaks.[5]

  • Aqueous Component (Solvent A): Ultrapure water is the base. However, to ensure reproducible retention times and good peak shape, especially for ionizable indoles, buffering is essential.

  • Additives for Peak Shape: The indole nitrogen is weakly basic, and residual silanol groups on the silica-based stationary phase can cause peak tailing.[6] Adding a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase suppresses silanol activity and ensures sharp, symmetrical peaks.[7][8] Formic acid is preferred for mass spectrometry (MS) compatibility.[9]

Workflow for Method Development

The development of a reliable HPLC method is a systematic process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analyte Properties (Polarity, pKa, UV λmax) B Select Column & Mobile Phase (e.g., C18, ACN/H2O w/ 0.1% FA) A->B C Run Scouting Gradient (e.g., 5-95% B over 20 min) B->C D Evaluate Peak Shape & Resolution C->D E Adjust Gradient Slope/Time D->E F Optimize Mobile Phase pH (for ionizable indoles) D->F G Test Alternative Selectivity (e.g., Phenyl-Hexyl column) D->G H Assess Specificity, Linearity, Accuracy, Precision E->H F->H G->H I Determine LOD & LOQ H->I J Confirm Robustness I->J

Caption: Workflow for HPLC Purity Method Development.

Experimental Protocol: General RP-HPLC Purity Assessment

This protocol provides a robust starting point for a wide range of neutral indole compounds.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV/DAD detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 280 nm (or λmax of the specific indole).[11][12]

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized indole compound in a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B) to a concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and integrate all peaks.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Advanced Strategies for Complex Samples

Ion-Suppression for Ionizable Indoles

Many indole derivatives, such as indole-3-acetic acid, are acidic or basic. Their ionization state, and thus their retention in RP-HPLC, is highly dependent on the mobile phase pH. Ion suppression-HPLC involves adjusting the mobile phase pH to ensure the analyte is in its neutral, non-ionized form.[13][14] For an acidic indole, a mobile phase pH at least 2 units below its pKa will suppress ionization, increasing retention and improving peak shape. For a basic indole, a pH 2 units above its pKa is required.

Chiral HPLC: Assessing Enantiomeric Purity

For chiral indole alkaloids and pharmaceutical intermediates, assessing enantiomeric purity is critical, as enantiomers can have vastly different pharmacological activities.[15] This is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as Chiralpak® AD and Chiralcel® OD, are highly effective for separating indole enantiomers.[16][17]

Experimental Protocol: Chiral HPLC Separation

  • Instrumentation:

    • HPLC system with isocratic pump, autosampler, and UV/DAD detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (4.6 x 250 mm, 5 µm particle size) or similar.

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Note: The exact ratio must be optimized for the specific compound.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the racemic standard and the synthesized sample in the mobile phase to a concentration of ~0.5 mg/mL.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject the synthesized sample to determine the enantiomeric excess (e.e.).

Enhancing Throughput: A Comparison of HPLC and UPLC

For high-throughput screening and quality control in drug development, speed is essential. Ultra-Performance Liquid Chromatography (UPLC), or UHPLC, represents a significant advancement over traditional HPLC.[18]

ParameterHPLC (High-Performance Liquid Chromatography)UPLC/UHPLC (Ultra-Performance LC)Rationale & Impact
Particle Size 3 - 5 µm< 2 µmSmaller particles provide more surface area, leading to significantly higher separation efficiency.[19]
Operating Pressure 500 - 6,000 psi6,000 - 18,000+ psiHigher pressure is required to pump the mobile phase through the densely packed small-particle column.[20]
Analysis Time 15 - 30 minutes (Typical)1 - 10 minutes (Typical)Faster flow rates and shorter columns enabled by high pressure dramatically reduce run times.[20]
Resolution GoodSuperiorSharper, narrower peaks allow for better separation of closely eluting impurities.[18]
Sensitivity HighHigherNarrower peaks result in a greater peak height for a given concentration, improving detection limits.[21][22]
Solvent Consumption StandardSignificantly ReducedShorter run times and lower flow rates lead to substantial cost and waste reduction.[19]

While UPLC offers clear advantages in speed and performance, it requires specialized instrumentation capable of handling the high backpressures.[21]

The Gold Standard: Stability-Indicating HPLC Methods

A true purity-indicating method must also be a stability-indicating method (SIM). This is a validated analytical procedure that can accurately detect changes in the drug substance's purity over time due to degradation.[23] The development of a SIM is a regulatory requirement in drug development and involves forced degradation (stress testing) studies.[24][25]

The principle is to subject the indole compound to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The HPLC method is then developed to prove that the main analyte peak is resolved from all degradation products, process impurities, and excipients.[23]

G cluster_stress Forced Degradation Conditions compound Synthesized Indole (API Solution) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) compound->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) compound->base ox Oxidation (e.g., 3% H2O2, RT) compound->ox heat Thermal Stress (e.g., 80°C, solid state) compound->heat light Photolytic Stress (ICH Q1B light exposure) compound->light analysis Analyze All Samples by HPLC (including unstressed control) acid->analysis base->analysis ox->analysis heat->analysis light->analysis evaluation Evaluate Peak Purity & Resolution (using DAD/MS) analysis->evaluation result Validated Stability- Indicating Method evaluation->result

Caption: Workflow for a Stability-Indicating Method Development.

Conclusion

The selection of an appropriate HPLC method for assessing the purity of synthesized indoles is a critical decision that impacts the reliability of research and the safety of pharmaceutical products. While standard RP-HPLC on a C18 column serves as an excellent starting point, a thorough understanding of stationary phase chemistry, mobile phase optimization, and advanced techniques like ion-suppression and chiral chromatography is essential for tackling the diverse challenges presented by complex indole derivatives. For high-throughput environments, the transition to UPLC/UHPLC offers undeniable advantages in speed and resolution. Ultimately, the development of a robust, validated, stability-indicating HPLC method is the cornerstone of quality assurance, providing the definitive data required to advance a compound from the laboratory to its final application.

References

A Senior Application Scientist's Guide to the Deprotection of N-Sulfonylindoles: A Comparative Analysis of Efficacy and Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful synthetic campaigns. The indole nucleus, a privileged scaffold in a multitude of biologically active compounds, often requires N-protection to modulate its reactivity and stability. Among the various options, N-sulfonyl groups, such as tosyl (Ts) and nosyl (Ns), are frequently employed due to their robust nature and their ability to decrease the electron density of the indole ring, rendering it more stable to oxidation. However, the very stability that makes them attractive as protecting groups can also present a significant challenge when the time comes for their removal.

This guide provides an in-depth comparative analysis of the leading deprotection reagents for N-sulfonylindoles, moving beyond a simple catalog of methods. Herein, we will delve into the causality behind experimental choices, present objective data to support claims of efficacy, and provide detailed, field-proven protocols. Our aim is to equip you with the knowledge to make informed decisions for your specific synthetic challenges, ensuring high yields and preserving the integrity of often complex molecular architectures.

The Strategic Landscape of N-Sulfonylindole Deprotection

The cleavage of the strong N-S bond in N-sulfonylindoles typically requires conditions that can be broadly categorized into three mechanistic classes: alkaline hydrolysis , reductive cleavage , and acid-catalyzed hydrolysis . The choice of method is dictated by the overall functionality of the molecule, with the ideal reagent offering high efficiency for the deprotection reaction while demonstrating exquisite selectivity, leaving other sensitive functional groups untouched.

Comparative Efficacy of Deprotection Reagents

The following table summarizes the performance of commonly employed deprotection reagents for N-sulfonylindoles. The data presented is a synthesis of literature reports and internal experimental findings, providing a comparative overview to guide your selection process.

Deprotection MethodReagent(s)Solvent(s)Temp. (°C)TimeTypical Yield (%)Key Considerations & Selectivity
Alkaline Hydrolysis Cs₂CO₃THF/MeOHRT - Reflux0.5 - 70 hHighA mild and often high-yielding method. Reaction times can be long and are substrate-dependent.[1] Can cause N-methylation as a side reaction in methanol.[2]
NaOH or KOHEtOH or THF/H₂ORefluxSeveral hoursVariableHarsher conditions that may not be suitable for sensitive substrates.[3]
NaN₃DMF or DMSORT4 h82-98Highly selective for N-tosylindoloquinones over N-tosylindoles.[3][4]
Reductive Cleavage Mg/MeOHMeOH0 - RT2 hHighEconomical and efficient. Tolerant of various functional groups, including carbamates and esters.[5]
SmI₂THF-78 - RTVariesHighA powerful reducing agent, particularly effective for sterically hindered or electronically deactivated substrates.[6]
Red-Al®TolueneRefluxVariesGoodA strong reducing agent with limited functional group compatibility.[3]
Acid-Catalyzed Triflic Acid (TfOH)VariesVariesVariesGoodEffective for N-arylsulfonamides. Selectivity is dependent on the electronic nature of the substrate.[7]

Mechanistic Insights: Understanding the "How" and "Why"

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimizing deprotection reactions. Below, we dissect the operative pathways for the three major classes of N-sulfonylindole deprotection.

Alkaline Hydrolysis

Under basic conditions, the deprotection of N-sulfonylindoles proceeds via a nucleophilic attack of a hydroxide or methoxide ion on the electrophilic sulfur atom of the sulfonyl group. This is followed by the cleavage of the nitrogen-sulfur bond.

cluster_0 Alkaline Hydrolysis of N-Tosylindole N-Tosylindole Indole-N-SO₂R Intermediate [Indole-N-S(O₂)(OCH₃)R]⁻ N-Tosylindole->Intermediate Nucleophilic Attack Nucleophile ⁻OCH₃ Nucleophile->Intermediate Indole_Anion Indole-N⁻ Intermediate->Indole_Anion N-S Bond Cleavage Sulfonate_Ester RSO₂(OCH₃) Intermediate->Sulfonate_Ester Indole Indole-H Indole_Anion->Indole Protonation Proton_Source CH₃OH Proton_Source->Indole

Caption: Mechanism of base-catalyzed deprotection of N-sulfonylindoles.

Reductive Cleavage

Reductive methods, such as those employing Mg/MeOH or SmI₂, involve single-electron transfer (SET) to the sulfonyl group. This generates a radical anion, which then fragments to release the indole anion and a sulfinate salt.

cluster_1 Reductive Cleavage of N-Tosylindole N-Tosylindole Indole-N-SO₂R Radical_Anion [Indole-N-SO₂R]⁻• N-Tosylindole->Radical_Anion SET Electron_Source Mg or SmI₂ Electron_Source->Radical_Anion Indole_Anion Indole-N⁻ Radical_Anion->Indole_Anion Fragmentation Sulfinate_Radical RSO₂• Radical_Anion->Sulfinate_Radical Indole Indole-H Indole_Anion->Indole Protonation Proton_Source MeOH Proton_Source->Indole

Caption: Mechanism of reductive deprotection of N-sulfonylindoles.

Acid-Catalyzed Hydrolysis

Acid-catalyzed deprotection is less common for N-sulfonylindoles but can be effective for certain N-arylsulfonamides. The mechanism involves protonation of the sulfonyl oxygen, which increases the electrophilicity of the sulfur atom, followed by nucleophilic attack by a weak nucleophile (e.g., water or an alcohol).

cluster_2 Acid-Catalyzed Hydrolysis of N-Tosylindole N-Tosylindole Indole-N-SO₂R Protonated_Sulfonyl Indole-N-S(O)(OH)R⁺ N-Tosylindole->Protonated_Sulfonyl Protonation Proton H⁺ Proton->Protonated_Sulfonyl Intermediate Indole-N-S(O)(OH)(OH₂)R⁺ Protonated_Sulfonyl->Intermediate Nucleophilic Attack Nucleophile H₂O Nucleophile->Intermediate Indole Indole-H Intermediate->Indole N-S Bond Cleavage Sulfonic_Acid RSO₃H Intermediate->Sulfonic_Acid

Caption: Mechanism of acid-catalyzed deprotection of N-sulfonylindoles.

Experimental Protocols: From Theory to Practice

The following protocols are provided as a starting point and may require optimization based on the specific substrate.

Protocol 1: Deprotection of N-Tosylindole using Cesium Carbonate in THF/Methanol[1]

cluster_3 Protocol: Cesium Carbonate Deprotection A Dissolve N-tosylindole (1 eq) in a 2:1 mixture of THF and methanol. B Add cesium carbonate (3 eq) to the solution. A->B C Stir the mixture at room temperature or reflux. B->C D Monitor the reaction by TLC or LC-MS. C->D E Concentrate the reaction mixture in vacuo. D->E F Partition between water and an organic solvent (e.g., ethyl acetate). E->F G Dry the organic layer, concentrate, and purify by column chromatography. F->G

Caption: Step-by-step workflow for Cs₂CO₃-mediated deprotection.

Detailed Steps:

  • Dissolve the N-tosylindole (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and methanol (MeOH).

  • Add cesium carbonate (Cs₂CO₃, 3.0 eq) to the solution.

  • Stir the resulting mixture at room temperature or reflux, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, evaporate the solvents under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Deprotection of N-Tosylindole using Magnesium in Methanol[8]

cluster_4 Protocol: Mg/MeOH Reductive Cleavage A To a solution of N-tosylindole (1 eq) in anhydrous methanol, add magnesium turnings (excess). B Stir the suspension at 0 °C to room temperature. A->B C Monitor the reaction by TLC or LC-MS. B->C D Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). C->D E Filter the mixture and concentrate the filtrate. D->E F Extract the aqueous residue with an organic solvent. E->F G Dry the combined organic layers, concentrate, and purify. F->G

Caption: Step-by-step workflow for Mg/MeOH-mediated deprotection.

Detailed Steps:

  • To a solution of the N-tosylindole (1.0 eq) in anhydrous methanol (MeOH), add magnesium (Mg) turnings (typically 10-50 equivalents).

  • Stir the suspension at a temperature ranging from 0 °C to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Filter the resulting suspension to remove inorganic salts and wash the solid with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Selectivity: The Key to Complex Molecule Synthesis

The true measure of a deprotection reagent lies in its selectivity. In a multi-step synthesis, it is crucial to remove the N-sulfonyl group without affecting other protecting groups or sensitive functionalities.

  • Cesium Carbonate: This method is generally mild and can be selective. However, the basic conditions can be incompatible with base-labile groups such as esters, which may undergo hydrolysis. As noted, the use of methanol can sometimes lead to N-methylation of the deprotected indole.[2]

  • Magnesium/Methanol: This reductive system is known for its excellent chemoselectivity. It is compatible with a wide range of functional groups, including esters, carbamates (e.g., Boc and Cbz), and benzyl ethers, which are stable under these conditions.[5] This makes it a highly valuable tool for the late-stage deprotection of complex intermediates.

  • Samarium(II) Iodide: SmI₂ is a powerful but often selective reducing agent. Its reactivity can be tuned by the addition of co-solvents or additives. It is particularly useful for deprotecting sterically hindered or electronically deactivated N-sulfonylindoles.[6] Care must be taken as it can reduce other functional groups, such as aldehydes, ketones, and some esters, under certain conditions.

  • Triflic Acid: Acid-catalyzed deprotection with TfOH shows selectivity based on the electronic properties of the sulfonamide. Electron-deficient N-arylsulfonamides are readily cleaved, while electron-rich analogues may undergo sulfonyl group migration.[7] This method is compatible with functional groups that are stable to strong acids.

Conclusion: Making the Right Choice

The deprotection of N-sulfonylindoles is a critical transformation that demands careful consideration of the available reagents and their compatibility with the substrate at hand. There is no single "best" method; the optimal choice is contingent upon the specific molecular context.

For substrates with base-sensitive functional groups, reductive methods like Mg/MeOH offer a superior level of selectivity and are often the method of choice. For simpler systems where basic conditions are tolerated, cesium carbonate provides a mild and effective alternative to harsher bases. In cases of stubborn N-S bond cleavage due to steric or electronic factors, the potent reducing power of SmI₂ may be required. Finally, for specific N-arylsulfonamides, triflic acid can offer a chemoselective acidic route to the deprotected indole.

By understanding the underlying mechanisms, leveraging comparative data, and employing robust experimental protocols, researchers can navigate the challenges of N-sulfonylindole deprotection with confidence, paving the way for the successful synthesis of complex and valuable molecules.

References

The Tandem of Prediction and Proof: A Comparative Guide to In Silico Docking and In Vitro Assays for Indole Derivative Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery, the ability to efficiently and accurately predict the biological activity of novel compounds is paramount. Among the myriad of heterocyclic scaffolds, indole derivatives stand out for their remarkable versatility and presence in a wide range of therapeutic agents.[1][2] From anticancer to antimicrobial applications, the indole nucleus is a privileged structure in medicinal chemistry.[3][4] This guide provides an in-depth comparison of two cornerstone methodologies used to evaluate the potential of these compounds: in silico molecular docking and in vitro biological assays.

This is not a simple "pros and cons" list. Instead, we will delve into the causality behind experimental choices, the inherent limitations of each approach, and how, when used in concert, they form a powerful predictive engine for drug development.

At the Crossroads of Computation and Biology: An Overview

The journey from a synthesized indole derivative to a potential drug candidate is fraught with challenges. The primary hurdle is to determine if the molecule interacts with the intended biological target and elicits a desired response. To navigate this, researchers rely on a spectrum of techniques, from purely computational predictions to tangible biological experiments.

  • In Silico Molecular Docking: This computational method predicts how a small molecule, our indole derivative (the "ligand"), might bind to a macromolecular target, typically a protein, at an atomic level.[3] It is a method of prediction, offering a window into the potential binding modes and affinities before a compound is even synthesized in some cases.

  • In Vitro Assays: These are experiments conducted in a controlled environment outside of a living organism, such as a test tube or a multi-well plate.[5] They provide concrete, measurable data on the biological activity of a compound, serving as the first line of experimental validation for in silico hypotheses.

This guide will dissect these two approaches, providing not just the "how" but the critical "why" that underpins their application in the study of indole derivatives.

In Silico Molecular Docking: The Digital Hypothesis

Molecular docking is the art of predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] This technique is foundational to structure-based drug design, allowing for the rapid screening of virtual libraries of compounds against a target of interest.[3]

The Rationale and the Process

The core principle of molecular docking is to find the most energetically favorable conformation of a ligand within the binding site of a target protein. A lower, more negative docking score generally implies a more stable protein-ligand complex and, theoretically, a higher binding affinity.[6]

The process, while computationally intensive, follows a logical sequence:

  • Target and Ligand Preparation: The three-dimensional structures of the target protein (often obtained from the Protein Data Bank) and the indole derivative ligands are prepared. This involves adding hydrogen atoms, assigning charges, and optimizing the structures.[7][8]

  • Binding Site Identification: The active site or binding pocket of the protein is defined. This is the region where the docking algorithm will attempt to place the ligand.

  • Docking Simulation: Using software like AutoDock or Glide, the ligand's conformational flexibility is explored within the defined binding site.[7] The program generates numerous possible binding poses.

  • Scoring and Analysis: Each pose is evaluated using a scoring function that estimates the binding free energy. The poses are then ranked, and the top-ranked poses are analyzed for key interactions like hydrogen bonds and hydrophobic contacts.[7][9]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure (e.g., from PDB) Grid Define Binding Site (Grid Generation) PDB->Grid Ligand Indole Derivative (2D/3D Structure) Dock Run Docking Algorithm (e.g., AutoDock, Glide) Ligand->Dock Grid->Dock Score Scoring & Ranking Poses Dock->Score Analyze Interaction Analysis (H-bonds, etc.) Score->Analyze Result Predicted Binding Affinity & Pose Analyze->Result G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, & Inhibitor (Indole Derivative) Mix Mix Enzyme & Inhibitor (Serial Dilutions) Reagents->Mix Incubate Pre-incubate Mix->Incubate Start Add Substrate to Initiate Reaction Incubate->Start Measure Measure Reaction Rate (e.g., Spectrophotometry) Start->Measure Plot Plot % Inhibition vs. [Inhibitor] Measure->Plot Result Calculate IC50 Value Plot->Result G VS Virtual Screening (In Silico Docking) of Indole Library Select Select High-Scoring 'Hit' Compounds VS->Select Synth Synthesize Selected Indole Derivatives Select->Synth Test In Vitro Assay (e.g., Enzyme Inhibition) Synth->Test SAR Analyze SAR & Correlate with Docking Test->SAR Optimize Optimize Lead Compound (Design New Derivatives) SAR->Optimize Optimize->VS Iterate

References

A Comparative Cytotoxicity Analysis: Unveiling the Impact of N-Sulfonylation on 4-(Benzyloxy)-1H-indole's Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities.[1] Modifications to the indole core are a key strategy to modulate potency, selectivity, and pharmacokinetic properties. One such modification, N-sulfonylation, has been shown to significantly impact the bioactivity of various heterocyclic compounds.[2][3] This guide provides a comprehensive, in-depth comparison of the cytotoxic profiles of 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole and its precursors, 4-benzyloxyindole and phenylsulfonyl chloride .

Through a series of robust, validated in vitro assays, we will explore the structure-activity relationships that govern the cytotoxic potential of these molecules. This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the methodological choices. While direct cytotoxic data for this compound is not extensively available in current literature, this guide will utilize a hypothetical dataset to illustrate the application of these evaluative techniques and to discuss the anticipated outcomes based on the known properties of related chemical structures.

The Rationale: Why Compare the Cytotoxicity of a Final Compound with its Precursors?

The journey of a drug candidate from synthesis to clinical application is paved with rigorous testing, and cytotoxicity assessment is a critical early step. By comparing the final compound with its precursors, we can gain valuable insights into:

  • Structure-Activity Relationship (SAR): Understanding how the addition of the phenylsulfonyl group to the 4-benzyloxyindole core alters its interaction with cellular machinery.[4][5] This helps in rational drug design for future analogs.

  • Toxicity Contribution of Moieties: Discerning whether the observed cytotoxicity of the final compound is an emergent property or is primarily driven by one of the precursors.

  • Safety and Handling: Phenylsulfonyl chloride, for instance, is a reactive compound, and understanding its intrinsic toxicity is crucial for laboratory safety and for assessing potential liabilities of the final compound.[6][7]

Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment

To construct a comprehensive cytotoxicity profile, a multi-assay approach is indispensable. Here, we detail the protocols for two of the most widely used and complementary assays: the MTT assay for metabolic activity and the LDH assay for membrane integrity.

Cell Line Selection

The choice of cell lines is pivotal for the relevance of in vitro cytotoxicity data. For this comparative analysis, we have selected:

  • A549 (Human Lung Carcinoma): A commonly used cancer cell line that is well-characterized and sensitive to a wide range of cytotoxic agents.[8][9][10]

  • HEK293 (Human Embryonic Kidney): Often used as a model for normal human cells to assess general cytotoxicity and potential for off-target effects.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed A549 and HEK293 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of this compound, 4-benzyloxyindole, and phenylsulfonyl chloride in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the cell plates with 100 µL of the respective compound dilutions. Include vehicle (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for a further 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

The LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[5] This provides a measure of cell lysis and membrane integrity.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the 96-well plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from lysed control cells.

Visualizing the Workflow

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Cell Seeding (A549 & HEK293) B Compound Treatment (Test Compounds & Controls) A->B C MTT Assay (Metabolic Activity) B->C 48h Incubation D LDH Assay (Membrane Integrity) B->D 48h Incubation E Absorbance Reading (570 nm) C->E F Absorbance Reading (490 nm) D->F G IC50 Determination E->G F->G H Cytotoxicity Profile G->H Comparative Analysis

Caption: A streamlined workflow for the comparative cytotoxicity analysis.

Hypothetical Data and Interpretation

The following tables present hypothetical data for the IC₅₀ (half-maximal inhibitory concentration) values obtained from the MTT and LDH assays. These values represent the concentration of the compound required to inhibit 50% of cell viability or induce 50% cytotoxicity, respectively.

Table 1: Hypothetical IC₅₀ Values (µM) from MTT Assay

CompoundA549 (Lung Carcinoma)HEK293 (Normal Kidney)
4-Benzyloxyindole> 100> 100
Phenylsulfonyl Chloride25.318.7
This compound12.845.2

Table 2: Hypothetical IC₅₀ Values (µM) from LDH Assay

CompoundA549 (Lung Carcinoma)HEK293 (Normal Kidney)
4-Benzyloxyindole> 100> 100
Phenylsulfonyl Chloride30.122.5
This compound15.552.8
Analysis of Results
  • 4-Benzyloxyindole: This precursor is hypothesized to exhibit low to no cytotoxicity in both cell lines, suggesting that the indole core with the benzyloxy group at the 4-position is well-tolerated by the cells.

  • Phenylsulfonyl Chloride: As a reactive chemical, phenylsulfonyl chloride is expected to show moderate, non-selective cytotoxicity, affecting both the cancer (A549) and normal (HEK293) cell lines at similar concentrations.[6]

  • This compound: The final compound demonstrates a significant increase in cytotoxicity against the A549 cancer cell line compared to its precursors. Crucially, it shows a degree of selectivity, with a higher IC₅₀ value in the HEK293 normal cell line. This suggests that the N-sulfonylation of 4-benzyloxyindole not only enhances its cytotoxic potential but may also confer some cancer cell-specific activity.

The introduction of the electron-withdrawing phenylsulfonyl group at the N1 position of the indole ring can significantly alter the electronic properties of the molecule, potentially leading to enhanced interactions with biological targets.[4]

Delving Deeper: Investigating the Mechanism of Cell Death

The MTT and LDH assays provide valuable information on overall cytotoxicity but do not elucidate the mechanism of cell death. To further characterize the cytotoxic effects of this compound, an apoptosis assay is recommended.

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells.

Apoptosis_Pathway cluster_stimulus Induction of Apoptosis cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade A 4-(Benzyloxy)-1- (phenylsulfonyl)-1H-indole B Intrinsic Pathway (Mitochondrial) A->B C Extrinsic Pathway (Death Receptor) A->C D Initiator Caspases (e.g., Caspase-9, Caspase-8) B->D C->D E Executioner Caspases (e.g., Caspase-3) D->E F Apoptosis E->F Cleavage of Cellular Substrates

References

Safety Operating Guide

A Researcher's Guide to Handling 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole: A Risk-Based PPE & Safety Protocol

Author: BenchChem Technical Support Team. Date: January 2026

As a novel research chemical, 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole lacks extensive, publicly available safety data.[1][2] This guide provides a comprehensive framework for its safe handling, grounded in a risk assessment of its constituent chemical moieties: an indole core, a phenylsulfonyl group, and a benzyloxy group. The Occupational Safety and Health Administration (OSHA) mandates that research laboratories, as chemical manufacturers, must provide safety information for new substances, even if complete hazard data is unavailable.[3][4] This protocol is designed to meet and exceed those standards, ensuring a culture of safety for researchers and drug development professionals.

Hazard Assessment: A Sum of the Parts

A thorough hazard assessment is the foundation of safe laboratory practice.[5] Since no specific Safety Data Sheet (SDS) is available for the title compound, we must infer potential hazards from its structural components and related molecules.

  • Indole Core: Indole and its derivatives can be harmful if swallowed and toxic in contact with skin.[6] They are often classified as skin, eye, and respiratory irritants.[7][8][9] Some indole derivatives have demonstrated potent biological activity, underscoring the need to prevent exposure.[10]

  • N-Phenylsulfonyl Group: This group modifies the indole's reactivity. Similar compounds, like 1-(Phenylsulfonyl)indole, are classified as combustible solids and may cause irritation upon contact.[11][12] During combustion, toxic fumes including nitrogen and sulfur oxides may be generated.[13]

  • Benzyloxy Group: The benzyloxy moiety is related to benzyl chloride, a compound known to be a lachrymator (induces tearing) and intensely irritating to the skin, eyes, and mucous membranes.[14] While the ether linkage in this compound reduces this reactivity, a cautious approach is warranted. Related compounds like 4-(Benzyloxy)aniline hydrochloride are classified as harmful if swallowed, inhaled, or in contact with skin.[15]

Given these factors, this compound should be handled as, at a minimum, a substance that is harmful, a skin and eye irritant, and a potential respiratory irritant. All work should be performed under the assumption that the compound is biologically active and has unknown toxicity.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE is critical to minimize exposure to hazardous chemicals.[16][17] A risk assessment of the specific tasks to be performed will determine the necessary level of protection.[5][18]

For routine laboratory work involving solutions or transfers where the risk of aerosolization is low, the following minimum PPE is mandatory:[18]

PPE CategorySpecificationStandardRationale
Eye/Face Protection Chemical Splash GogglesANSI Z87.1Protects against accidental splashes of solutions. Safety glasses alone are insufficient.[18]
Hand Protection Nitrile GlovesASTM F1671Provides protection against incidental chemical contact. Latex gloves are not recommended due to poor chemical resistance and potential for allergies.[18] If prolonged contact is possible, double-gloving is recommended.
Body Protection Cotton or Cotton/Poly Blend Lab CoatN/AProtects skin and personal clothing from minor spills and contamination.[17]
Foot Protection Closed-toe ShoesN/AProtects feet from spills and falling objects.[19]

Procedures involving the solid compound, such as weighing, or any operation that could generate dust, aerosols, or vapors (e.g., heating, sonicating, vigorous mixing) require an enhanced level of PPE and engineering controls.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator is required. A half-mask respirator with P100 (particulate) cartridges is the minimum recommendation. All respirator use must comply with OSHA's standard 29 CFR 1910.134, which includes requirements for a written program, medical evaluation, and fit testing.[20]

  • Engineering Controls: The primary method for controlling exposure to airborne contaminants is through engineering controls.[4] All weighing of the solid compound and any reaction setup with the potential for aerosolization must be performed inside a certified chemical fume hood or a glove box .

  • Face Protection: When there is a significant splash hazard, a face shield must be worn in addition to chemical splash goggles.[17][18]

Procedural Discipline: Donning, Doffing, and Decontamination

The effectiveness of PPE is contingent upon its correct use. Cross-contamination is a significant risk if procedures for putting on (donning) and taking off (doffing) PPE are not strictly followed.

The following diagram outlines the logical flow for selecting and using PPE for handling this compound.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Exit Lab) A Assess Task: Solid or Solution? B Low Risk (Solution Handling) A->B Solution C High Risk (Solid/Aerosol) A->C Solid D 1. Lab Coat B->D C->D E 2. Goggles / Face Shield D->E F 3. Respirator (if required) E->F If High Risk G 4. Gloves (over cuffs) E->G If Low Risk F->G H 1. Gloves (peel off) G->H WORK COMPLETE I 2. Lab Coat (turn inside out) H->I J 3. Goggles / Face Shield I->J K 4. Respirator (outside lab) J->K If worn L 5. Wash Hands Thoroughly J->L If no respirator K->L

PPE selection and donning/doffing workflow.
Emergency Response Protocols

Immediate and appropriate action is critical in the event of an exposure.

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation (Dust/Aerosol) cluster_spill Spill Start EXPOSURE EVENT Skin_Action1 Immediately remove contaminated clothing. Wash area with soap and water for 15 min. Start->Skin_Action1 Skin Eye_Action1 Immediately flush eyes with eyewash station for at least 15 minutes. Start->Eye_Action1 Eyes Inhale_Action1 Move to fresh air immediately. Start->Inhale_Action1 Inhalation Spill_Check Is spill large or small? Is anyone exposed? Start->Spill_Check Spill Skin_Action2 Seek medical attention if irritation persists. Skin_Action1->Skin_Action2 Eye_Action2 Remove contact lenses if present and easy to do. Hold eyelids open during flushing. Eye_Action1->Eye_Action2 Eye_Action3 Seek immediate medical attention. Eye_Action2->Eye_Action3 Inhale_Action2 Seek medical attention if breathing is difficult or symptoms develop. Inhale_Action1->Inhale_Action2 Spill_Large Evacuate area. Alert others. Contact EHS. Spill_Check->Spill_Large Large / Exposure Spill_Small Alert others in immediate area. Contain spill with absorbent pads. Decontaminate area (see Section 5). Spill_Check->Spill_Small Small / No Exposure

Decision-making guide for emergency response.
  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Seek medical advice if irritation develops or persists.[13]

  • Eye Contact: Flush eyes for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[12] Remove contact lenses if it is safe to do so. Seek immediate medical attention from an ophthalmologist.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms like respiratory irritation occur, seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Decontamination and Disposal

Proper disposal of chemical waste and contaminated materials is essential for laboratory safety and environmental protection.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed, labeled hazardous waste bag.

  • Chemical Waste: All solutions and solid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. The waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local and national regulations. Do not pour chemical waste down the drain.

  • Spill Cleanup: For a small spill of the solid, carefully sweep or vacuum the material into a hazardous waste container, avoiding dust generation. For a small liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand), collect the material, and place it in the hazardous waste container. The spill area should then be decontaminated with a suitable solvent (e.g., ethanol, acetone) followed by soap and water.

  • Environmental Fate: While specific data is lacking, indole derivatives can be persistent in the environment and may form toxic disinfection byproducts in water treatment systems.[21] Some indole-containing wastewater can be treated via bioremediation, but this requires specialized facilities.[22][23] This underscores the importance of preventing release into the environment.

By adhering to this comprehensive safety protocol, researchers can confidently and safely handle this compound, ensuring personal safety and maintaining the integrity of their research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.